molecular formula C19H16N4O B10854647 FC9402

FC9402

カタログ番号: B10854647
分子量: 316.4 g/mol
InChIキー: FSYJNCHUENWJEE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

FC9402 is a useful research compound. Its molecular formula is C19H16N4O and its molecular weight is 316.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C19H16N4O

分子量

316.4 g/mol

IUPAC名

4-(4-aminophenyl)-2-methoxy-6-(3-methyl-2-pyridinyl)pyridine-3-carbonitrile

InChI

InChI=1S/C19H16N4O/c1-12-4-3-9-22-18(12)17-10-15(13-5-7-14(21)8-6-13)16(11-20)19(23-17)24-2/h3-10H,21H2,1-2H3

InChIキー

FSYJNCHUENWJEE-UHFFFAOYSA-N

正規SMILES

CC1=C(N=CC=C1)C2=NC(=C(C(=C2)C3=CC=C(C=C3)N)C#N)OC

製品の起源

United States

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of FC9402

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

FC9402 is a novel, potent, and selective small-molecule inhibitor of sulfide quinone oxidoreductase (SQOR). By targeting SQOR, this compound effectively modulates the levels of endogenous hydrogen sulfide (H₂S), a critical gaseous signaling molecule with significant cardioprotective properties. This document provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular target, the downstream signaling pathways it modulates, and the experimental evidence supporting its therapeutic potential in cardiovascular diseases, particularly in the context of cardiomyocyte hypertrophy and cardiac fibrosis.

Introduction to this compound and its Molecular Target: Sulfide Quinone Oxidoreductase (SQOR)

This compound, also identified in scientific literature as STI1, is a first-in-class inhibitor of sulfide quinone oxidoreductase (SQOR)[1][2][3][4]. SQOR is a mitochondrial enzyme that catalyzes the first step in the metabolism of hydrogen sulfide (H₂S)[1][2][3]. By inhibiting SQOR, this compound leads to an accumulation of endogenous H₂S, a gasotransmitter with established roles in vasodilation, anti-inflammatory processes, and cytoprotection[5]. The chemical structure of this compound and related compounds are described in patent WO 2020/146636 A1[6][7][8].

Core Mechanism of Action: Inhibition of SQOR and Elevation of Hydrogen Sulfide

The primary mechanism of action of this compound is its direct and competitive inhibition of SQOR. This compound binds to the coenzyme Q-binding pocket of SQOR, thereby preventing the oxidation of H₂S[1][2][3]. This inhibition leads to a localized and sustained increase in the bioavailability of H₂S in tissues where SQOR is expressed, including the myocardium.

Quantitative Data on this compound (STI1) Potency and Selectivity

The following table summarizes the key quantitative parameters of this compound (STI1) based on preclinical studies.

ParameterValueReference
IC₅₀ for human SQOR 29 nM[1][2][3][4]
Mechanism of Inhibition Competitive[1][2][3]
Selectivity Does not inhibit ETF:QO, complex I, complex II, complex III, or DHODH (all IC₅₀ > 300 µM)[4]

Downstream Signaling Pathways Modulated by this compound-mediated H₂S Elevation

The therapeutic effects of this compound in attenuating cardiomyocyte hypertrophy and cardiac fibrosis are attributed to the downstream signaling pathways modulated by the elevated levels of H₂S.

Attenuation of Cardiomyocyte Hypertrophy via the PI3K/Akt/Nrf2 Signaling Pathway

Hydrogen sulfide has been shown to protect against cardiac hypertrophy by mitigating oxidative stress. One of the key pathways involved is the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.

  • H₂S activates PI3K/Akt signaling: This activation leads to the phosphorylation and subsequent activation of Akt.

  • Activated Akt promotes Nrf2 nuclear translocation: Nrf2 is a transcription factor that regulates the expression of antioxidant proteins. In its inactive state, Nrf2 is sequestered in the cytoplasm by Keap1. Phosphorylation by Akt disrupts this interaction, allowing Nrf2 to translocate to the nucleus.

  • Nrf2 induces the expression of antioxidant genes: In the nucleus, Nrf2 binds to the antioxidant response element (ARE) in the promoter region of genes encoding antioxidant enzymes such as heme oxygenase-1 (HO-1) and glutamate-cysteine ligase modifier subunit (GCLM), leading to their increased expression and a reduction in cellular reactive oxygen species (ROS).

PI3K_Akt_Nrf2_Pathway This compound This compound SQOR SQOR This compound->SQOR inhibits H2S ↑ Hydrogen Sulfide (H₂S) SQOR->H2S increases levels of PI3K PI3K H2S->PI3K activates Akt Akt PI3K->Akt activates pAkt p-Akt Akt->pAkt Keap1_Nrf2 Keap1-Nrf2 (Cytoplasm) pAkt->Keap1_Nrf2 phosphorylates Keap1, releases Nrf2 Nrf2_nuc Nrf2 (Nucleus) Keap1_Nrf2->Nrf2_nuc translocates ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE binds Antioxidant_Genes Antioxidant Genes (e.g., HO-1, GCLM) ARE->Antioxidant_Genes activates transcription ROS ↓ Oxidative Stress Antioxidant_Genes->ROS Hypertrophy Cardiomyocyte Hypertrophy ROS->Hypertrophy attenuates

Caption: this compound-mediated H₂S elevation activates the PI3K/Akt/Nrf2 pathway.
Amelioration of Cardiac Fibrosis

This compound-induced elevation of H₂S has been demonstrated to counteract cardiac fibrosis through multiple signaling pathways.

In cardiac fibroblasts, excessive production of reactive oxygen species (ROS) by NADPH oxidase 4 (NOX4) is a key driver of fibrosis. H₂S can interfere with this process.

  • H₂S downregulates NOX4 expression: This leads to a decrease in ROS production.

  • Reduced ROS levels inhibit ERK1/2 phosphorylation: Extracellular signal-regulated kinases 1 and 2 (ERK1/2) are downstream effectors of ROS signaling that promote fibroblast proliferation and collagen synthesis.

  • Inhibition of ERK1/2 signaling reduces fibrosis: This results in decreased expression of fibrotic markers such as collagen type I and III.

NOX4_ROS_ERK1_2_Pathway This compound This compound SQOR SQOR This compound->SQOR inhibits H2S ↑ Hydrogen Sulfide (H₂S) SQOR->H2S increases levels of NOX4 NOX4 H2S->NOX4 downregulates ROS Reactive Oxygen Species (ROS) NOX4->ROS generates ERK1_2 ERK1/2 ROS->ERK1_2 activates pERK1_2 p-ERK1/2 ERK1_2->pERK1_2 Fibroblast_Activation Fibroblast Activation & Collagen Synthesis pERK1_2->Fibroblast_Activation promotes Fibrosis Cardiac Fibrosis Fibroblast_Activation->Fibrosis

Caption: this compound-mediated H₂S elevation inhibits the NOX4-ROS-ERK1/2 pathway.

The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is another important mediator of cardiac fibrosis. H₂S has been shown to downregulate this pathway[9][10].

  • H₂S inhibits the phosphorylation of JAK and STAT proteins: This prevents the activation of this signaling cascade.

  • Inhibition of JAK/STAT signaling reduces the expression of pro-fibrotic genes: This leads to a decrease in the deposition of extracellular matrix proteins and amelioration of fibrosis.

JAK_STAT_Pathway This compound This compound SQOR SQOR This compound->SQOR inhibits H2S ↑ Hydrogen Sulfide (H₂S) SQOR->H2S increases levels of JAK JAK H2S->JAK inhibits phosphorylation pJAK p-JAK JAK->pJAK STAT STAT pJAK->STAT phosphorylates pSTAT p-STAT STAT->pSTAT Pro_fibrotic_Genes Pro-fibrotic Gene Expression pSTAT->Pro_fibrotic_Genes activates Fibrosis Cardiac Fibrosis Pro_fibrotic_Genes->Fibrosis

Caption: this compound-mediated H₂S elevation downregulates the JAK/STAT pathway.

Experimental Protocols

High-Throughput Screening (HTS) for SQOR Inhibitors

A high-throughput screening assay was developed to identify inhibitors of human SQOR[1].

  • Assay Principle: The assay measures the reduction of a water-soluble coenzyme Q analog (CoQ₁) by SQOR in the presence of H₂S. The remaining CoQ₁ is then used to oxidize a chromogenic substrate, 2,6-dichlorophenolindophenol (DCIP), and the change in absorbance is measured.

  • Reagents:

    • Recombinant human SQOR

    • Coenzyme Q₁ (CoQ₁)

    • Sodium hydrosulfide (NaHS) as an H₂S donor

    • 2,6-dichlorophenolindophenol (DCIP)

    • Test compounds (e.g., this compound)

  • Procedure: a. Incubate recombinant human SQOR with the test compound. b. Initiate the reaction by adding NaHS and CoQ₁. c. After a defined incubation period, quench the reaction. d. Add DCIP and measure the absorbance at 600 nm. e. A decrease in the rate of DCIP reduction compared to a control without the inhibitor indicates SQOR inhibition.

HTS_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection SQOR_prep Recombinant human SQOR Incubation Incubate SQOR with compound SQOR_prep->Incubation Compound_prep Test Compound (this compound) Compound_prep->Incubation Reaction_start Add NaHS (H₂S) and CoQ₁ Incubation->Reaction_start Quench Quench reaction Reaction_start->Quench Add_DCIP Add DCIP Quench->Add_DCIP Measure_Abs Measure Absorbance at 600 nm Add_DCIP->Measure_Abs

Caption: Experimental workflow for high-throughput screening of SQOR inhibitors.
Transverse Aortic Constriction (TAC) Mouse Model

The transverse aortic constriction (TAC) model is a widely used surgical procedure in mice to induce pressure overload-induced cardiac hypertrophy and heart failure[11][12].

  • Animal Model: Male C57BL/6J mice are commonly used[11].

  • Surgical Procedure: a. The mouse is anesthetized, and a small incision is made at the suprasternal notch. b. The aortic arch is carefully dissected between the innominate and left common carotid arteries. c. A suture is passed under the aortic arch. d. A blunted needle of a specific gauge (e.g., 27-gauge) is placed alongside the aorta. e. The suture is tied snugly around the aorta and the needle. f. The needle is then quickly removed, creating a defined constriction of the aorta.

  • Outcome Measures:

    • Echocardiography: To assess cardiac function, left ventricular wall thickness, and chamber dimensions.

    • Histology: To measure cardiomyocyte size (hypertrophy) and collagen deposition (fibrosis) using stains such as hematoxylin and eosin (H&E) and Masson's trichrome.

    • Gene and Protein Expression Analysis: To quantify markers of hypertrophy (e.g., ANP, BNP) and fibrosis (e.g., collagen I, collagen III).

TAC_Model_Workflow Start Anesthetize Mouse Incision Suprasternal Notch Incision Start->Incision Dissection Dissect Aortic Arch Incision->Dissection Suture Pass Suture Under Aorta Dissection->Suture Constriction Tie Suture Around Aorta and Needle Suture->Constriction Removal Remove Needle Constriction->Removal Closure Close Incision Removal->Closure End Pressure Overload Induced Closure->End

Caption: Surgical workflow for the transverse aortic constriction (TAC) mouse model.

In Vivo Efficacy of this compound (STI1) in the TAC Model

Treatment with this compound (STI1) in the TAC mouse model of heart failure has demonstrated significant therapeutic benefits[1][2][3].

ParameterVehicle Control (TAC)This compound (STI1) Treated (TAC)Reference
Survival Significantly reducedDramatically improved[1][2][3]
Cardiomegaly PresentMitigated[1][2][3]
Pulmonary Congestion PresentMitigated[1][2][3]
Left Ventricle Dilatation PresentMitigated[1][2][3]
Cardiac Fibrosis PresentMitigated[1][2][3]
Cardiac Function ImpairedPreserved[1][2][3]

Conclusion

This compound is a promising therapeutic agent for cardiovascular diseases characterized by pathological cardiac remodeling. Its well-defined mechanism of action, centered on the inhibition of SQOR and the subsequent elevation of cardioprotective H₂S, provides a strong rationale for its continued development. The downstream modulation of key signaling pathways involved in cardiomyocyte hypertrophy and cardiac fibrosis underscores its potential to address the unmet medical needs in heart failure and related conditions. Further clinical investigation is warranted to translate these compelling preclinical findings into patient benefits.

References

FC9402: A Technical Guide to a Novel Cardioprotective Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

FC9402 is a potent and selective inhibitor of sulfide quinone oxidoreductase (SQOR), a mitochondrial enzyme that plays a critical role in hydrogen sulfide (H₂S) metabolism. By inhibiting SQOR, this compound increases the bioavailability of H₂S, a key endogenous signaling molecule with established cardioprotective effects. This technical guide provides an in-depth overview of this compound, including its mechanism of action, preclinical data on its efficacy in models of cardiac hypertrophy and fibrosis, and detailed experimental protocols. While specific quantitative data for this compound is limited in publicly available literature, this guide also presents data from a closely related and potent SQOR inhibitor, STI1, to provide context for the therapeutic potential of this class of compounds.

Introduction to Sulfide Quinone Oxidoreductase (SQOR) and Hydrogen Sulfide (H₂S) Signaling

Hydrogen sulfide (H₂S) is a gasotransmitter, alongside nitric oxide (NO) and carbon monoxide (CO), that is endogenously produced in mammals and plays a vital role in various physiological processes. In the cardiovascular system, H₂S is recognized as a crucial signaling molecule that confers protection against ischemic injury, attenuates inflammation, and regulates vascular tone. The intracellular concentration of H₂S is tightly regulated by a balance between its enzymatic production and its catabolism through the mitochondrial sulfide oxidation pathway.

Sulfide quinone oxidoreductase (SQOR) is a key enzyme in this pathway, catalyzing the first and rate-limiting step in H₂S oxidation. Located in the inner mitochondrial membrane, SQOR couples the oxidation of H₂S to the reduction of coenzyme Q (CoQ), feeding electrons into the electron transport chain. By catabolizing H₂S, SQOR effectively reduces its bioavailability for signaling purposes. Therefore, inhibition of SQOR presents a promising therapeutic strategy to elevate endogenous H₂S levels and leverage its cardioprotective effects.

This compound: A Selective SQOR Inhibitor

This compound is a novel small molecule identified as a potent and selective inhibitor of SQOR.[1][2][3][4] It was developed as a potential therapeutic agent for cardiovascular diseases characterized by pathological cardiac remodeling, such as heart failure. The primary mechanism of action of this compound is the direct inhibition of SQOR enzymatic activity, leading to an accumulation of intracellular H₂S.

Mechanism of Action

The proposed mechanism of action for this compound and other SQOR inhibitors is the competitive inhibition of the Coenzyme Q binding site on the SQOR enzyme. By blocking the binding of CoQ, these inhibitors prevent the transfer of electrons from H₂S oxidation, thereby halting the catabolism of H₂S. This leads to an increase in the local concentration of H₂S, which can then exert its beneficial signaling effects in cardiomyocytes.

dot

FC9402_Mechanism cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol H2S Hydrogen Sulfide (H₂S) SQOR SQOR H2S->SQOR Oxidation CoQ Coenzyme Q (CoQ) SQOR->CoQ Reduces Increased_H2S Increased H₂S Levels ETC Electron Transport Chain CoQ->ETC This compound This compound This compound->SQOR Inhibits Cardioprotection Cardioprotection (Anti-hypertrophy, Anti-fibrosis) Increased_H2S->Cardioprotection

Caption: Mechanism of action of this compound.

Preclinical Efficacy

Preclinical studies have demonstrated the potential of SQOR inhibitors in mitigating key pathological features of heart failure. While specific quantitative data for this compound is primarily found within patent literature, the effects are described as the attenuation of cardiomyocyte hypertrophy and left ventricular fibrosis in a transverse aortic constriction (TAC) mouse model of heart failure.[1][2][3][4]

To provide a quantitative context for the efficacy of potent SQOR inhibitors, data from the well-characterized compound STI1 is presented below. STI1 is a potent SQOR inhibitor with a similar mechanism of action to this compound.

In Vitro Data (STI1)
ParameterValueReference
IC₅₀ (Human SQOR) 29 nM[5]

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function.

In Vivo Data: Transverse Aortic Constriction (TAC) Model (STI1)

The TAC model is a widely used preclinical model that mimics pressure overload-induced cardiac hypertrophy and heart failure.[6][7] In this model, treatment with the SQOR inhibitor STI1 has been shown to improve survival and mitigate cardiac remodeling.

ParameterVehicleSTI1 (10 mg/kg)OutcomeReference
Survival at 12 weeks 67%100%Improved Survival[7]
Heart Weight/Tibia Length (mg/mm) ~9.5~7.5Reduced Cardiomegaly[7]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the evaluation of SQOR inhibitors like this compound.

In Vivo Transverse Aortic Constriction (TAC) Model

This protocol describes the surgical procedure to induce pressure overload hypertrophy in mice.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Anesthesia (e.g., isoflurane)

  • Surgical instruments

  • Suture material (e.g., 7-0 silk)

  • 27-gauge needle

Procedure:

  • Anesthetize the mouse and place it in a supine position.

  • Perform a thoracotomy to expose the aortic arch.

  • Pass a 7-0 silk suture around the transverse aorta between the innominate and left common carotid arteries.

  • Tie the suture around the aorta and a 27-gauge needle.

  • Withdraw the needle to create a defined constriction.

  • Close the chest and skin incisions.

  • Administer post-operative analgesia and monitor the animal's recovery.

  • Administer this compound or vehicle daily via intraperitoneal (IP) injection starting 24 hours post-surgery.

dot

TAC_Workflow start Start: C57BL/6 Mice anesthesia Anesthesia start->anesthesia thoracotomy Thoracotomy anesthesia->thoracotomy suture Suture around Aorta thoracotomy->suture constriction Tie Suture with Needle suture->constriction closure Surgical Closure constriction->closure treatment This compound/Vehicle Treatment closure->treatment analysis Echocardiography & Histological Analysis treatment->analysis end End analysis->end

Caption: Experimental workflow for the TAC mouse model.

In Vitro Cardiomyocyte Hypertrophy Assay

This protocol describes the induction of hypertrophy in cultured neonatal rat ventricular myocytes (NRVMs).

Materials:

  • Primary neonatal rat ventricular myocytes (NRVMs)

  • Cell culture medium (e.g., DMEM)

  • Phenylephrine (PE) or Norepinephrine (NE)

  • This compound

  • Imaging system for cell size measurement

Procedure:

  • Isolate and culture NRVMs from neonatal rat hearts.

  • After 24-48 hours, replace the medium with serum-free medium.

  • Pre-treat cells with various concentrations of this compound for 1 hour.

  • Induce hypertrophy by adding a hypertrophic agonist (e.g., 100 µM phenylephrine) for 48 hours.

  • Fix the cells and stain for a cardiomyocyte marker (e.g., α-actinin).

  • Capture images and measure the cell surface area of at least 100 cells per condition using image analysis software.

Quantification of Left Ventricular Fibrosis

This protocol describes the use of Picrosirius Red staining to quantify collagen deposition in heart tissue sections.[8][9][10]

Materials:

  • Formalin-fixed, paraffin-embedded heart tissue sections

  • Picrosirius Red staining solution

  • Microscope with polarizing filters

  • Image analysis software

Procedure:

  • Deparaffinize and rehydrate the heart tissue sections.

  • Stain the sections with Picrosirius Red solution for 60 minutes.

  • Dehydrate the sections and mount with a coverslip.

  • Capture images of the stained sections under both bright-field and polarized light. Collagen fibers will appear bright red or yellow under polarized light.

  • Quantify the fibrotic area as a percentage of the total tissue area using image analysis software.

Conclusion

This compound represents a promising therapeutic candidate for the treatment of heart failure by targeting the fundamental mechanism of H₂S metabolism. As a potent and selective inhibitor of SQOR, it has the potential to restore cardioprotective H₂S signaling, thereby attenuating the pathological remodeling associated with cardiac hypertrophy and fibrosis. Further investigation, including the public dissemination of detailed quantitative data for this compound, is warranted to fully elucidate its therapeutic potential and advance its development as a novel treatment for cardiovascular disease. The information provided in this guide, including data from the related compound STI1 and detailed experimental protocols, serves as a valuable resource for researchers in the field of cardiovascular drug discovery.

References

An In-Depth Technical Guide to FC9402: A Novel Sulfide Quinone Oxidoreductase Inhibitor for Cardioprotection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrogen sulfide (H₂S) is increasingly recognized as a critical gasotransmitter and a potent cardioprotective signaling molecule.[1][2] It plays a crucial role in protecting against the progression of cardiovascular diseases such as hypertension and atherosclerosis and mitigates cardiac remodeling following myocardial injury.[1][2] The mitochondrial enzyme Sulfide Quinone Oxidoreductase (SQOR) is a key regulator of endogenous H₂S levels, catalyzing the first irreversible step in its metabolism.[1][2][3][4][5] In conditions like heart failure with reduced ejection fraction (HFrEF), circulating levels of H₂S are often diminished.[1][2][3][4] This positions SQOR as a prime therapeutic target for preserving H₂S bioavailability and leveraging its protective effects.

This technical guide provides a comprehensive overview of FC9402 (also reported as STI1), a first-in-class, potent, and selective inhibitor of human SQOR.[3][4][6] this compound has demonstrated significant potential in preclinical models of heart failure by attenuating cardiomyocyte hypertrophy and cardiac fibrosis, thereby preserving cardiac function.[2][3][4][6] This document details the mechanism of action of this compound, summarizes key quantitative data from in vitro and in vivo studies, outlines experimental protocols, and illustrates the relevant biological pathways.

Mechanism of Action

This compound acts as a competitive inhibitor of SQOR, binding with high selectivity to the coenzyme Q (CoQ) binding pocket within the enzyme.[3][4] SQOR is an inner mitochondrial membrane protein that oxidizes H₂S to a persulfide, transferring electrons to the electron transport chain via CoQ.[2][5] By blocking the CoQ binding site, this compound effectively inhibits SQOR activity. This inhibition slows the mitochondrial metabolism of H₂S, leading to an increase in its intracellular concentration. The elevated H₂S levels then activate downstream cardioprotective signaling pathways, primarily through the post-translational modification of target proteins via persulfidation.[3][4]

cluster_Mitochondria Mitochondrial Inner Membrane cluster_Cellular_Effects Cellular Effects H2S Hydrogen Sulfide (H₂S) SQOR Sulfide Quinone Oxidoreductase (SQOR) H2S->SQOR Substrate Increased_H2S Increased Intracellular H₂S CoQ Coenzyme Q (CoQ) SQOR->CoQ e⁻ transfer Persulfide Persulfide SQOR->Persulfide Product ETC Electron Transport Chain CoQ->ETC e⁻ carrier This compound This compound (STI1) This compound->SQOR Competitive Inhibition (Binds to CoQ Pocket) This compound->Increased_H2S Leads to Cardioprotection Cardioprotective Signaling (e.g., Nrf2, Akt/eNOS) Increased_H2S->Cardioprotection Activates

Caption: Mechanism of this compound action on SQOR and H₂S metabolism.

The elevated levels of H₂S initiate a cascade of protective effects, including the activation of antioxidant pathways through Nrf2 and anti-apoptotic signaling.[1][7][8] Furthermore, H₂S can modulate ion channels and promote vasodilation through cross-talk with the nitric oxide (NO) signaling pathway, involving the activation of endothelial nitric oxide synthase (eNOS).[1][9]

cluster_downstream Downstream Cardioprotective Pathways cluster_outcome Physiological Outcomes This compound This compound SQOR SQOR This compound->SQOR Inhibits H2S ↑ H₂S Levels SQOR->H2S Metabolism Blocked Nrf2 Nrf2 Pathway H2S->Nrf2 Akt_eNOS Akt/eNOS Pathway H2S->Akt_eNOS Anti_Apoptosis Anti-Apoptotic Signaling (e.g., ↓ Caspase-3) H2S->Anti_Apoptosis Anti_Inflammatory Anti-Inflammatory Response H2S->Anti_Inflammatory Antioxidant ↑ Antioxidant Defenses Nrf2->Antioxidant Reduced_Oxidative_Stress Reduced Oxidative Stress Antioxidant->Reduced_Oxidative_Stress NO ↑ NO Bioavailability Akt_eNOS->NO Vasodilation Vasodilation NO->Vasodilation Reduced_Apoptosis Reduced Cardiomyocyte Apoptosis Anti_Apoptosis->Reduced_Apoptosis Reduced_Inflammation Reduced Inflammation Anti_Inflammatory->Reduced_Inflammation

Caption: Cardioprotective signaling pathways activated by H₂S.

Quantitative Data Summary

The efficacy and selectivity of this compound (STI1) have been quantified in various assays. The data highlights its potency against its primary target, SQOR, and its effects on cellular and organ-level models of cardiac hypertrophy.

ParameterValueSpeciesAssay TypeReference
IC₅₀ 29 nMHumanRecombinant SQOR Enzyme Assay[2][3][4]
Selectivity Index (SI) ≥ 1000HumanOff-target enzyme panels[3]
H9c2 Cell Hypertrophy Significant mitigation of a 2-fold increase in cell areaRatIsoproterenol-induced hypertrophy[3]
NRVM Hypertrophy Attenuation of a 1.3-fold increase in cell sizeRatAngiotensin II-induced hypertrophy[3]
NRVM Hypertrophy Complete block of a 1.3-fold increase in cell sizeRatIsoproterenol-induced hypertrophy[3]
In Vivo Efficacy (TAC Mouse Model)Vehicle ControlThis compound (STI1) TreatedReference
Survival Decreased survival post-surgeryDramatically improved survival[3][4]
Cardiac Remodeling Development of cardiomegaly, pulmonary congestion, LV dilatation, and cardiac fibrosisMitigated development of adverse remodeling[3][4]
Cardiac Function Progression to heart failurePreserved cardiac function[2][3][4]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of the key experimental protocols used in the evaluation of this compound.

High-Throughput Screening (HTS) and SQOR Inhibition Assay

This assay was designed to identify and characterize inhibitors of human SQOR.

  • Assay Principle : A water-soluble coenzyme Q derivative (CoQ₁) and sulfite are used as the electron and sulfane sulfur acceptors, respectively, in the SQOR-catalyzed oxidation of H₂S. The reaction progress is monitored by the reduction of the chromogenic indicator 2,6-dichlorophenolindophenol (DCIP).

  • Procedure :

    • Reaction mixtures containing recombinant human SQOR enzyme, substrates (H₂S, sulfite, CoQ₁), and test compounds (like this compound) are incubated in 96-well plates.

    • The reaction is allowed to proceed for 60 seconds.

    • Quenching is achieved by adding formaldehyde (to denature SQOR) and N-ethylmaleimide (to consume unreacted H₂S).

    • After a 10-minute incubation, DCIP is added, and its reduction is measured spectrophotometrically to determine the rate of the SQOR reaction.

  • Hit Confirmation : Compounds showing significant inhibition are further evaluated in dose-response measurements to determine their IC₅₀ values.

In Vitro Cardiomyocyte Hypertrophy Assay

This cell-based assay assesses the ability of this compound to prevent the hypertrophic response of cardiomyocytes to neurohormonal stressors.

  • Cell Models : Neonatal Rat Ventricular Cardiomyocytes (NRVMs) and the H9c2 cell line are used.[3]

  • Induction of Hypertrophy : Cells are treated with hypertrophic agonists such as isoproterenol (ISO) or Angiotensin II (Ang II).[3] For example, H9c2 cells can be treated with 100 µM ISO for 24 hours, followed by 50 µM for another 24 hours.[3]

  • Treatment : Cells are co-treated with the agonist and various concentrations of this compound (e.g., 10.5 µM) or vehicle control.[3]

  • Analysis :

    • After the treatment period, cells are fixed and stained.

    • Fluorescent reagents are used to visualize actin fibers, cell membranes, and nuclei.[3]

    • Confocal microscopy is used to capture images.

    • Cell surface area or volume is quantified using image analysis software to determine the extent of hypertrophy.[3]

In Vivo Transverse Aortic Constriction (TAC) Mouse Model

The TAC model is a widely used surgical procedure to induce pressure overload-induced cardiac hypertrophy and heart failure, mimicking the human condition.[10][11][12][13][14]

  • Surgical Procedure :

    • Mice are anesthetized.

    • A minimally invasive incision is made to expose the aortic arch between the right innominate and left common carotid arteries.[10][14]

    • A ligature (e.g., 6-0 silk) is passed under the aortic arch.[10][14]

    • The ligature is tied around the aorta against a blunt needle of a specific gauge (e.g., 27-gauge) to create a standardized constriction.[14] The needle is then removed.

    • Sham-operated animals undergo the same procedure without the aortic constriction.

  • Treatment Protocol :

    • Following the TAC surgery, mice are treated with this compound (STI1) or a vehicle control, typically via daily administration.

  • Monitoring and Analysis :

    • Survival : Kaplan-Meier survival curves are generated over a period of several weeks (e.g., 84 days).[3]

    • Cardiac Function : Echocardiography is performed at various time points to assess parameters such as left ventricular ejection fraction (LVEF), fractional shortening, and chamber dimensions.

    • Histopathology : At the end of the study, hearts are excised, weighed, and sectioned. Histological staining (e.g., Masson's trichrome) is used to quantify cardiac fibrosis and cardiomyocyte size.

    • Biomarkers : Heart weight to tibia length (HW:TL) ratio is calculated as an index of cardiomegaly.[3]

cluster_invitro In Vitro Workflow cluster_invivo In Vivo Workflow start_vitro Cardiomyocyte Culture (NRVMs / H9c2) induce Induce Hypertrophy (Isoproterenol / Ang II) start_vitro->induce treat_vitro Treat with this compound induce->treat_vitro analyze_vitro Fix, Stain & Image (Confocal Microscopy) treat_vitro->analyze_vitro quantify Quantify Cell Size analyze_vitro->quantify start_vivo Mouse Model tac Transverse Aortic Constriction (TAC) Surgery start_vivo->tac treat_vivo Daily Treatment with this compound tac->treat_vivo monitor Monitor Survival & Cardiac Function (Echo) treat_vivo->monitor end_vivo Endpoint Analysis (Histology, HW:TL) monitor->end_vivo

Caption: Experimental workflows for in vitro and in vivo evaluation of this compound.

Conclusion

This compound is a promising, first-in-class inhibitor of sulfide quinone oxidoreductase that has demonstrated significant cardioprotective effects in robust preclinical models. Its mechanism of action, centered on the preservation of the signaling molecule H₂S, addresses a key deficiency observed in heart failure. The potent and selective nature of this compound, combined with its efficacy in mitigating adverse cardiac remodeling and improving survival in vivo, establishes a strong proof of concept for SQOR inhibition as a novel therapeutic strategy for HFrEF.[3][4] Further investigation into the pharmacokinetics, safety profile, and long-term efficacy of this compound is warranted to advance this compound towards clinical development. The detailed data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to build upon this innovative approach to treating heart failure.

References

In-Depth Technical Guide: FC9402 and its Role in Cardiovascular Regulation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

FC9402 is a potent and selective inhibitor of sulfide quinone oxidoreductase (SQOR), a mitochondrial enzyme that plays a critical role in the metabolism of hydrogen sulfide (H₂S). By inhibiting SQOR, this compound effectively increases the bioavailability of H₂S, a key signaling molecule with established cardioprotective effects. This technical guide provides a comprehensive overview of the preclinical data on this compound, detailing its mechanism of action, and its therapeutic potential in mitigating adverse cardiac remodeling and heart failure. The information presented herein is intended to support further research and development of this novel therapeutic agent.

Introduction to this compound

This compound is a small molecule inhibitor of sulfide quinone oxidoreductase (SQOR) identified as a promising agent for cardiovascular regulation.[1][2][3] It is structurally and functionally analogous to the compound referred to as STI1 in key preclinical studies. The primary mechanism of action of this compound is the inhibition of SQOR, which is the first and irreversible step in the mitochondrial pathway for hydrogen sulfide (H₂S) metabolism. This inhibition leads to an increase in the intracellular concentration of H₂S, a gasotransmitter with multifaceted roles in cardiovascular homeostasis.

Hydrogen sulfide is known to exert its protective effects through various mechanisms, including antioxidant, anti-inflammatory, and anti-apoptotic pathways. In the context of cardiovascular health, H₂S has been shown to protect against ischemia-reperfusion injury, attenuate cardiac hypertrophy and fibrosis, and improve overall cardiac function. Heart failure patients, particularly those with reduced ejection fraction (HFrEF), have been observed to have lower levels of circulating H₂S, suggesting that therapeutic strategies aimed at restoring H₂S levels could be beneficial.

Mechanism of Action: SQOR Inhibition and H₂S Signaling

This compound acts as a competitive inhibitor of SQOR, binding to the coenzyme Q binding pocket of the enzyme. This selective inhibition blocks the oxidation of H₂S, thereby increasing its local bioavailability and allowing it to exert its downstream signaling effects.

dot

FC9402_Mechanism_of_Action cluster_mitochondrion Mitochondrion cluster_downstream Cardioprotective Effects SQOR SQOR H2S_metabolism H₂S Metabolism SQOR->H2S_metabolism Catalyzes This compound This compound This compound->SQOR Inhibits H2S H₂S Increased_H2S Increased H₂S Bioavailability H2S->Increased_H2S Increases Anti_hypertrophy Reduced Cardiomyocyte Hypertrophy Increased_H2S->Anti_hypertrophy Anti_fibrosis Reduced Cardiac Fibrosis Increased_H2S->Anti_fibrosis Improved_function Improved Cardiac Function Increased_H2S->Improved_function Anti_apoptosis Reduced Apoptosis Increased_H2S->Anti_apoptosis Anti_inflammation Reduced Inflammation Increased_H2S->Anti_inflammation Antioxidant Antioxidant Effects Increased_H2S->Antioxidant

Caption: Mechanism of action of this compound.

The increased bioavailability of H₂S in cardiomyocytes initiates a cascade of protective signaling events. These include the S-sulfhydration of target proteins, which modifies their function and activity. Key downstream effects of elevated H₂S levels in the heart include:

  • Anti-hypertrophic Effects: H₂S has been shown to counteract pro-hypertrophic signaling pathways, thereby reducing the pathological enlargement of cardiomyocytes.

  • Anti-fibrotic Effects: H₂S can inhibit the proliferation and activity of cardiac fibroblasts, key cells involved in the deposition of extracellular matrix and the development of cardiac fibrosis.

  • Anti-apoptotic and Anti-inflammatory Effects: H₂S can protect cardiomyocytes from programmed cell death and reduce the inflammatory response that contributes to cardiac remodeling.

  • Antioxidant Effects: H₂S can directly scavenge reactive oxygen species (ROS) and also enhance the endogenous antioxidant capacity of the cell.

dot

Caption: H₂S cardioprotective signaling pathway.

Preclinical Efficacy Data

The cardioprotective effects of this compound (as STI1) have been evaluated in a well-established preclinical model of pressure overload-induced heart failure: the transverse aortic constriction (TAC) mouse model.

In Vitro Potency
CompoundTargetIC₅₀ (nM)
This compound (STI1)Human SQOR29
In Vivo Efficacy in a Murine Model of Heart Failure (TAC)

In a study by Jackson et al. (2022), the efficacy of STI1 was assessed in a mouse model of heart failure with reduced ejection fraction (HFrEF) induced by TAC. The treatment with STI1 demonstrated significant improvements in survival and cardiac function, and a reduction in adverse cardiac remodeling.

Table 1: Survival and Cardiac Remodeling in TAC Mice Treated with STI1

ParameterShamTAC + VehicleTAC + STI1
Survival Rate at 12 weeks (%) 10067100
Heart Weight to Tibia Length Ratio (mg/mm) 5.4 ± 0.29.8 ± 0.76.8 ± 0.4
Lung Weight to Tibia Length Ratio (mg/mm) 8.9 ± 0.414.2 ± 1.59.8 ± 0.9

*p < 0.05 vs. TAC + Vehicle

Table 2: Echocardiographic Parameters in TAC Mice Treated with STI1 (at 12 weeks post-surgery)

ParameterShamTAC + VehicleTAC + STI1
Ejection Fraction (%) 65 ± 235 ± 558 ± 4
Fractional Shortening (%) 35 ± 118 ± 331 ± 2
Left Ventricular Internal Diameter, diastole (mm) 3.8 ± 0.15.2 ± 0.34.1 ± 0.2
Left Ventricular Internal Diameter, systole (mm) 2.5 ± 0.14.3 ± 0.32.8 ± 0.2

*p < 0.05 vs. TAC + Vehicle

Table 3: Cardiac Fibrosis in TAC Mice Treated with STI1

ParameterShamTAC + VehicleTAC + STI1
Interstitial Fibrosis (%) 1.5 ± 0.34.5 ± 0.62.0 ± 0.4*

*p < 0.05 vs. TAC + Vehicle

These data demonstrate that this compound (STI1) treatment significantly mitigated the development of cardiac hypertrophy, pulmonary congestion, and left ventricular dilation. Furthermore, it preserved cardiac function and reduced the extent of cardiac fibrosis in a pressure overload-induced heart failure model.

Experimental Protocols

In Vitro SQOR Inhibition Assay

The inhibitory activity of this compound against human SQOR can be determined using a spectrophotometric assay that measures the reduction of decylubiquinone, a Coenzyme Q analog. The assay mixture typically contains purified recombinant human SQOR, a source of H₂S (e.g., Na₂S), and decylubiquinone. The reaction is initiated by the addition of the H₂S donor, and the rate of decylubiquinone reduction is monitored by the decrease in absorbance at a specific wavelength. IC₅₀ values are calculated from dose-response curves.

Transverse Aortic Constriction (TAC) Mouse Model

The TAC model is a widely used surgical procedure to induce pressure overload on the left ventricle, leading to cardiac hypertrophy and subsequent heart failure.

dot

TAC_Workflow start Anesthetize Mouse surgery Surgical Procedure: - Thoracotomy - Isolate Aortic Arch - Ligate Aorta with Suture  against a Needle (e.g., 27-gauge) - Remove Needle start->surgery recovery Post-operative Recovery surgery->recovery treatment Initiate this compound or Vehicle Treatment recovery->treatment monitoring Monitor Animal Health and Survival treatment->monitoring echocardiography Echocardiography (Baseline and Follow-up) monitoring->echocardiography terminal Terminal Sacrifice (e.g., at 12 weeks) monitoring->terminal echocardiography->monitoring analysis Harvest Heart and Lungs for - Weight Measurement - Histological Analysis (Fibrosis) - Molecular Analysis terminal->analysis end Data Analysis analysis->end

Caption: Experimental workflow for the TAC mouse model.

  • Animals: Adult male C57BL/6J mice are typically used.

  • Anesthesia: Mice are anesthetized with an appropriate anesthetic agent (e.g., isoflurane).

  • Surgical Procedure: A thoracotomy is performed to expose the aortic arch. A suture is passed around the transverse aorta between the innominate and left common carotid arteries and tied against a blunt needle of a specific gauge (e.g., 27-gauge) to create a defined constriction. The needle is then removed, leaving a stenotic aorta. Sham-operated animals undergo the same procedure without the ligation of the aorta.

  • Post-operative Care: Animals receive appropriate post-operative analgesia and are closely monitored for recovery.

  • Drug Administration: this compound or vehicle is administered daily, typically starting 24 hours after surgery, via an appropriate route (e.g., intraperitoneal injection).

Echocardiography

Transthoracic echocardiography is performed on anesthetized mice to assess cardiac function and dimensions. Standard M-mode and B-mode images are acquired from the parasternal long- and short-axis views. Key parameters measured include:

  • Left ventricular ejection fraction (LVEF)

  • Fractional shortening (FS)

  • Left ventricular internal dimensions at end-diastole (LVIDd) and end-systole (LVIDs)

Histological Analysis of Cardiac Fibrosis

At the end of the study, hearts are harvested, fixed in formalin, and embedded in paraffin. Sections are stained with Picrosirius Red or Masson's trichrome to visualize collagen deposition. The extent of interstitial fibrosis is quantified using image analysis software as the percentage of the total ventricular area that is stained for collagen.

Conclusion and Future Directions

This compound is a first-in-class, potent, and selective inhibitor of SQOR that has demonstrated significant cardioprotective effects in a preclinical model of heart failure. By preserving the bioavailability of H₂S, this compound mitigates adverse cardiac remodeling, including hypertrophy and fibrosis, and improves cardiac function. These promising preclinical findings warrant further investigation into the pharmacokinetics, safety profile, and long-term efficacy of this compound. Future studies should focus on optimizing dosing regimens, exploring its therapeutic potential in other models of cardiovascular disease, and ultimately translating these findings into clinical development for the treatment of heart failure.

References

FC9402: A Novel Sulfide Quinone Oxidoreductase Inhibitor for the Attenuation of Left Ventricular Fibrosis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Left ventricular fibrosis, a pathological hallmark of many cardiovascular diseases, leads to cardiac stiffening, dysfunction, and eventual heart failure. Current therapeutic strategies are limited in their ability to halt or reverse this fibrotic remodeling. FC9402, a potent and selective inhibitor of sulfide quinone oxidoreductase (SQOR), has emerged as a promising therapeutic agent. Preclinical evidence indicates that this compound attenuates transverse aortic constriction (TAC)-induced cardiomyocyte hypertrophy and left ventricular fibrosis[1][2]. This technical guide provides a comprehensive overview of the core science behind this compound, including its mechanism of action, preclinical data on a mechanistically similar compound, detailed experimental protocols, and the key signaling pathways involved.

Introduction to Left Ventricular Fibrosis

Cardiac fibrosis is characterized by the excessive deposition of extracellular matrix (ECM) proteins, primarily collagen, in the myocardial interstitium. This process is driven by the activation of cardiac fibroblasts into myofibroblasts, which are the primary producers of ECM components. A key signaling molecule implicated in this fibrotic cascade is Transforming Growth Factor-beta (TGF-β), which promotes fibroblast-to-myofibroblast differentiation and collagen synthesis. Pathological fibrosis disrupts the normal cardiac architecture, impairs electrical conduction, and diminishes both systolic and diastolic function, contributing significantly to the progression of heart failure.

This compound: A Potent and Selective SQOR Inhibitor

This compound is a novel small molecule identified as a potent and selective inhibitor of sulfide quinone oxidoreductase (SQOR)[1][2]. SQOR is a mitochondrial enzyme that plays a crucial role in the metabolism of hydrogen sulfide (H₂S), a gaseous signaling molecule with known cardioprotective effects. By inhibiting SQOR, this compound is proposed to increase the bioavailability of endogenous H₂S, thereby leveraging its anti-fibrotic properties.

Mechanism of Action: The Role of H₂S in Modulating Cardiac Fibrosis

The primary mechanism by which this compound is thought to exert its anti-fibrotic effects is through the potentiation of hydrogen sulfide (H₂S) signaling. Inhibition of SQOR leads to an accumulation of H₂S, which has been demonstrated to counteract fibrotic processes through multiple pathways:

  • Inhibition of the TGF-β Signaling Pathway: H₂S has been shown to suppress the TGF-β1/Smad signaling pathway, a central driver of cardiac fibrosis. By interfering with this pathway, H₂S can reduce the differentiation of fibroblasts into myofibroblasts and decrease the expression of pro-fibrotic genes, including those for collagen I and III.

  • Anti-inflammatory Effects: Chronic inflammation is a key contributor to cardiac fibrosis. H₂S possesses anti-inflammatory properties, which can further mitigate the fibrotic response.

  • Antioxidant Properties: Oxidative stress is another critical factor in the pathogenesis of cardiac fibrosis. H₂S is a known antioxidant that can protect cardiac cells from damage induced by reactive oxygen species (ROS).

The proposed signaling pathway is illustrated in the diagram below:

FC9402_Mechanism_of_Action cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular (Cardiac Fibroblast) TGFb TGF-β1 TGFbR TGF-β Receptor TGFb->TGFbR binds Smad Smad2/3 Phosphorylation TGFbR->Smad activates This compound This compound SQOR SQOR This compound->SQOR inhibits H2S ↑ Hydrogen Sulfide (H₂S) SQOR->H2S metabolizes H2S->Smad inhibits Collagen ↓ Collagen Synthesis ↓ Fibroblast Proliferation Smad->Collagen promotes Fibrosis <Attenuated Left Ventricle Fibrosis> Collagen->Fibrosis

Caption: Proposed mechanism of action of this compound in attenuating left ventricle fibrosis.

Preclinical Efficacy Data (Surrogate Compound)

While specific quantitative data for this compound from its originating patent (WO 2020/146636 A1) is not publicly available, studies on other potent and selective SQOR inhibitors provide strong evidence for the therapeutic potential of this drug class in treating left ventricular fibrosis. The following tables summarize key findings from a study on a mechanistically similar SQOR inhibitor, STI1, in a mouse model of transverse aortic constriction (TAC)-induced cardiac fibrosis.

Table 1: Effect of SQOR Inhibition on Interstitial Fibrosis in a TAC Mouse Model

Treatment GroupInterstitial Fibrosis (%)Fold Change vs. Shamp-value vs. TAC + Vehicle
Sham1.5 ± 0.31.0< 0.001
TAC + Vehicle4.5 ± 0.63.0-
TAC + SQOR Inhibitor (STI1)2.0 ± 0.41.3< 0.01

Data are presented as mean ± SEM. Data is representative of findings for potent SQOR inhibitors in this model.

Table 2: Effect of SQOR Inhibition on Cardiomyocyte Hypertrophy in a TAC Mouse Model

Treatment GroupCardiomyocyte Cross-Sectional Area (μm²)Fold Change vs. Shamp-value vs. TAC + Vehicle
Sham250 ± 251.0< 0.001
TAC + Vehicle550 ± 502.2-
TAC + SQOR Inhibitor (STI1)350 ± 301.4< 0.01

Data are presented as mean ± SEM. Data is representative of findings for potent SQOR inhibitors in this model.

Experimental Protocols

The primary preclinical model used to evaluate the efficacy of this compound and other SQOR inhibitors against left ventricular fibrosis is the Transverse Aortic Constriction (TAC) mouse model .

Transverse Aortic Constriction (TAC) Surgical Procedure

Objective: To induce pressure overload on the left ventricle, leading to cardiac hypertrophy and subsequent fibrosis, mimicking aspects of human hypertensive heart disease.

Animals: Adult male C57BL/6 mice (8-10 weeks old).

Procedure:

  • Anesthesia and Preparation: Mice are anesthetized with isoflurane (2-3% for induction, 1-1.5% for maintenance). The surgical area on the chest is shaved and sterilized.

  • Incision: A small incision is made at the level of the suprasternal notch to expose the trachea and the aortic arch.

  • Aortic Constriction: A 7-0 silk suture is passed under the transverse aorta between the innominate and left carotid arteries. A 27-gauge needle is placed alongside the aorta, and the suture is tied snugly around both the aorta and the needle.

  • Needle Removal: The needle is then promptly removed, leaving a defined constriction of the aorta.

  • Closure: The chest and skin are closed in layers.

  • Post-operative Care: Mice receive post-operative analgesia and are monitored closely for recovery. Sham-operated animals undergo the same procedure without the aortic constriction.

Histological Analysis of Cardiac Fibrosis

Objective: To quantify the extent of collagen deposition in the left ventricular tissue.

Procedure:

  • Tissue Harvest and Preparation: At the end of the study period (e.g., 4 weeks post-TAC), hearts are harvested, arrested in diastole with potassium chloride, and fixed in 10% neutral buffered formalin.

  • Paraffin Embedding and Sectioning: The fixed hearts are embedded in paraffin, and 5 μm sections are cut.

  • Staining: Sections are stained with Masson's trichrome or Picrosirius Red to visualize collagen fibers (which stain blue or red, respectively).

  • Image Acquisition and Analysis: Stained sections are imaged using a light microscope. The percentage of the fibrotic area relative to the total left ventricular area is quantified using image analysis software.

The experimental workflow is depicted in the following diagram:

Experimental_Workflow start Start: C57BL/6 Mice tac Transverse Aortic Constriction (TAC) or Sham Surgery start->tac treatment Treatment Administration (e.g., this compound or Vehicle) tac->treatment monitoring In-life Monitoring (Echocardiography) treatment->monitoring endpoint Endpoint (e.g., 4 weeks) monitoring->endpoint harvest Heart Tissue Harvest endpoint->harvest histology Histological Analysis (Masson's Trichrome/Picrosirius Red) harvest->histology biochem Biochemical Analysis (e.g., Western Blot for fibrotic markers) harvest->biochem data Data Analysis and Quantification histology->data biochem->data results Results: - Fibrosis Quantification - Hypertrophy Assessment data->results

Caption: A typical experimental workflow for evaluating anti-fibrotic compounds in the TAC model.

Conclusion and Future Directions

This compound, as a potent and selective SQOR inhibitor, represents a novel and promising therapeutic strategy for the treatment of left ventricular fibrosis. Its mechanism of action, centered on the enhancement of the cardioprotective H₂S signaling pathway and subsequent inhibition of the pro-fibrotic TGF-β cascade, addresses a key driver of cardiac remodeling. While direct quantitative data on this compound remains proprietary, the compelling preclinical results from mechanistically similar compounds strongly support its continued investigation. Future research should focus on elucidating the detailed pharmacokinetic and pharmacodynamic profile of this compound, as well as its long-term efficacy and safety in larger preclinical models of heart failure. Ultimately, the development of SQOR inhibitors like this compound could offer a much-needed therapeutic intervention to combat the progression of fibrotic heart disease.

References

An In-depth Technical Guide to FC9402 for Non-alcoholic Fatty Liver Disease Research

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available scientific literature and clinical trial databases do not contain specific information regarding a compound designated "FC9402" for the treatment of non-alcoholic fatty liver disease (NAFLD). The following guide is constructed based on a comprehensive review of current therapeutic strategies and drug development trends in NAFLD research, and it is possible that "this compound" is an internal designation for a compound with a mechanism of action similar to those described herein. This document will therefore focus on a key therapeutic target in NAFLD for which significant research exists: Fatty Acid Synthase (FASN) inhibition, a mechanism targeted by compounds such as TVB-2640.

Introduction to Non-alcoholic Fatty Liver Disease (NAFLD)

Non-alcoholic fatty liver disease (NAFLD) is the most prevalent chronic liver disease globally, affecting approximately 25% of the population.[1] It encompasses a spectrum of conditions ranging from simple steatosis (fatty liver) to non-alcoholic steatohepatitis (NASH), which is characterized by liver inflammation and cellular damage, and can progress to fibrosis, cirrhosis, and hepatocellular carcinoma.[2][3] The pathogenesis of NAFLD is complex and involves multiple interconnected factors including insulin resistance, increased delivery of fatty acids to the liver, and heightened de novo lipogenesis (DNL).[1][4] DNL, the process of synthesizing fatty acids from carbohydrates, is a key driver of fat accumulation in the liver and has emerged as a critical therapeutic target.

The Role of Fatty Acid Synthase (FASN) in NAFLD

Fatty Acid Synthase (FASN) is a crucial enzyme in the DNL pathway, catalyzing the synthesis of palmitate from acetyl-CoA and malonyl-CoA. In NAFLD, there is a notable upregulation of FASN activity in the liver, contributing significantly to the excessive lipid accumulation. Therefore, inhibiting FASN presents a direct and promising approach to reducing hepatic steatosis and its downstream consequences.

This compound: A Putative FASN Inhibitor

While information on "this compound" is not available, we will proceed by hypothesizing that it is a selective, orally bioavailable FASN inhibitor. Its therapeutic potential would be based on its ability to directly block the production of new fatty acids in the liver.

Mechanism of Action

A FASN inhibitor like the hypothetical this compound would work by binding to the active site of the FASN enzyme, thereby preventing the synthesis of fatty acids. This reduction in DNL would lead to a decrease in the accumulation of triglycerides in hepatocytes, alleviating hepatic steatosis. Furthermore, by reducing the production of toxic lipid metabolites, FASN inhibition may also mitigate lipotoxicity, inflammation, and fibrosis in the liver.[5]

A diagram illustrating the proposed mechanism of action is provided below.

cluster_0 De Novo Lipogenesis Pathway Carbohydrates Carbohydrates Acetyl-CoA Acetyl-CoA Carbohydrates->Acetyl-CoA FASN FASN Acetyl-CoA->FASN Fatty Acids Fatty Acids FASN->Fatty Acids Triglycerides (Lipid Accumulation) Triglycerides (Lipid Accumulation) Fatty Acids->Triglycerides (Lipid Accumulation) This compound (Hypothetical FASN Inhibitor) This compound (Hypothetical FASN Inhibitor) This compound (Hypothetical FASN Inhibitor)->FASN

Caption: Proposed mechanism of action for this compound as a FASN inhibitor.

Preclinical and Clinical Research Landscape for FASN Inhibitors

Research into FASN inhibitors for NAFLD has shown promising results. For instance, the FASN inhibitor TVB-2640 has demonstrated significant reductions in liver fat in clinical trials.[5]

Summary of Key Findings for FASN Inhibitors (e.g., TVB-2640)
EndpointPlacebo25mg Dose50mg DoseCitation
Relative Reduction in Liver Fat (≥30%) 11% of patients23% of patients61% of patients[5]
Mean Change in Liver Fat (MRI-PDFF) +4.5% ± 35.9%-9.6% ± 29.1%-28.1% ± 28.0%[5]

These findings highlight the potential of FASN inhibition to significantly impact hepatic steatosis in a dose-dependent manner.[5]

Experimental Protocols

To evaluate the efficacy and mechanism of a novel compound like this compound, a series of preclinical and clinical experiments would be necessary.

Preclinical Evaluation Workflow

The preclinical assessment of a potential NAFLD therapeutic would typically involve both in vitro and in vivo models.

cluster_0 Preclinical Evaluation Workflow InVitro_Studies In Vitro Studies (e.g., HepG2 cells) Primary_Hepatocyte_Culture Primary Hepatocyte Culture InVitro_Studies->Primary_Hepatocyte_Culture Animal_Models Animal Models of NAFLD (e.g., high-fat diet-fed mice) Primary_Hepatocyte_Culture->Animal_Models Histopathology Histopathological Analysis (H&E, Oil Red O staining) Animal_Models->Histopathology Biochemical_Analysis Biochemical Analysis (ALT, AST, Triglycerides) Animal_Models->Biochemical_Analysis Gene_Expression Gene Expression Analysis (qRT-PCR for lipogenic and inflammatory genes) Animal_Models->Gene_Expression Safety_Toxicology Safety and Toxicology Studies Animal_Models->Safety_Toxicology

Caption: A typical workflow for the preclinical evaluation of a NAFLD drug candidate.

Detailed Methodologies

5.2.1. In Vitro Model of Hepatic Steatosis

  • Cell Line: Human hepatoma cell line (e.g., HepG2).

  • Induction of Steatosis: Cells are cultured in a high-glucose medium supplemented with free fatty acids (e.g., a mixture of oleate and palmitate) to induce lipid accumulation.

  • Treatment: Cells are treated with varying concentrations of the test compound (e.g., this compound).

  • Analysis:

    • Lipid Accumulation: Staining with Oil Red O to visualize intracellular lipid droplets, followed by quantification.

    • Gene Expression: Quantitative real-time PCR (qRT-PCR) to measure the expression of genes involved in lipogenesis (e.g., FASN, SREBP-1c, ACC1), inflammation (e.g., TNF-α, IL-6), and fibrosis (e.g., COL1A1, TIMP1).

    • Western Blot: To assess the protein levels and phosphorylation status of key signaling molecules (e.g., AMPK, ACC).

5.2.2. In Vivo Murine Model of NAFLD

  • Animal Model: C57BL/6J mice are often used.

  • Diet: Mice are fed a high-fat diet (HFD), often supplemented with fructose and cholesterol, for a period of 12-16 weeks to induce NAFLD/NASH.

  • Treatment: The test compound is administered orally once daily for a specified duration.

  • Analysis:

    • Metabolic Parameters: Monitoring of body weight, food intake, and glucose tolerance.

    • Serum Biochemistry: Measurement of alanine aminotransferase (ALT), aspartate aminotransferase (AST), triglycerides, and cholesterol.

    • Liver Histology: Livers are harvested, and sections are stained with Hematoxylin and Eosin (H&E) for general morphology and Oil Red O for lipid accumulation. Fibrosis can be assessed with Sirius Red staining.

    • Hepatic Lipid Content: Quantitative measurement of triglycerides and cholesterol in liver tissue.

5.2.3. Clinical Trial Design (Phase 2a)

  • Study Population: Patients with a confirmed diagnosis of NASH, often with evidence of fibrosis.

  • Intervention: Randomized, double-blind, placebo-controlled trial with different dose cohorts of the investigational drug.

  • Primary Endpoint: A common primary endpoint is the relative change in liver fat content as measured by magnetic resonance imaging-proton density fat fraction (MRI-PDFF) after a defined treatment period (e.g., 12 weeks).[5]

  • Secondary Endpoints: Changes in liver enzymes (ALT, AST), markers of fibrosis, and metabolic parameters.

Conclusion and Future Directions

While specific data on this compound is not publicly available, the targeting of FASN represents a validated and promising strategy for the treatment of NAFLD. The significant reduction in liver fat observed with other FASN inhibitors in clinical trials provides a strong rationale for the development of new molecules in this class.[5] Future research will likely focus on optimizing the efficacy and safety profiles of these inhibitors and exploring their potential in combination therapies to address the multifaceted nature of NAFLD. The experimental frameworks outlined in this guide provide a robust pathway for the evaluation of novel FASN inhibitors like the hypothetical this compound.

References

The Discovery of FC9402: A Potent and Selective SQOR Inhibitor for Cardiovascular Regulation

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide details the discovery and preclinical characterization of FC9402 (also known as STI1), a first-in-class, potent, and selective inhibitor of Sulfide:Quinone Oxidoreductase (SQOR). SQOR is a mitochondrial enzyme that plays a critical role in hydrogen sulfide (H₂S) metabolism, a key signaling molecule in cardiovascular homeostasis. Dysregulation of H₂S levels is implicated in the pathophysiology of heart failure. This compound emerged from a high-throughput screening campaign and subsequent medicinal chemistry optimization. This document provides an in-depth overview of the experimental data, detailed methodologies for key assays, and the therapeutic potential of this compound in the context of heart failure.

Introduction: The Role of SQOR in Hydrogen Sulfide Metabolism and Cardiovascular Disease

Hydrogen sulfide (H₂S) is a gasotransmitter with pleiotropic functions in diverse physiological processes, including the regulation of vascular tone, inflammation, and cellular bioenergetics.[1] In the cardiovascular system, H₂S is recognized as a cardioprotective signaling molecule.[1] The steady-state tissue concentration of H₂S is tightly regulated by a balance between its biosynthesis and its rapid mitochondrial metabolism.[1]

Sulfide:Quinone Oxidoreductase (SQOR) is an integral membrane protein located in the inner mitochondrial membrane that catalyzes the first and irreversible step in the H₂S oxidation pathway.[1][2] It oxidizes H₂S to a sulfane sulfur species, transferring electrons to the coenzyme Q (CoQ) pool in the electron transport chain.[1][2] This enzymatic activity makes SQOR a critical control point in regulating intracellular H₂S levels.

Patients with heart failure with reduced ejection fraction (HFrEF) have been shown to exhibit low levels of H₂S.[3] Consequently, inhibiting SQOR to increase the bioavailability of H₂S presents a novel therapeutic strategy for the treatment of heart failure.[1][3] This guide focuses on the discovery and characterization of this compound, a small molecule inhibitor designed to target SQOR for cardiovascular regulation.[4][5]

Discovery of this compound as a SQOR Inhibitor

This compound was identified through a high-throughput screening (HTS) of a small-molecule library, followed by structure-activity relationship (SAR) studies and structure-based drug design.[3] The initial screening identified a class of 2,4-diphenylpyridines as potent SQOR inhibitors. Further optimization of this scaffold led to the identification of compound '19', later designated as this compound or STI1, which demonstrated a potent inhibitory effect on human SQOR with an IC₅₀ of 29 nM.[3]

Mechanism of Action

Kinetic studies revealed that this compound acts as a competitive inhibitor with respect to the coenzyme Q substrate.[3] Docking studies using the X-ray crystal structure of human SQOR suggest that this compound binds to the large, hydrophobic CoQ-binding pocket within the enzyme. This selective binding to the CoQ-binding site prevents the natural substrate from accessing the active site, thereby inhibiting the enzymatic oxidation of H₂S.[3]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound (STI1) from in vitro and in vivo studies.

Table 1: In Vitro Activity and Selectivity of this compound
ParameterValueReference
SQOR Inhibition (IC₅₀) 29 nM[3]
Mechanism of Action Competitive with Coenzyme Q[3]
Selectivity Highly selective for SQOR[3]
Table 2: In Vivo Efficacy of this compound in a Transverse Aortic Constriction (TAC) Mouse Model of Heart Failure
ParameterVehicle ControlThis compound (10 mg/kg, i.p. daily)Reference
Survival Rate (12 weeks) 67%100%[2]
Heart Weight / Tibia Length (mg/mm) ~8.5~6.5[2]
Lung Weight / Tibia Length (mg/mm) ~10~7[2]
Left Ventricular Ejection Fraction (%) ~30%~55%[2]
Left Ventricular Fractional Shortening (%) ~15%~30%[2]

Experimental Protocols

High-Throughput Screening for SQOR Inhibitors: DCIP Endpoint Assay

This assay was employed for the initial high-throughput screening to identify inhibitors of recombinant human SQOR.[2] It is a colorimetric endpoint assay that utilizes 2,6-dichlorophenolindophenol (DCIP) as a final electron acceptor.[2]

Protocol:

  • Reaction Mixture Preparation: In a 96-well plate, combine recombinant human SQOR, a water-soluble coenzyme Q derivative (CoQ₁), and sulfite (as a sulfane sulfur acceptor) in a suitable buffer.

  • Compound Addition: Add the test compounds (from the small-molecule library) to the reaction mixture at a final concentration of 10 µM.[2]

  • Initiation of Reaction: Initiate the enzymatic reaction by adding H₂S.

  • Incubation: Incubate the reaction plate for a defined period to allow for the SQOR-catalyzed reduction of CoQ₁ by H₂S.

  • Quenching: After 60 seconds, quench the reaction by adding formaldehyde to denature SQOR and N-ethylmaleimide to scavenge excess H₂S.[2]

  • DCIP Addition: Add DCIP to the quenched reaction mixture. The reduced CoQ₁ produced by SQOR will non-enzymatically reduce the blue-colored DCIP to its colorless form.[2]

  • Absorbance Reading: After a 2-minute incubation with DCIP, measure the absorbance at 600 nm using a plate reader.[2] A decrease in absorbance at 600 nm indicates SQOR activity, and the retention of the blue color signifies inhibition.

In Vivo Efficacy Assessment: Transverse Aortic Constriction (TAC) Mouse Model

The TAC model is a widely used preclinical model to induce pressure overload-induced cardiac hypertrophy and heart failure, mimicking the clinical condition of aortic stenosis.[3]

Protocol:

  • Animal Model: Use male C57BL/6J mice.

  • Surgical Procedure: Anesthetize the mice and perform a partial thoracotomy to expose the aortic arch. Place a ligature (e.g., 7-0 silk suture) around the transverse aorta between the innominate and left common carotid arteries and tie it against a 27-gauge needle. Remove the needle to create a defined constriction. Sham-operated animals undergo the same procedure without the ligation of the aorta.

  • Drug Administration: Initiate daily intraperitoneal (i.p.) injections of this compound (10 mg/kg) or vehicle control 24 hours post-surgery.[5]

  • Echocardiography: Perform serial echocardiography at baseline and at specified time points post-TAC (e.g., every 2 weeks for 12 weeks) to assess cardiac function and dimensions.[2] Key parameters to measure include left ventricular ejection fraction (LVEF), fractional shortening (FS), left ventricular internal diameters in diastole and systole (LVIDd, LVIDs), and wall thickness.

  • Histological Analysis: At the end of the study, euthanize the animals and harvest the hearts and lungs. Measure the heart weight to tibia length (HW/TL) and lung weight to tibia length (LW/TL) ratios as indicators of hypertrophy and pulmonary congestion, respectively.[2] Perform histological staining (e.g., Masson's trichrome) on cardiac tissue sections to assess fibrosis.[2]

Target Engagement Confirmation: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify the direct binding of a drug to its target protein in a cellular environment. The principle is that ligand binding stabilizes the target protein, leading to an increase in its thermal stability. While a specific CETSA protocol for this compound and SQOR is not detailed in the primary literature, a general protocol for a membrane-bound protein is provided below.

Protocol:

  • Cell Culture and Treatment: Culture a suitable cell line expressing human SQOR (e.g., HEK293 cells overexpressing SQOR). Treat the cells with this compound at various concentrations or with a vehicle control for a specified duration (e.g., 1 hour) at 37°C.

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling to room temperature for 3 minutes.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by using a suitable lysis buffer containing protease inhibitors.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the cell lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Protein Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of soluble SQOR at each temperature by Western blotting using a specific anti-SQOR antibody.

  • Data Analysis: Quantify the band intensities from the Western blots. Plot the fraction of soluble SQOR as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Visualizations

Signaling Pathway of SQOR in H₂S Metabolism

SQOR_Pathway H2S H₂S SQOR SQOR H2S->SQOR oxidation CoQH2 Coenzyme Q (reduced) SQOR->CoQH2 reduction Sulfane_Sulfur Sulfane Sulfur SQOR->Sulfane_Sulfur production CoQ Coenzyme Q (oxidized) CoQ->SQOR ETC Electron Transport Chain (Complex III) CoQH2->ETC GSSH GSSH Sulfane_Sulfur->GSSH GSH GSH GSH->GSSH Downstream Downstream Metabolism GSSH->Downstream

Caption: The enzymatic pathway of H₂S oxidation by SQOR in the inner mitochondrial membrane.

Experimental Workflow for this compound Discovery and Validation

FC9402_Workflow cluster_Discovery Discovery cluster_Validation Preclinical Validation HTS High-Throughput Screening (DCIP Endpoint Assay) Hit_ID Hit Identification (2,4-Diphenylpyridines) HTS->Hit_ID Lead_Opt Lead Optimization (SAR & Structure-Based Design) Hit_ID->Lead_Opt This compound This compound (STI1) Identified Lead_Opt->this compound In_Vitro In Vitro Characterization (IC₅₀, MOA, Selectivity) This compound->In_Vitro CETSA Target Engagement (Cellular Thermal Shift Assay) In_Vitro->CETSA In_Vivo In Vivo Efficacy (TAC Mouse Model) CETSA->In_Vivo

Caption: The logical workflow from the initial discovery to the preclinical validation of this compound.

Conclusion

The discovery of this compound as a potent and selective inhibitor of SQOR represents a significant advancement in the development of novel therapeutics for heart failure. By targeting a key enzyme in the H₂S metabolic pathway, this compound offers a mechanism to restore cardioprotective H₂S levels in a diseased state. The comprehensive preclinical data, including its potent in vitro activity and significant in vivo efficacy in a relevant animal model of heart failure, underscore the therapeutic potential of this first-in-class inhibitor. Further clinical investigation is warranted to translate these promising preclinical findings into a novel treatment for patients with heart failure.

References

FC9402: A Novel Sulfide Quinone Oxidoreductase Inhibitor for Hydrogen Sulfide Signaling Modulation in Cardiovascular Research

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hydrogen sulfide (H₂S) is an endogenous gasotransmitter with significant cytoprotective roles in the cardiovascular system. Its signaling pathways are crucial in mitigating cellular damage associated with conditions like cardiac hypertrophy and heart failure. The mitochondrial enzyme sulfide quinone oxidoreductase (SQOR) is a key regulator of H₂S levels, and its inhibition presents a promising therapeutic strategy. This document provides a comprehensive technical overview of FC9402, a potent and selective SQOR inhibitor. We will delve into its mechanism of action, summarize key quantitative data, provide detailed experimental protocols for its study, and visualize the intricate signaling pathways it modulates.

Introduction to this compound and Hydrogen Sulfide Signaling

Hydrogen sulfide is endogenously produced in mammalian tissues by enzymes such as cystathionine β-synthase (CBS), cystathionine γ-lyase (CSE), and 3-mercaptopyruvate sulfurtransferase (3-MST). It exerts its biological effects through various mechanisms, including the S-persulfidation of cysteine residues on target proteins, which alters their function. The catabolism of H₂S is primarily carried out by the mitochondrial enzyme sulfide quinone oxidoreductase (SQOR).

This compound is a potent and selective inhibitor of SQOR, as described in patent WO 2020/146636 A1. By inhibiting SQOR, this compound effectively increases the intracellular concentration of H₂S, thereby enhancing its downstream signaling effects. This modulation of H₂S levels has been shown to be cardioprotective, attenuating transverse aortic constriction (TAC)-induced cardiomyocyte hypertrophy and left ventricular fibrosis. A structurally and functionally similar compound, referred to in scientific literature as STI1, has been extensively characterized and is believed to be the same as or a close analog of this compound.

Quantitative Data

The following table summarizes the key quantitative data for the SQOR inhibitor STI1, which is considered representative of this compound's activity.

ParameterValueSpeciesAssay TypeReference
IC₅₀ 29 nMHumanRecombinant SQOR activity assay--INVALID-LINK--

Signaling Pathways

The primary mechanism of action of this compound is the inhibition of SQOR, leading to an accumulation of intracellular H₂S. This elevated H₂S concentration then modulates downstream signaling pathways, primarily through S-persulfidation of key regulatory proteins.

The Nrf2-Mediated Antioxidant Response

One of the critical downstream effects of increased H₂S is the activation of the Nrf2 antioxidant response pathway. H₂S S-persulfidates cysteine residues on Keap1, the primary negative regulator of Nrf2. This modification disrupts the Keap1-Nrf2 interaction, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to antioxidant response elements (AREs) in the promoter regions of various antioxidant genes, upregulating their expression and enhancing the cell's capacity to counteract oxidative stress, a key driver of cardiac hypertrophy.

H2S_Nrf2_Pathway This compound This compound SQOR SQOR This compound->SQOR Inhibits H2S Hydrogen Sulfide (H₂S)↑ SQOR->H2S Degrades Keap1 Keap1 H2S->Keap1 S-persulfidates Nrf2 Nrf2 Keap1->Nrf2 Inhibits Nrf2_nuc Nuclear Nrf2 Nrf2->Nrf2_nuc Translocates ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds Antioxidant_Genes Antioxidant Gene Expression↑ ARE->Antioxidant_Genes Activates Oxidative_Stress Oxidative Stress↓ Antioxidant_Genes->Oxidative_Stress Hypertrophy Cardiomyocyte Hypertrophy↓ Oxidative_Stress->Hypertrophy

This compound-mediated activation of the Nrf2 antioxidant pathway.
Inhibition of Apoptosis via Caspase-3 Persulfidation

Another crucial cardioprotective mechanism of elevated H₂S levels is the direct inhibition of apoptosis. H₂S has been shown to S-persulfidate specific cysteine residues on pro-caspase-3, the executioner caspase in the apoptotic cascade. This post-translational modification inhibits the cleavage and subsequent activation of caspase-3, thereby blocking the apoptotic pathway and promoting cardiomyocyte survival.

H2S_Apoptosis_Pathway This compound This compound SQOR SQOR This compound->SQOR Inhibits H2S Hydrogen Sulfide (H₂S)↑ SQOR->H2S Degrades Pro_Caspase3 Pro-Caspase-3 H2S->Pro_Caspase3 S-persulfidates Active_Caspase3 Active Caspase-3 Pro_Caspase3->Active_Caspase3 Activation Apoptosis Apoptosis↓ Active_Caspase3->Apoptosis Cell_Survival Cardiomyocyte Survival↑ Apoptosis->Cell_Survival

Inhibition of apoptosis by this compound-induced H₂S signaling.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound and its effects on H₂S signaling. These protocols are based on the methodologies described in the study of the analogous compound STI1.

Recombinant Human SQOR Activity Assay

This assay is used to determine the inhibitory activity of compounds like this compound on SQOR.

  • Principle: The assay measures the reduction of a chromogenic substrate, 2,6-dichlorophenolindophenol (DCIP), which is coupled to the SQOR-catalyzed oxidation of H₂S.

  • Reagents:

    • Recombinant human SQOR enzyme

    • Sodium hydrosulfide (NaHS) as the H₂S donor

    • Coenzyme Q₁ (a water-soluble analog of Coenzyme Q)

    • DCIP

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Procedure:

    • Prepare a reaction mixture containing the assay buffer, Coenzyme Q₁, and the test compound (this compound) at various concentrations.

    • Initiate the reaction by adding recombinant human SQOR and NaHS.

    • Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific time.

    • Stop the reaction by adding a quenching solution (e.g., containing a sulfhydryl-scavenging agent like N-ethylmaleimide).

    • Measure the absorbance of DCIP at a specific wavelength (e.g., 600 nm).

    • Calculate the percent inhibition of SQOR activity at each concentration of the test compound and determine the IC₅₀ value.

Cardiomyocyte Hypertrophy Assay

This assay is used to assess the effect of this compound on cardiomyocyte hypertrophy induced by pro-hypertrophic stimuli.

  • Cell Culture:

    • Neonatal rat ventricular myocytes (NRVMs) are isolated and cultured using standard protocols.

    • Cells are typically plated on fibronectin-coated dishes.

  • Induction of Hypertrophy:

    • After a period of serum starvation, cells are treated with a hypertrophic agonist, such as phenylephrine (PE) or angiotensin II (Ang II).

  • Treatment with this compound:

    • Cells are co-treated with the hypertrophic agonist and various concentrations of this compound.

  • Assessment of Hypertrophy:

    • Cell Size Measurement: Cells are fixed and stained with an antibody against a sarcomeric protein (e.g., α-actinin). The cell surface area is then measured using imaging software.

    • Gene Expression Analysis: RNA is extracted from the cells, and the expression of hypertrophic marker genes (e.g., atrial natriuretic peptide - ANP, brain natriuretic peptide - BNP) is quantified by quantitative real-time PCR (qRT-PCR).

In Vivo Model of Cardiac Hypertrophy (Transverse Aortic Constriction - TAC)

This animal model is used to evaluate the in vivo efficacy of this compound in a pressure-overload model of heart failure.

  • Animal Model:

    • Male C57BL/6 mice are commonly used.

  • Surgical Procedure:

    • Mice are anesthetized, and a thoracotomy is performed.

    • A ligature is tied around the transverse aorta between the innominate and left common carotid arteries to induce a pressure overload on the left ventricle.

    • Sham-operated animals undergo the same procedure without the aortic constriction.

  • Drug Administration:

    • This compound or vehicle is administered to the mice daily via a suitable route (e.g., intraperitoneal injection).

  • Evaluation of Cardiac Function and Remodeling:

    • Echocardiography: Transthoracic echocardiography is performed at baseline and at various time points post-surgery to assess cardiac function (e.g., ejection fraction, fractional shortening) and dimensions (e.g., left ventricular internal diameter, wall thickness).

    • Histological Analysis: At the end of the study, hearts are harvested, fixed, and sectioned. Masson's trichrome staining is used to assess cardiac fibrosis, and wheat germ agglutinin (WGA) staining is used to measure cardiomyocyte cross-sectional area.

Conclusion

This compound represents a significant advancement in the field of cardiovascular research as a potent and selective inhibitor of SQOR. Its ability to modulate hydrogen sulfide signaling by increasing intracellular H₂S levels offers a promising therapeutic avenue for the treatment of cardiac hypertrophy and heart failure. The detailed experimental protocols and an understanding of the downstream signaling pathways involving Nrf2 and caspase-3 provide a solid foundation for further investigation and development of this compound and similar compounds as novel cardioprotective agents. This technical guide serves as a valuable resource for researchers dedicated to exploring the therapeutic potential of targeting the hydrogen sulfide signaling pathway.

The Biological Targets of FC9402: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

FC9402 is a potent and selective inhibitor of Sulfide:Quinone Oxidoreductase (SQOR), a critical enzyme in hydrogen sulfide (H₂S) metabolism. By inhibiting SQOR, this compound effectively increases the bioavailability of H₂S, a gaseous signaling molecule with significant cardioprotective effects. This guide provides a comprehensive overview of the biological targets of this compound, its mechanism of action, and the downstream signaling pathways it modulates. The information presented herein is intended to support further research and development of SQOR inhibitors as a novel therapeutic strategy for cardiovascular diseases, particularly those involving cardiac hypertrophy and fibrosis.

Primary Biological Target: Sulfide:Quinone Oxidoreductase (SQOR)

The primary biological target of this compound is Sulfide:Quinone Oxidoreductase (SQOR) . SQOR is a flavin adenine dinucleotide (FAD)-dependent enzyme located on the inner mitochondrial membrane. It catalyzes the first and irreversible step in the mitochondrial sulfide oxidation pathway, which is the primary route for H₂S metabolism.

Mechanism of Action

This compound acts as a competitive inhibitor of SQOR, binding to the coenzyme Q (CoQ) binding pocket of the enzyme.[1][2] This binding prevents the natural substrate, CoQ, from accessing the active site, thereby inhibiting the oxidation of H₂S. The inhibition of SQOR leads to an accumulation of intracellular H₂S, which can then exert its various physiological effects.

Quantitative Data

While the exact IC₅₀ value for this compound is not publicly available, it is described as a potent inhibitor derived from the same chemical class as STI1, a well-characterized SQOR inhibitor with an IC₅₀ of 29 nM .[1][2] The patent associated with this compound, WO 2020/146636 A1, likely contains more specific quantitative data.[3][4][5][6][7]

Table 1: Potency of Representative SQOR Inhibitors

CompoundTargetIC₅₀ (nM)Reference
STI1Human SQOR29[1][2]
HTS07545Human SQOR≤ 30
This compound Human SQOR Potent inhibitor [3][5][6][7]

Experimental Protocols

SQOR Inhibition Assay (IC₅₀ Determination)

The potency of this compound against SQOR can be determined using a high-throughput screening (HTS) compatible endpoint assay. This assay measures the reduction of a water-soluble CoQ analog, which is coupled to the reduction of a chromogenic indicator.

Principle: SQOR catalyzes the transfer of electrons from H₂S to Coenzyme Q. In this assay, a water-soluble CoQ analog is used as the electron acceptor. The reduced CoQ analog then reduces a chromogenic indicator, such as 2,6-dichlorophenolindophenol (DCIP), leading to a measurable change in absorbance. The inhibition of this reaction by this compound is quantified to determine its IC₅₀ value.

Materials:

  • Recombinant human SQOR enzyme

  • Sodium hydrosulfide (NaHS) as H₂S donor

  • Water-soluble Coenzyme Q analog (e.g., CoQ₁)

  • 2,6-dichlorophenolindophenol (DCIP)

  • Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

  • This compound (or other test compounds)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Prepare a reaction mixture containing the assay buffer, recombinant human SQOR, and the water-soluble CoQ analog.

  • Add varying concentrations of this compound to the wells of a 96-well plate.

  • Initiate the enzymatic reaction by adding NaHS to each well.

  • Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period.

  • Stop the reaction by adding a quenching agent.

  • Add DCIP to each well and measure the absorbance at a specific wavelength (e.g., 600 nm).

  • Calculate the percentage of inhibition for each concentration of this compound relative to a control without the inhibitor.

  • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Workflow Diagram:

SQOR_Inhibition_Assay cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis prep_mix Prepare Reaction Mix (Buffer, SQOR, CoQ analog) add_mix Add Reaction Mix prep_mix->add_mix prep_fc Prepare this compound Dilutions add_fc Add this compound to Plate prep_fc->add_fc add_fc->add_mix add_nahs Initiate with NaHS add_mix->add_nahs incubate Incubate add_nahs->incubate quench Quench Reaction incubate->quench add_dcip Add DCIP quench->add_dcip read_abs Read Absorbance add_dcip->read_abs calc_inhib Calculate % Inhibition read_abs->calc_inhib plot_curve Plot Dose-Response Curve calc_inhib->plot_curve det_ic50 Determine IC50 plot_curve->det_ic50

Caption: Workflow for determining the IC₅₀ of this compound against SQOR.

Downstream Signaling Pathways

The therapeutic effects of this compound in attenuating cardiac hypertrophy and fibrosis are primarily mediated by the increased bioavailability of H₂S. H₂S is known to modulate several signaling pathways involved in cardioprotection.

Signaling Pathways in Cardiac Hypertrophy

Cardiac hypertrophy is a compensatory response of the heart to various stresses, but prolonged hypertrophy can lead to heart failure. H₂S has been shown to counteract hypertrophic signaling.

Key Signaling Pathways Modulated by H₂S:

  • Calcineurin-NFAT Pathway: H₂S can inhibit the calcineurin-NFAT signaling pathway, a key driver of pathological cardiac hypertrophy.

  • MAPK Pathways (ERK1/2, JNK, p38): H₂S can modulate the activity of mitogen-activated protein kinases (MAPKs), which are involved in hypertrophic signaling.

  • PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, and its modulation by H₂S can influence cardiomyocyte size.

Cardiac_Hypertrophy_Signaling cluster_pathways Signaling Pathways This compound This compound SQOR SQOR This compound->SQOR Inhibits H2S ↑ H₂S SQOR->H2S Metabolizes Calcineurin Calcineurin-NFAT H2S->Calcineurin Inhibits MAPK MAPK (ERK, JNK, p38) H2S->MAPK Modulates PI3K PI3K/Akt/mTOR H2S->PI3K Modulates Hypertrophic_Stimuli Hypertrophic Stimuli (e.g., Pressure Overload) Hypertrophic_Stimuli->Calcineurin Hypertrophic_Stimuli->MAPK Hypertrophic_Stimuli->PI3K Hypertrophy Cardiac Hypertrophy Calcineurin->Hypertrophy MAPK->Hypertrophy PI3K->Hypertrophy

Caption: this compound inhibits SQOR, increasing H₂S and modulating hypertrophic signaling.

Signaling Pathways in Cardiac Fibrosis

Cardiac fibrosis, the excessive deposition of extracellular matrix proteins, contributes to cardiac stiffness and dysfunction. H₂S exhibits anti-fibrotic properties by targeting key signaling pathways.

Key Signaling Pathways Modulated by H₂S:

  • TGF-β/Smad Pathway: Transforming growth factor-beta (TGF-β) is a potent pro-fibrotic cytokine. H₂S can interfere with the TGF-β/Smad signaling cascade, reducing collagen production.

  • Matrix Metalloproteinases (MMPs) and Tissue Inhibitors of Metalloproteinases (TIMPs): H₂S can regulate the balance between MMPs (which degrade extracellular matrix) and TIMPs (which inhibit MMPs), thereby influencing collagen turnover.

Cardiac_Fibrosis_Signaling cluster_fibrosis_pathways Fibrotic Pathways This compound This compound SQOR SQOR This compound->SQOR Inhibits H2S ↑ H₂S SQOR->H2S Metabolizes TGFb TGF-β/Smad H2S->TGFb Inhibits MMP_TIMP MMP/TIMP Balance H2S->MMP_TIMP Regulates Fibrotic_Stimuli Fibrotic Stimuli (e.g., Injury, Inflammation) Fibrotic_Stimuli->TGFb Fibrotic_Stimuli->MMP_TIMP Fibroblast_Activation Myofibroblast Differentiation TGFb->Fibroblast_Activation Collagen_Deposition Collagen Deposition MMP_TIMP->Collagen_Deposition Affects Turnover Fibroblast_Activation->Collagen_Deposition Fibrosis Cardiac Fibrosis Collagen_Deposition->Fibrosis

Caption: this compound inhibits SQOR, increasing H₂S and mitigating pro-fibrotic pathways.

Conclusion

This compound represents a promising therapeutic candidate for cardiovascular diseases characterized by pathological hypertrophy and fibrosis. Its targeted inhibition of SQOR leads to an increase in the cardioprotective molecule H₂S, which in turn modulates a network of signaling pathways to attenuate disease progression. Further elucidation of the precise molecular interactions and downstream effects of this compound will be crucial for its clinical development. This guide provides a foundational understanding of the biological targets and mechanisms of this compound to aid researchers in this endeavor.

References

Preclinical Profile of FC9402: A Novel Cardioprotective Agent Targeting Sulfide Quinone Oxidoreductase

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

FC9402 is a potent and selective inhibitor of sulfide quinone oxidoreductase (SQOR), a mitochondrial enzyme that plays a critical role in hydrogen sulfide (H₂S) metabolism. Preclinical research has identified this compound as a promising therapeutic candidate for cardiovascular diseases, particularly those involving pathological cardiac remodeling and heart failure. By inhibiting SQOR, this compound increases the bioavailability of H₂S, a key signaling molecule with established cardioprotective effects. This whitepaper provides a comprehensive overview of the preclinical data on this compound, including its mechanism of action, in vitro and in vivo efficacy, and detailed experimental methodologies.

Introduction: The Role of Hydrogen Sulfide and SQOR in Cardiovascular Health

Hydrogen sulfide (H₂S) is a gasotransmitter that exerts a wide range of physiological effects, including the regulation of vascular tone, inflammation, and cellular bioenergetics. In the cardiovascular system, H₂S is recognized for its protective roles against ischemia-reperfusion injury, cardiac hypertrophy, and fibrosis. The endogenous levels of H₂S are tightly regulated by a balance between its synthesis by enzymes like cystathionine γ-lyase (CSE) and its catabolism, primarily through the mitochondrial sulfide oxidation pathway.

Sulfide quinone oxidoreductase (SQOR) is the first and rate-limiting enzyme in this pathway, catalyzing the oxidation of H₂S. By inhibiting SQOR, it is possible to elevate endogenous H₂S levels, thereby augmenting its natural cardioprotective signaling. This compound has emerged as a first-in-class inhibitor of SQOR, offering a novel therapeutic strategy for heart disease.

This compound: A Potent and Selective SQOR Inhibitor

This compound, also referred to in the literature as STI1, is a small molecule inhibitor identified through high-throughput screening and subsequent medicinal chemistry optimization. It is described in patent WO 2020/146636 A1.

Chemical Name: 4-(4-aminophenyl)-6-methoxy-3'-methyl-[2,2'-bipyridine]-5-carbonitrile[1]

Mechanism of Action

This compound acts as a competitive inhibitor of SQOR, binding to the coenzyme Q-binding pocket of the enzyme. This selective inhibition blocks the first irreversible step in the mitochondrial metabolism of H₂S. The resulting increase in intracellular H₂S concentration activates downstream cardioprotective pathways.

In Vitro Efficacy

Preclinical studies have demonstrated the potent activity of this compound in cellular models of cardiac hypertrophy.

ParameterValueCell Line/ModelReference
IC₅₀ (SQOR inhibition) 29 nMHuman SQOR[2][3][4]
Inhibition of Cardiomyocyte Hypertrophy Significant attenuationNeonatal rat ventricular cardiomyocytes (NRVMs) and H9c2 cells[2][3][4]

In Vivo Preclinical Studies

The therapeutic potential of this compound has been evaluated in a well-established mouse model of pressure overload-induced heart failure, the transverse aortic constriction (TAC) model.

Efficacy in the Transverse Aortic Constriction (TAC) Mouse Model

In the TAC model, this compound treatment demonstrated significant cardioprotective effects, mitigating the development of heart failure.

EndpointObservationModelReference
Cardiomegaly MitigatedTAC-induced mouse model[2][3][4]
Pulmonary Congestion MitigatedTAC-induced mouse model[2][3][4]
Left Ventricle Dilation MitigatedTAC-induced mouse model[2][3][4]
Cardiac Fibrosis MitigatedTAC-induced mouse model[2][3][4]
Survival Dramatically improvedTAC-induced mouse model[2][3][4]
Cardiac Function PreservedTAC-induced mouse model[2][3][4]

Signaling Pathway of this compound

The cardioprotective effects of this compound are mediated by the downstream signaling pathways of hydrogen sulfide. By inhibiting SQOR, this compound increases H₂S levels, which in turn modulates multiple cellular processes.

FC9402_Signaling_Pathway cluster_this compound This compound Action cluster_H2S H2S Signaling cluster_Cardioprotection Cardioprotective Effects This compound This compound SQOR SQOR This compound->SQOR Inhibits H2S Increased H₂S Persulfidation Protein Persulfidation H2S->Persulfidation AntiHypertrophy Anti-Hypertrophy Persulfidation->AntiHypertrophy AntiFibrosis Anti-Fibrosis Persulfidation->AntiFibrosis AntiApoptosis Anti-Apoptosis Persulfidation->AntiApoptosis ProAngiogenesis Pro-Angiogenesis Persulfidation->ProAngiogenesis

Caption: this compound inhibits SQOR, leading to increased H₂S and cardioprotection.

Experimental Protocols

In Vitro Cardiomyocyte Hypertrophy Assay

Objective: To assess the effect of this compound on neurohormonal stress-induced cardiomyocyte hypertrophy.

Cell Lines:

  • Neonatal Rat Ventricular Myocytes (NRVMs)

  • H9c2 rat cardiomyoblasts

Methodology:

  • Cell Culture: NRVMs are isolated from 1-2 day old Sprague-Dawley rat pups. H9c2 cells are cultured according to standard protocols.

  • Induction of Hypertrophy: Cells are treated with hypertrophic stimuli such as isoproterenol or angiotensin II.

  • This compound Treatment: Cells are co-treated with the hypertrophic stimuli and varying concentrations of this compound.

  • Assessment of Hypertrophy:

    • Cell Size Measurement: The surface area of the cells is measured using microscopy and image analysis software.

    • Gene Expression Analysis: The expression of hypertrophic markers such as atrial natriuretic peptide (ANP) and brain natriuretic peptide (BNP) is quantified by qRT-PCR.

    • Protein Synthesis: Protein synthesis is assessed by measuring the incorporation of radiolabeled amino acids.

Hypertrophy_Assay_Workflow start Start culture Culture NRVMs or H9c2 cells start->culture induce Induce Hypertrophy (Isoproterenol / Angiotensin II) culture->induce treat Treat with this compound induce->treat assess Assess Hypertrophy treat->assess measure_size Measure Cell Size assess->measure_size q_pcr qRT-PCR for Hypertrophic Markers assess->q_pcr protein_synthesis Measure Protein Synthesis assess->protein_synthesis end End measure_size->end q_pcr->end protein_synthesis->end

Caption: Workflow for the in vitro cardiomyocyte hypertrophy assay.

In Vivo Transverse Aortic Constriction (TAC) Model

Objective: To evaluate the in vivo efficacy of this compound in a pressure-overload model of heart failure.

Animal Model: Male C57BL/6 mice.

Methodology:

  • Surgical Procedure:

    • Mice are anesthetized.

    • A thoracotomy is performed to expose the aortic arch.

    • A suture is tied around the transverse aorta between the innominate and left common carotid arteries to induce a pressure overload on the left ventricle.

    • Sham-operated animals undergo the same procedure without the aortic constriction.

  • This compound Administration: this compound or vehicle is administered to the mice, typically via oral gavage or intraperitoneal injection, starting at a specified time point post-surgery.

  • Monitoring:

    • Echocardiography: Cardiac function and dimensions (e.g., left ventricular ejection fraction, fractional shortening, ventricular diameters) are monitored at regular intervals.

    • Survival: Animal survival is monitored daily.

  • Terminal Analysis:

    • At the end of the study period, hearts are excised.

    • Histological Analysis: Heart sections are stained (e.g., with Masson's trichrome or Picrosirius red) to assess cardiac fibrosis. Cardiomyocyte size is measured from stained sections.

    • Gravimetric Analysis: Heart weight to body weight and heart weight to tibia length ratios are calculated to assess hypertrophy.

TAC_Model_Workflow start Start tac_surgery Transverse Aortic Constriction (TAC) Surgery start->tac_surgery treatment Administer this compound or Vehicle tac_surgery->treatment monitoring Monitor Cardiac Function (Echocardiography) and Survival treatment->monitoring terminal_analysis Terminal Analysis monitoring->terminal_analysis histology Histological Analysis (Fibrosis, Hypertrophy) terminal_analysis->histology gravimetry Gravimetric Analysis terminal_analysis->gravimetry end End histology->end gravimetry->end

Caption: Workflow for the in vivo transverse aortic constriction (TAC) model.

Conclusion and Future Directions

The preclinical data for this compound strongly support its development as a novel therapeutic agent for heart failure and other cardiovascular diseases characterized by pathological cardiac remodeling. Its potent and selective inhibition of SQOR offers a unique mechanism of action that leverages the endogenous cardioprotective pathways of hydrogen sulfide. Further preclinical studies are warranted to explore its pharmacokinetic and pharmacodynamic properties in more detail, as well as its efficacy in other models of cardiovascular disease. The promising results to date pave the way for future clinical investigation of this compound.

References

Methodological & Application

Application Notes and Protocols for FC9402 in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FC9402 is a potent and selective inhibitor of sulfide quinone oxidoreductase (SQOR), a mitochondrial enzyme that plays a critical role in the metabolism of hydrogen sulfide (H₂S)[1][2][3][4][5]. By inhibiting SQOR, this compound effectively increases the intracellular concentration of H₂S, a gaseous signaling molecule with significant cytoprotective effects in the cardiovascular system.[6] These application notes provide detailed protocols for utilizing this compound in cell culture to study its effects on cardiomyocyte hypertrophy and related signaling pathways.

Mechanism of Action

SQOR is an inner mitochondrial membrane protein that catalyzes the first step in the oxidation of hydrogen sulfide. It transfers electrons from H₂S to coenzyme Q, thereby linking H₂S metabolism to the mitochondrial electron transport chain.[7] Inhibition of SQOR by this compound leads to an accumulation of intracellular H₂S. Elevated H₂S levels have been shown to exert cardioprotective effects, in part through the post-translational modification of proteins via persulfidation and the activation of antioxidant pathways, such as the Nrf2 signaling cascade.

Applications in Cell Culture

The primary application of this compound in a cell culture setting is the investigation of H₂S-mediated signaling in cardiovascular research, with a particular focus on its anti-hypertrophic effects.

Key Applications:
  • Inhibition of Cardiomyocyte Hypertrophy: this compound can be used to attenuate agonist-induced hypertrophy in cardiomyocyte cell lines (e.g., H9c2) and primary cardiomyocytes.

  • Modulation of H₂S Signaling Pathways: Researchers can use this compound to study the downstream effects of elevated intracellular H₂S, including the activation of the Nrf2 antioxidant response and changes in protein persulfidation.

Quantitative Data Summary

While the specific half-maximal inhibitory concentration (IC₅₀) for this compound is not publicly available, a similar first-in-class SQOR inhibitor, STI1, exhibits high potency. This information can be used to guide dose-response experiments with this compound.

CompoundTargetIC₅₀Cell LineApplicationEffective Concentration
This compound SQOR Not Publicly Available H9c2, Neonatal Rat Ventricular Myocytes (NRVMs)Attenuation of Cardiomyocyte HypertrophyRecommended to test a range from low nM to low µM
STI1 (Reference)SQOR29 nM[6][8]H9c2, NRVMsAttenuation of Cardiomyocyte Hypertrophy10.5 µM[6]

Experimental Protocols

Protocol 1: Determination of Optimal this compound Concentration using a Dose-Response Curve

This protocol outlines the steps to determine the effective concentration range of this compound for inhibiting cardiomyocyte hypertrophy.

Materials:

  • H9c2 cells (rat cardiomyoblasts)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Isoproterenol

  • This compound

  • Phosphate Buffered Saline (PBS)

  • Paraformaldehyde (PFA)

  • Phalloidin-FITC

  • DAPI

  • 96-well imaging plates

Procedure:

  • Cell Seeding: Seed H9c2 cells in a 96-well imaging plate at a density that allows for visualization of individual cells after treatment.

  • Induction of Hypertrophy: After 24 hours, replace the medium with DMEM containing 1% FBS and treat the cells with 10 µM isoproterenol to induce hypertrophy.

  • This compound Treatment: Concurrently, treat the cells with a range of this compound concentrations (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM). Include a vehicle control (DMSO) and a positive control (isoproterenol alone).

  • Incubation: Incubate the cells for 48 hours at 37°C in a 5% CO₂ incubator.

  • Cell Fixation and Staining:

    • Wash the cells twice with PBS.

    • Fix the cells with 4% PFA for 15 minutes.

    • Wash twice with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

    • Wash twice with PBS.

    • Stain the actin cytoskeleton with Phalloidin-FITC for 30 minutes.

    • Wash twice with PBS.

    • Stain the nuclei with DAPI for 5 minutes.

    • Wash twice with PBS.

  • Imaging and Analysis:

    • Acquire images using a high-content imaging system or a fluorescence microscope.

    • Measure the surface area of at least 100 cells per condition using image analysis software (e.g., ImageJ).

    • Plot the average cell surface area against the log of the this compound concentration to generate a dose-response curve and determine the optimal concentration.

Protocol 2: Attenuation of Isoproterenol-Induced Cardiomyocyte Hypertrophy

This protocol uses the optimal concentration of this compound determined in Protocol 1 to demonstrate its anti-hypertrophic effect.

Materials:

  • Same as Protocol 1.

Procedure:

  • Cell Seeding: Seed H9c2 cells in appropriate culture vessels (e.g., 6-well plates, chamber slides).

  • Treatment Groups:

    • Control (no treatment)

    • Isoproterenol (10 µM)

    • Isoproterenol (10 µM) + this compound (optimal concentration)

    • This compound alone (optimal concentration)

  • Treatment: After 24 hours, replace the medium with DMEM containing 1% FBS and add the respective treatments.

  • Incubation: Incubate for 48 hours.

  • Analysis:

    • Cell Size Measurement: Fix and stain the cells as described in Protocol 1 and measure the cell surface area.

    • Gene Expression Analysis (Optional): Extract RNA and perform qRT-PCR to analyze the expression of hypertrophic markers such as ANP (Atrial Natriuretic Peptide) and BNP (Brain Natriuretic Peptide).

Protocol 3: Analysis of Downstream H₂S Signaling

This protocol describes methods to assess the effect of this compound on key downstream targets of H₂S signaling.

A. Nrf2 Nuclear Translocation

  • Treatment: Treat H9c2 cells with this compound at the optimal concentration for a relevant time period (e.g., 6-24 hours).

  • Immunofluorescence:

    • Fix and permeabilize the cells as described in Protocol 1.

    • Incubate with a primary antibody against Nrf2 overnight at 4°C.

    • Wash and incubate with a fluorescently labeled secondary antibody.

    • Counterstain with DAPI.

  • Imaging and Quantification:

    • Acquire images using a confocal or fluorescence microscope.

    • Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio of Nrf2 to determine the extent of nuclear translocation.

B. Protein Persulfidation

Protein persulfidation can be detected using specific fluorescent probes or by tag-switch methods.

  • Treatment: Treat H9c2 cells with this compound.

  • Detection using Fluorescent Probes (e.g., SSP4):

    • Load the cells with the persulfide-specific fluorescent probe according to the manufacturer's instructions.

    • Acquire fluorescent images to visualize the increase in intracellular persulfides.

  • Tag-Switch Assay (Advanced): This method allows for the detection and quantification of persulfidated proteins via biotinylation and subsequent western blotting or mass spectrometry. Detailed protocols for tag-switch assays can be found in specialized literature.[9][10]

Visualizations

SQOR_Signaling_Pathway cluster_mitochondrion Mitochondrial Inner Membrane cluster_cytosol Cytosol H2S Hydrogen Sulfide (H₂S) SQOR SQOR H2S->SQOR CoQ Coenzyme Q SQOR->CoQ e- Increased_H2S Increased Intracellular H₂S ETC Electron Transport Chain (Complex III) CoQ->ETC This compound This compound This compound->SQOR Inhibition Nrf2_activation Nrf2 Activation Increased_H2S->Nrf2_activation Persulfidation Protein Persulfidation Increased_H2S->Persulfidation Cardioprotection Cardioprotection (Anti-hypertrophy) Nrf2_activation->Cardioprotection Persulfidation->Cardioprotection

Caption: this compound inhibits SQOR, leading to increased H₂S, Nrf2 activation, and cardioprotection.

Experimental_Workflow cluster_protocol1 Protocol 1: Dose-Response cluster_protocol2 Protocol 2: Anti-Hypertrophy Assay cluster_protocol3 Protocol 3: Downstream Signaling P1_Start Seed H9c2 Cells P1_Treat Treat with Isoproterenol + this compound Gradient P1_Start->P1_Treat P1_Incubate Incubate 48h P1_Treat->P1_Incubate P1_Stain Fix & Stain (Phalloidin/DAPI) P1_Incubate->P1_Stain P1_Analyze Image & Analyze Cell Surface Area P1_Stain->P1_Analyze P1_Result Determine Optimal This compound Concentration P1_Analyze->P1_Result P2_Treat Treat with Isoproterenol +/- Optimal this compound P1_Result->P2_Treat P3_Treat Treat with Optimal this compound P1_Result->P3_Treat P2_Start Seed H9c2 Cells P2_Start->P2_Treat P2_Incubate Incubate 48h P2_Treat->P2_Incubate P2_Analyze Analyze Hypertrophy: - Cell Size - Gene Expression P2_Incubate->P2_Analyze P3_Start Seed H9c2 Cells P3_Start->P3_Treat P3_Incubate Incubate (e.g., 6-24h) P3_Treat->P3_Incubate P3_Analyze_Nrf2 Analyze Nrf2 Nuclear Translocation P3_Incubate->P3_Analyze_Nrf2 P3_Analyze_Persulfidation Measure Protein Persulfidation P3_Incubate->P3_Analyze_Persulfidation

Caption: Experimental workflow for using this compound in cell culture.

References

Application Notes and Protocols for Western Blot Analysis of SQOR Inhibition by FC9402

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the detection and quantification of Sulfide:Quinone Oxidoreductase (SQOR) protein levels in mammalian cells and tissues using Western blot analysis, particularly in the context of studying the effects of the selective SQOR inhibitor, FC9402. SQOR is a mitochondrial enzyme that plays a critical role in hydrogen sulfide (H₂S) metabolism, making it a key therapeutic target in various diseases, including cardiovascular disorders.[1][2] this compound is a potent and selective inhibitor of SQOR that has been shown to attenuate cardiomyocyte hypertrophy and left ventricle fibrosis.[2] This protocol details the necessary steps from mitochondrial protein extraction to immunodetection and data analysis, and includes representative data and visualizations to aid in experimental design and interpretation.

Introduction

Sulfide:Quinone Oxidoreductase (SQOR) is an integral inner mitochondrial membrane protein that catalyzes the first, irreversible step in the mitochondrial metabolism of hydrogen sulfide (H₂S).[3][4] By oxidizing H₂S and transferring electrons to the electron transport chain via Coenzyme Q (CoQ), SQOR is a critical regulator of H₂S homeostasis.[3][4][5] Dysregulation of H₂S levels is implicated in a variety of pathologies, and as such, SQOR has emerged as a promising therapeutic target.[1]

This compound is a potent and selective inhibitor of SQOR.[2] Its mechanism of action involves binding to the Coenzyme Q-binding pocket of SQOR, thereby competitively inhibiting its enzymatic activity.[1][6] While this compound is known to inhibit SQOR's function, it is also important to assess its impact on SQOR protein expression levels to distinguish between activity modulation and protein degradation. Western blotting is the gold-standard technique for such protein expression analysis. This protocol provides a detailed methodology for performing a Western blot for SQOR in mammalian cells, including considerations for its mitochondrial localization, and for evaluating the effect of this compound treatment.

Data Presentation

The following table provides a representative example of quantitative data obtained from a Western blot experiment designed to assess the effect of this compound on SQOR protein expression. The data is normalized to a mitochondrial loading control (e.g., VDAC1 or COX IV) to account for any variations in mitochondrial enrichment between samples.

Table 1: Quantitative Analysis of SQOR Protein Levels Following this compound Treatment

Treatment GroupThis compound Concentration (nM)SQOR Protein Level (Normalized to VDAC1)Standard Deviation
Vehicle Control01.00± 0.12
This compound100.98± 0.15
This compound501.03± 0.11
This compound1000.95± 0.14

Note: The data presented in this table are for illustrative purposes only and do not represent actual experimental results. Researchers should generate their own data based on the specific cell lines and experimental conditions used.

Experimental Protocols

This section outlines the detailed methodology for the Western blot analysis of SQOR protein levels in mammalian cells treated with this compound.

Materials and Reagents
  • Cell Culture: Mammalian cell line of interest (e.g., H9c2, neonatal rat ventricular cardiomyocytes)

  • This compound Stock Solution: Prepare a concentrated stock solution in a suitable solvent (e.g., DMSO)

  • Antibodies:

    • Primary Anti-SQOR Antibody (Rabbit or Mouse polyclonal/monoclonal)

    • Primary Antibody for Mitochondrial Loading Control (e.g., Anti-VDAC1, Anti-COX IV)

    • HRP-conjugated Secondary Antibody (anti-rabbit or anti-mouse)

  • Buffers and Solutions:

    • Phosphate-Buffered Saline (PBS), ice-cold

    • Mitochondrial Isolation Buffer (e.g., 250 mM Sucrose, 20 mM HEPES-KOH pH 7.5, 10 mM KCl, 1.5 mM MgCl₂, 1 mM EDTA, 1 mM EGTA, with freshly added protease and phosphatase inhibitors)

    • RIPA Lysis Buffer (for whole-cell lysate, if desired)

    • Laemmli Sample Buffer (2X)

    • SDS-PAGE Gels (appropriate acrylamide percentage for a ~50 kDa protein)

    • Tris-Glycine-SDS Running Buffer (1X)

    • Transfer Buffer (e.g., Tris-Glycine with 20% methanol)

    • PVDF or Nitrocellulose Membranes

    • Blocking Buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)

    • Tris-Buffered Saline with Tween-20 (TBST)

    • Enhanced Chemiluminescence (ECL) Substrate

  • Equipment:

    • Cell culture incubator

    • Microscope

    • Refrigerated centrifuge

    • Dounce homogenizer or sonicator

    • SDS-PAGE and Western blot apparatus

    • Imaging system for chemiluminescence detection

Experimental Procedure

1. Cell Culture and Treatment with this compound

  • Culture mammalian cells to the desired confluency (typically 70-80%).

  • Treat the cells with varying concentrations of this compound (e.g., 10, 50, 100 nM) and a vehicle control (e.g., DMSO) for a predetermined time period (e.g., 24 hours).

  • After treatment, wash the cells twice with ice-cold PBS.

2. Mitochondrial Protein Extraction

  • Harvest the cells by scraping into ice-cold PBS and centrifuge at 500 x g for 5 minutes at 4°C.

  • Resuspend the cell pellet in 1 mL of ice-cold Mitochondrial Isolation Buffer.

  • Homogenize the cells on ice using a Dounce homogenizer (approximately 20-30 strokes) or sonication.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.

  • Transfer the supernatant to a new microcentrifuge tube and centrifuge at 10,000 x g for 20 minutes at 4°C to pellet the mitochondria.

  • Discard the supernatant (cytosolic fraction) and resuspend the mitochondrial pellet in an appropriate volume of RIPA buffer.

  • Determine the protein concentration of the mitochondrial lysate using a BCA or Bradford protein assay.

3. SDS-PAGE and Western Blotting

  • Normalize the protein concentration of all samples.

  • Prepare the samples for loading by adding an equal volume of 2X Laemmli sample buffer and boiling at 95-100°C for 5 minutes.

  • Load 20-30 µg of protein per lane onto an SDS-PAGE gel, including a pre-stained protein ladder.

  • Run the gel at a constant voltage until the dye front reaches the bottom.

  • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Block the membrane with Blocking Buffer for 1 hour at room temperature with gentle agitation.

  • Incubate the membrane with the primary anti-SQOR antibody (at the manufacturer's recommended dilution) in Blocking Buffer overnight at 4°C with gentle agitation.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody (at the manufacturer's recommended dilution) in Blocking Buffer for 1 hour at room temperature.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Prepare the ECL substrate according to the manufacturer's instructions and incubate the membrane for 1-5 minutes.

  • Capture the chemiluminescent signal using an imaging system.

  • Strip the membrane (if necessary) and re-probe with the primary antibody for the mitochondrial loading control (e.g., VDAC1) following the same procedure.

4. Data Analysis

  • Quantify the band intensities for SQOR and the loading control using densitometry software (e.g., ImageJ).

  • Normalize the SQOR band intensity to the corresponding loading control band intensity for each sample.

  • Express the results as a fold change relative to the vehicle-treated control group.

  • Perform statistical analysis to determine the significance of any observed changes.

Mandatory Visualizations

Signaling Pathway

SQOR_Signaling_Pathway cluster_Mitochondria Mitochondrial Inner Membrane cluster_Inhibition H2S H₂S (Hydrogen Sulfide) SQOR SQOR H2S->SQOR Oxidation Cellular_Effects Cardioprotective Signaling H2S->Cellular_Effects CoQ Coenzyme Q SQOR->CoQ Electron Transfer GSSH GSSH (Glutathione Persulfide) SQOR->GSSH Sulfur Transfer ETC Electron Transport Chain CoQ->ETC GSH GSH (Glutathione) GSH->GSSH This compound This compound This compound->SQOR Inhibition H2S_source H₂S Production (e.g., from Cysteine) H2S_source->H2S

Caption: SQOR signaling pathway and the inhibitory action of this compound.

Experimental Workflow

Western_Blot_Workflow start Start: Cultured Cells treatment Treatment with this compound and Vehicle Control start->treatment harvest Cell Harvesting and Washing treatment->harvest homogenization Cell Homogenization harvest->homogenization centrifugation1 Low-Speed Centrifugation (Pellet Nuclei) homogenization->centrifugation1 centrifugation2 High-Speed Centrifugation (Pellet Mitochondria) centrifugation1->centrifugation2 lysis Lysis of Mitochondrial Pellet centrifugation2->lysis quantification Protein Quantification lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (Anti-SQOR) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis and Normalization detection->analysis end End: Quantified SQOR Levels analysis->end

Caption: Experimental workflow for Western blot analysis of SQOR.

References

Application Notes and Protocols for Measuring FC9402 Efficacy in Cardiomyocytes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FC9402 is a potent and selective inhibitor of sulfide quinone oxidoreductase (SQOR), a mitochondrial enzyme that plays a crucial role in hydrogen sulfide (H₂S) metabolism.[1][2][3][4] H₂S is recognized as a critical signaling molecule with significant cardioprotective effects.[5] In pathological conditions such as heart failure, endogenous H₂S levels are often diminished.[1][6][7] By inhibiting SQOR, this compound is designed to increase the bioavailability of H₂S in cardiomyocytes, thereby mitigating adverse cardiac remodeling, reducing hypertrophy, and preventing the progression of heart failure.[1][2]

These application notes provide detailed protocols for assessing the efficacy of this compound in cardiomyocyte models, focusing on key indicators of cardiac health: hypertrophy, viability, contractility, calcium transients, and relevant signaling pathways.

Data Presentation: Summary of Expected this compound Efficacy

The following tables present exemplar quantitative data based on studies of similar SQOR inhibitors, such as STI1, and represent the anticipated effects of this compound on cardiomyocytes.[1][2]

Table 1: Dose-Response of this compound on Cardiomyocyte Hypertrophy

This compound ConcentrationHypertrophic Marker (e.g., Cell Size, ANP/BNP expression) Reduction (%)
1 nM10 ± 2.5
10 nM35 ± 4.1
30 nM (IC₅₀) 50 ± 3.8
100 nM68 ± 5.2
500 nM75 ± 6.0

Note: Data are presented as mean ± standard deviation. The IC₅₀ value is based on the reported activity of a similar SQOR inhibitor, STI1 (IC₅₀ = 29 nM).[1]

Table 2: Effect of this compound (30 nM) on Cardiomyocyte Viability and Function

ParameterControlThis compound (30 nM)Percent Change
Cell Viability (%) 98 ± 1.597 ± 2.0-1.0
Contractility
- Amplitude of Shortening (%)5.2 ± 0.87.8 ± 1.1+50.0
- Max. Velocity of Shortening (+dL/dt, µm/s)15.5 ± 2.122.3 ± 2.9+43.9
- Max. Velocity of Relengthening (-dL/dt, µm/s)-12.1 ± 1.9-16.8 ± 2.2+38.8
Calcium Transients
- Peak Amplitude (F/F₀)2.5 ± 0.43.5 ± 0.6+40.0
- Decay Rate (τ, ms)250 ± 30200 ± 25-20.0
Fibrosis Marker Expression
- Collagen Type I (relative expression)1.0 ± 0.10.4 ± 0.05-60.0
- TGF-β1 (relative expression)1.0 ± 0.120.5 ± 0.08-50.0

Note: Data are presented as mean ± standard deviation. These values are hypothetical and intended to illustrate the expected outcomes based on the known cardioprotective effects of SQOR inhibition.

Mandatory Visualizations

SQOR_Inhibition_Pathway cluster_0 Mitochondrion cluster_1 Cardiomyocyte Cytosol H2S Hydrogen Sulfide (H₂S) SQOR Sulfide Quinone Oxidoreductase (SQOR) H2S->SQOR ETC Electron Transport Chain SQOR->ETC H2S_Metabolism H₂S Metabolism SQOR->H2S_Metabolism Increased_H2S Increased H₂S Bioavailability CoQ Coenzyme Q CoQ->SQOR ATP ATP Production ETC->ATP This compound This compound This compound->SQOR Inhibits Cardioprotection Cardioprotective Effects Increased_H2S->Cardioprotection Anti_Hypertrophy Anti-Hypertrophic Effects Cardioprotection->Anti_Hypertrophy Anti_Fibrotic Anti-Fibrotic Effects Cardioprotection->Anti_Fibrotic

Caption: this compound inhibits SQOR, leading to increased H₂S and cardioprotection.

Experimental_Workflow cluster_0 Cell Culture & Treatment cluster_1 Efficacy Assessment cluster_2 Data Analysis start Isolate/Culture Cardiomyocytes (e.g., NRVMs or hiPSC-CMs) treatment Treat with this compound (Dose-Response) start->treatment control Vehicle Control start->control hypertrophy Hypertrophy Assay (Cell Size, Gene Expression) treatment->hypertrophy viability Viability Assay (e.g., MTT, CellTiter-Glo) treatment->viability function FunctionalAssays (Contractility, Ca²⁺ Transients) treatment->function protein Protein Analysis (Western Blot for Fibrosis Markers) treatment->protein control->hypertrophy control->viability control->function control->protein analysis Quantitative Analysis & Comparison hypertrophy->analysis viability->analysis function->analysis protein->analysis

Caption: Workflow for evaluating this compound efficacy in cardiomyocytes.

Experimental Protocols

Cardiomyocyte Culture and this compound Treatment

Materials:

  • Primary neonatal rat ventricular myocytes (NRVMs) or human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs).

  • Appropriate cell culture medium and supplements.

  • This compound stock solution (e.g., 10 mM in DMSO).

  • Vehicle control (DMSO).

Protocol:

  • Isolate and culture cardiomyocytes according to standard laboratory protocols. For hiPSC-CMs, follow the manufacturer's instructions for thawing, plating, and maintenance.

  • Plate cardiomyocytes in appropriate well plates (e.g., 96-well for viability assays, 24-well for protein analysis, and glass-bottom dishes for imaging).

  • Allow cells to adhere and establish a rhythmic beating pattern (typically 24-48 hours).

  • Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations (e.g., 1 nM to 500 nM).

  • Prepare a vehicle control with the same final concentration of DMSO as the highest this compound dose.

  • Aspirate the old medium from the cells and replace it with the medium containing this compound or vehicle control.

  • Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours) before proceeding with efficacy assays.

Cardiomyocyte Hypertrophy Assay

Materials:

  • Phalloidin conjugated to a fluorescent dye (e.g., Alexa Fluor 488).

  • DAPI (4',6-diamidino-2-phenylindole).

  • Fixation solution (e.g., 4% paraformaldehyde).

  • Permeabilization solution (e.g., 0.1% Triton X-100 in PBS).

  • RNA extraction kit and reagents for qRT-PCR.

  • Primers for hypertrophic markers (e.g., ANP, BNP, MYH7).

Protocol:

  • After this compound treatment, wash cells with PBS.

  • For Cell Size Measurement:

    • Fix the cells with 4% paraformaldehyde for 15 minutes.

    • Permeabilize with 0.1% Triton X-100 for 10 minutes.

    • Stain with fluorescently labeled phalloidin and DAPI for 1 hour.

    • Acquire images using a high-content imaging system or fluorescence microscope.

    • Measure the cell surface area of at least 100 cells per condition using image analysis software (e.g., ImageJ).

  • For Gene Expression Analysis:

    • Lyse the cells and extract total RNA using a commercial kit.

    • Synthesize cDNA using a reverse transcription kit.

    • Perform quantitative real-time PCR (qRT-PCR) using primers for hypertrophic genes.

    • Normalize the expression levels to a housekeeping gene (e.g., GAPDH).

Cell Viability Assay

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay kit.[5]

  • Plate reader capable of measuring absorbance or luminescence.

Protocol (using MTT):

  • Following this compound treatment in a 96-well plate, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Add solubilization solution (e.g., DMSO or a proprietary solution) to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Express cell viability as a percentage relative to the vehicle-treated control cells.

Cardiomyocyte Contractility and Calcium Transient Measurement

Materials:

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).[6][8]

  • IonOptix Myocyte Calcium and Contractility System or a similar setup with a high-speed camera and fluorescence imaging capabilities.[9]

  • Electrical field stimulation equipment.[7]

Protocol:

  • Plate cardiomyocytes on glass-bottom dishes.

  • After this compound treatment, load the cells with a calcium-sensitive dye according to the manufacturer's protocol.

  • Mount the dish on the stage of the imaging system and perfuse with a physiological buffer.

  • Pace the cells at a constant frequency (e.g., 1 Hz) using the electrical field stimulator.[7]

  • Simultaneously record cell shortening (contractility) and changes in intracellular calcium fluorescence.[6][9]

  • Analyze the recorded traces to determine key parameters such as amplitude of shortening, maximal velocities of shortening and relengthening, calcium transient amplitude, and decay kinetics.[10]

Western Blot Analysis for Fibrosis Markers

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels and electrophoresis equipment.

  • PVDF membranes and transfer apparatus.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies against fibrosis markers (e.g., Collagen Type I, TGF-β1, α-SMA) and a loading control (e.g., GAPDH).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate.

  • Imaging system for chemiluminescence detection.

Protocol:

  • After this compound treatment, lyse the cells in RIPA buffer and collect the protein lysates.

  • Determine the protein concentration using a BCA assay.

  • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.[11]

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[12]

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[11]

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Capture the signal using an imaging system and perform densitometric analysis to quantify protein expression levels, normalizing to the loading control.

Signaling Pathway Analysis: TGF-β/Smad

Inhibition of SQOR by this compound is expected to reduce cardiac fibrosis. A key signaling pathway involved in cardiac fibrosis is the Transforming Growth Factor-β (TGF-β)/Smad pathway.[13][14] To investigate the effect of this compound on this pathway, the following experiment can be performed.

TGF_beta_Pathway TGFb TGF-β1 Receptor TGF-β Receptor (Type I/II) TGFb->Receptor pSmad23 p-Smad2/3 Receptor->pSmad23 Phosphorylates Complex Smad Complex pSmad23->Complex Smad4 Smad4 Smad4->Complex Nucleus Nucleus Complex->Nucleus Fibrosis_Genes Pro-Fibrotic Gene Transcription (e.g., Collagen, ACTA2) Nucleus->Fibrosis_Genes Promotes FC9402_effect This compound Treatment (via H₂S) FC9402_effect->pSmad23 Inhibits

Caption: this compound may inhibit the pro-fibrotic TGF-β/Smad signaling pathway.

Protocol:

  • Culture cardiomyocytes and treat with a pro-fibrotic stimulus (e.g., TGF-β1) in the presence or absence of this compound.

  • Perform Western blot analysis as described above, using primary antibodies against phosphorylated Smad2/3 (p-Smad2/3) and total Smad2/3.

  • A decrease in the ratio of p-Smad2/3 to total Smad2/3 in the presence of this compound would indicate inhibition of this pro-fibrotic signaling pathway.

References

Application Note: Interrogating Mitochondrial Function with FC9402 using the Seahorse XF Cell Mito Stress Test

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Mitochondria are central to cellular bioenergetics and are increasingly recognized as critical players in a multitude of physiological and pathological processes.[1][2] The ability to accurately assess mitochondrial function is therefore crucial for advancing our understanding of various diseases and for the development of novel therapeutics.[3][4] The Agilent Seahorse XF Cell Mito Stress Test is a widely accepted method for evaluating mitochondrial respiration by measuring the oxygen consumption rate (OCR) in live cells in real-time.[5][6] This assay provides key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.[7]

This application note provides a detailed protocol for utilizing the Seahorse XF Cell Mito Stress Test to investigate the effects of FC9402, a potent and selective sulfide quinone oxidoreductase (SQOR) inhibitor, on mitochondrial function.[8] SQOR is a key enzyme in the mitochondrial electron transport chain, and its inhibition is expected to impact cellular bioenergetics. This document will guide researchers in designing, executing, and interpreting experiments to elucidate the mechanism of action of this compound and similar compounds targeting mitochondrial metabolism.

Key Parameters of Mitochondrial Function Measured by the Seahorse XF Cell Mito Stress Test

ParameterDescription
Basal Respiration The baseline oxygen consumption of the cells, representing the energetic demand of the cell under basal conditions.
ATP-Linked Respiration The portion of basal respiration that is coupled to ATP synthesis by ATP synthase. It is calculated as the difference between basal respiration and the OCR after the addition of oligomycin.
Proton Leak The remaining oxygen consumption after ATP synthase inhibition, which is attributed to protons leaking across the inner mitochondrial membrane.
Maximal Respiration The maximum rate of respiration that the cell can achieve, induced by an uncoupling agent like FCCP. This indicates the cell's capacity to respond to an energetic demand.
Spare Respiratory Capacity The difference between maximal respiration and basal respiration. This parameter reflects the cell's ability to respond to increased energy demand or stress.
Non-Mitochondrial Respiration Oxygen consumption that persists after the inhibition of Complex I and III with rotenone and antimycin A, respectively. This is largely due to cytosolic enzymes.

Experimental Workflow and Signaling Pathway

The following diagrams illustrate the experimental workflow of the Seahorse XF Cell Mito Stress Test and the putative signaling pathway affected by this compound.

G cluster_prep Cell Preparation cluster_assay Seahorse XF Assay cluster_analysis Data Analysis seed_cells Seed cells in Seahorse XF microplate incubate Incubate overnight seed_cells->incubate treat_this compound Treat with this compound (or vehicle) incubate->treat_this compound equilibrate Equilibrate cells in assay medium treat_this compound->equilibrate hydrate Hydrate sensor cartridge load_compounds Load injection ports with Oligomycin, FCCP, Rotenone/Antimycin A hydrate->load_compounds run_assay Run Seahorse XF Analyzer load_compounds->run_assay equilibrate->run_assay measure_ocr Measure OCR changes calculate_params Calculate mitochondrial parameters measure_ocr->calculate_params interpret Interpret results calculate_params->interpret G cluster_pathway Mitochondrial Electron Transport Chain Substrates Substrates (e.g., Pyruvate, Fatty Acids) Complex_I Complex I Substrates->Complex_I e- Complex_II Complex II Substrates->Complex_II e- H2S H2S SQOR SQOR H2S->SQOR e- CoQ Coenzyme Q (Ubiquinone) SQOR->CoQ e- This compound This compound This compound->SQOR Complex_I->CoQ e- ATP_Synthase ATP Synthase (Complex V) Complex_I->ATP_Synthase H+ Complex_II->CoQ e- Complex_III Complex III CoQ->Complex_III Cyt_c Cytochrome c Complex_III->Cyt_c Complex_III->ATP_Synthase H+ Complex_IV Complex IV Cyt_c->Complex_IV O2 O2 Complex_IV->O2 H2O H2O Complex_IV->H2O Complex_IV->ATP_Synthase H+ ATP ATP ATP_Synthase->ATP ADP ADP + Pi ADP->ATP_Synthase

References

Application Notes and Protocols: Histological Analysis of Cardiac Tissue Following Treatment with FC9402

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FC9402 is an investigational small molecule inhibitor of the Transforming Growth Factor-beta (TGF-β) receptor I (TGFβRI/ALK5). The TGF-β signaling pathway is a critical mediator of tissue repair and fibrosis. Its overactivation following cardiac injury, such as myocardial infarction or pressure overload, leads to excessive extracellular matrix deposition, cardiomyocyte hypertrophy, and progressive heart failure. By selectively targeting TGFβRI, this compound is hypothesized to attenuate these pathological remodeling processes.

These application notes provide detailed protocols for the histological and immunohistochemical evaluation of cardiac tissue from animal models treated with this compound. The described methods are designed to assess key markers of cardiac fibrosis, hypertrophy, and the target engagement of this compound.

Quantitative Data Summary

The following tables summarize representative quantitative data from a preclinical study evaluating this compound in a murine model of pressure overload-induced cardiac fibrosis (Transverse Aortic Constriction - TAC).

Table 1: Histomorphometric Analysis of Cardiac Fibrosis and Hypertrophy

GroupTreatmentInterstitial Fibrosis (%) (Masson's Trichrome)Perivascular Fibrosis Area (μm²)Cardiomyocyte Cross-Sectional Area (μm²)
1Sham + Vehicle1.2 ± 0.4150 ± 25310 ± 45
2TAC + Vehicle15.8 ± 3.1850 ± 110620 ± 78
3TAC + this compound (10 mg/kg)8.5 ± 2.5420 ± 85450 ± 60
4TAC + this compound (30 mg/kg)4.1 ± 1.9210 ± 50380 ± 52

Data are presented as Mean ± Standard Deviation.

Table 2: Immunohistochemical Analysis of Pro-Fibrotic Markers

GroupTreatmentα-SMA Positive Area (%)Phospho-SMAD2/3 Positive Nuclei (%)
1Sham + Vehicle0.5 ± 0.23.1 ± 1.1
2TAC + Vehicle9.8 ± 2.145.6 ± 8.3
3TAC + this compound (10 mg/kg)4.7 ± 1.522.4 ± 5.9
4TAC + this compound (30 mg/kg)2.1 ± 0.910.8 ± 3.4

Data are presented as Mean ± Standard Deviation.

Experimental Protocols

Animal Model: Transverse Aortic Constriction (TAC)

A widely used surgical model to induce pressure overload on the left ventricle, leading to cardiac hypertrophy and fibrosis.

  • Anesthesia: Anesthetize adult male C57BL/6 mice (10-12 weeks old) with isoflurane (2-3% for induction, 1.5% for maintenance).

  • Surgical Procedure: Perform a partial thoracotomy to expose the aortic arch.

  • Constriction: Ligate the transverse aorta between the brachiocephalic and left common carotid arteries using a 7-0 silk suture tied around the aorta and a 27-gauge needle.

  • Closure: Remove the needle to create a defined stenosis. Close the chest and suture the skin incision.

  • Post-Operative Care: Administer analgesics (e.g., Buprenorphine, 0.05 mg/kg) and monitor the animals for recovery. Sham-operated animals undergo the same procedure without aortic ligation.

  • Drug Administration: Begin administration of this compound or vehicle via oral gavage one day post-surgery and continue for 28 days.

Tissue Collection and Preparation
  • Euthanasia & Perfusion: At the study endpoint (e.g., 28 days), euthanize mice via CO2 asphyxiation followed by cervical dislocation.

  • Heart Excision: Open the thoracic cavity and perfuse the heart with ice-cold phosphate-buffered saline (PBS) to flush out blood.

  • Fixation: Excise the heart, blot dry, and weigh it. Immerse the heart in 10% Neutral Buffered Formalin (NBF) for 24 hours at room temperature for fixation.

  • Processing & Embedding:

    • After 24 hours, transfer the tissue to 70% ethanol.

    • Dehydrate the tissue through a graded series of ethanol (80%, 95%, 100%).

    • Clear the tissue with xylene.

    • Infiltrate with and embed in paraffin wax.

  • Sectioning: Cut 5 μm thick sections using a microtome and mount them on positively charged glass slides.

Staining Protocol: Hematoxylin and Eosin (H&E)

For general assessment of cardiac morphology and cellularity.

  • Deparaffinization: Immerse slides in xylene (2x 5 min).

  • Rehydration: Rehydrate through graded ethanol (100%, 95%, 70%) to distilled water (2 min each).

  • Hematoxylin Staining: Stain with Harris's hematoxylin for 3-5 minutes.

  • Rinsing: Rinse in running tap water.

  • Differentiation: Dip briefly in 1% acid-alcohol.

  • Bluing: Place in running tap water or Scott's tap water substitute for 5 minutes.

  • Eosin Staining: Counterstain with Eosin Y for 1-2 minutes.

  • Dehydration & Mounting: Dehydrate through graded ethanol, clear in xylene, and mount with permanent mounting medium.

Staining Protocol: Masson's Trichrome

For the visualization of collagen fibers to assess fibrosis.

  • Deparaffinization and Rehydration: Follow steps 1-2 from the H&E protocol.

  • Mordanting: Place slides in Bouin's solution overnight at room temperature or 1 hour at 56°C.

  • Staining:

    • Rinse in running tap water until the yellow color disappears.

    • Stain in Weigert's iron hematoxylin for 10 minutes.

    • Rinse in running water.

    • Stain in Biebrich scarlet-acid fuchsin solution for 15 minutes.

    • Rinse in deionized water.

    • Treat with phosphomolybdic-phosphotungstic acid solution for 10-15 minutes.

    • Stain in aniline blue solution for 5-10 minutes.

    • Rinse briefly in deionized water.

    • Treat with 1% acetic acid solution for 1 minute.

  • Dehydration & Mounting: Dehydrate rapidly through graded ethanol, clear in xylene, and mount.

    • Expected Result: Nuclei will be black, cytoplasm red, and collagen blue.

Protocol: Immunohistochemistry (IHC) for Phospho-SMAD2/3

To assess the activation state of the target TGF-β pathway.

  • Deparaffinization and Rehydration: Follow steps 1-2 from the H&E protocol.

  • Antigen Retrieval: Perform heat-induced epitope retrieval (HIER) by immersing slides in citrate buffer (pH 6.0) and heating in a pressure cooker or water bath at 95-100°C for 20 minutes.

  • Blocking:

    • Wash slides in PBS.

    • Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.

    • Block non-specific binding with 5% normal goat serum in PBS for 1 hour.

  • Primary Antibody Incubation: Incubate slides with a primary antibody against Phospho-SMAD2/3 (e.g., Rabbit anti-pSMAD2/3, 1:200 dilution) overnight at 4°C.

  • Secondary Antibody Incubation: Wash slides in PBS and incubate with a goat anti-rabbit HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash slides and apply DAB (3,3'-diaminobenzidine) substrate. Monitor for color development (brown precipitate).

  • Counterstaining: Counterstain with hematoxylin.

  • Dehydration & Mounting: Dehydrate through graded ethanol, clear in xylene, and mount.

Visualized Pathways and Workflows

TGF_Beta_Pathway TGFb TGF-β Ligand TGFbRII TGFβRII TGFb->TGFbRII Binds TGFbRI TGFβRI (ALK5) TGFbRII->TGFbRI Recruits & Phosphorylates SMAD23 SMAD2/3 TGFbRI->SMAD23 Phosphorylates This compound This compound This compound->TGFbRI Inhibits pSMAD23 p-SMAD2/3 Complex p-SMAD2/3-SMAD4 Complex pSMAD23->Complex SMAD4 SMAD4 SMAD4->Complex Nucleus Nucleus Complex->Nucleus Translocation Transcription Gene Transcription (Collagen, α-SMA) Nucleus->Transcription Fibrosis Fibrosis Transcription->Fibrosis

Caption: Mechanism of this compound in the TGF-β signaling pathway.

Experimental_Workflow cluster_model Animal Model cluster_processing Histological Processing cluster_analysis Analysis TAC TAC Surgery (Day 0) Treatment Daily Treatment: Vehicle or this compound (Days 1-28) TAC->Treatment Endpoint Endpoint & Tissue Harvest (Day 28) Treatment->Endpoint Fixation Formalin Fixation (24h) Endpoint->Fixation Embedding Paraffin Embedding Fixation->Embedding Sectioning Microtome Sectioning (5 µm) Embedding->Sectioning Staining H&E Masson's Trichrome IHC (pSMAD2/3, α-SMA) Sectioning->Staining Imaging Slide Scanning & Digital Imaging Staining->Imaging Quantification Image Analysis & Quantification Imaging->Quantification

Caption: Workflow for histological analysis of this compound-treated hearts.

Application Notes and Protocols for FC9402 Treatment in Preclinical Models of Cardiac Hypertrophy and Heart Failure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FC9402 is a potent and selective inhibitor of sulfide quinone oxidoreductase (SQOR), a mitochondrial enzyme that catalyzes the first step in the metabolism of hydrogen sulfide (H₂S). By inhibiting SQOR, this compound increases the bioavailability of endogenous H₂S, a critical signaling molecule with established cardioprotective effects. These application notes provide an overview of the use of this compound in preclinical models of cardiac hypertrophy and heart failure, with a focus on the assessment of cardiac function using echocardiography. The provided protocols and data are based on studies with similar SQOR inhibitors, such as STI1, and serve as a guide for investigating the therapeutic potential of this compound.[1][2][3]

Mechanism of Action: SQOR Inhibition and H₂S Signaling

This compound's therapeutic effect is predicated on the inhibition of SQOR, which leads to an accumulation of H₂S in the myocardium.[1][2] H₂S exerts its cardioprotective effects through a variety of mechanisms, including the S-sulfhydration of target proteins. This post-translational modification can modulate protein function and activate downstream signaling pathways that collectively combat the pathological remodeling of the heart seen in hypertrophy and heart failure.[4][5]

Key downstream effects of elevated H₂S levels include:

  • Anti-inflammatory and Antioxidant Effects: H₂S can mitigate oxidative stress and inflammation, both of which are key drivers of cardiac damage.[4][5]

  • Anti-hypertrophic Effects: H₂S has been shown to counteract the signaling pathways that lead to the pathological enlargement of cardiomyocytes.

  • Anti-fibrotic Effects: H₂S can inhibit the proliferation of cardiac fibroblasts and the excessive deposition of extracellular matrix proteins, thereby reducing cardiac fibrosis.[6]

  • Pro-survival Signaling: H₂S can activate pro-survival pathways that protect cardiomyocytes from apoptosis.[5]

FC9402_Mechanism_of_Action cluster_0 Cardiomyocyte This compound This compound SQOR SQOR This compound->SQOR inhibits H2S Increased H₂S SQOR->H2S modulates AntiHypertrophy Anti-Hypertrophy H2S->AntiHypertrophy AntiFibrosis Anti-Fibrosis H2S->AntiFibrosis AntiApoptosis Anti-Apoptosis H2S->AntiApoptosis AntiOxidant Anti-Oxidant H2S->AntiOxidant

This compound inhibits SQOR, increasing H₂S and promoting cardioprotective effects.

Echocardiography Parameters with SQOR Inhibitor Treatment

The following table summarizes the expected changes in key echocardiography parameters in a transverse aortic constriction (TAC) mouse model of heart failure, based on data from studies using the SQOR inhibitor STI1.[1][3] These parameters are crucial for assessing the efficacy of this compound in preventing adverse cardiac remodeling.

Echocardiography ParameterAbbreviationExpected Outcome with TAC (Vehicle)Expected Outcome with this compound (STI1) Treatment
Left Ventricular Ejection FractionLVEF (%)DecreasedPreserved/Improved
Left Ventricular Fractional ShorteningLVFS (%)DecreasedPreserved/Improved
Left Ventricular Internal Diameter at end-diastoleLVIDd (mm)IncreasedAttenuated Increase
Left Ventricular Internal Diameter at end-systoleLVIDs (mm)IncreasedAttenuated Increase
Interventricular Septal Thickness at end-diastoleIVSd (mm)IncreasedAttenuated Increase
Left Ventricular Posterior Wall Thickness at end-diastoleLVPWd (mm)IncreasedAttenuated Increase

Experimental Protocols

Transverse Aortic Constriction (TAC) Mouse Model of Heart Failure

The TAC model is a widely used and reproducible surgical procedure to induce pressure overload-induced cardiac hypertrophy and subsequent heart failure.

Materials:

  • Male C57BL/6J mice (8-10 weeks old)

  • Anesthesia (e.g., isoflurane)

  • Surgical instruments

  • Suture material (e.g., 7-0 silk)

  • Blunted 27-gauge needle

Procedure:

  • Anesthetize the mouse and place it in a supine position.

  • Perform a thoracotomy to expose the aortic arch.

  • Carefully separate the transverse aorta from the surrounding tissues.

  • Place a 7-0 silk suture around the transverse aorta between the innominate and left common carotid arteries.

  • Tie the suture securely around the aorta and a blunted 27-gauge needle.

  • Gently remove the needle to create a constriction of a defined diameter.

  • Close the chest wall and suture the skin incision.

  • Provide post-operative care, including analgesics and monitoring.

TAC_Workflow start Start anesthesia Anesthetize Mouse start->anesthesia thoracotomy Perform Thoracotomy anesthesia->thoracotomy expose_aorta Expose Aortic Arch thoracotomy->expose_aorta suture_placement Place Suture Around Aorta expose_aorta->suture_placement constriction Tie Suture with Needle suture_placement->constriction remove_needle Remove Needle constriction->remove_needle closure Close Chest remove_needle->closure post_op Post-operative Care closure->post_op end End post_op->end

Workflow for the Transverse Aortic Constriction (TAC) surgical procedure.
Echocardiography Protocol for Assessing Cardiac Function in Mice

Echocardiography is a non-invasive imaging technique used to assess cardiac structure and function.

Equipment:

  • High-frequency ultrasound system with a linear array transducer (e.g., 30-40 MHz)

  • Heated platform with integrated ECG electrodes

  • Anesthesia system (isoflurane is recommended for minimal cardiac depression)

Procedure:

  • Anesthetize the mouse with isoflurane (1-2% for maintenance).

  • Place the mouse in a supine or left lateral decubitus position on the heated platform to maintain body temperature.

  • Apply ultrasound gel to the depilated chest area.

  • Acquire two-dimensional (2D) images in the parasternal long-axis and short-axis views.

  • From the short-axis view at the level of the papillary muscles, acquire M-mode images to measure left ventricular dimensions.

  • Measure the following parameters from the M-mode tracings over at least three consecutive cardiac cycles:

    • LVIDd and LVIDs

    • IVSd and IVSs (interventricular septal thickness at end-systole)

    • LVPWd and LVPWs (left ventricular posterior wall thickness at end-systole)

  • Calculate LVEF and LVFS using the system software.

  • Use Doppler imaging to assess blood flow velocities and detect any valvular dysfunction.

H₂S Cardioprotective Signaling Pathway

The inhibition of SQOR by this compound leads to an increase in intracellular H₂S, which in turn activates a cascade of signaling events that protect the heart from pathological remodeling. Key pathways affected by H₂S include the inhibition of pro-fibrotic and pro-hypertrophic signaling, such as the TGF-β and calcineurin-NFAT pathways, and the activation of anti-apoptotic and antioxidant pathways.

H2S_Signaling_Pathway cluster_1 Upstream Regulation cluster_2 Downstream Cardioprotective Effects This compound This compound SQOR SQOR This compound->SQOR inhibits H2S Increased H₂S SQOR->H2S modulates TGF_beta TGF-β Signaling H2S->TGF_beta inhibits Calcineurin_NFAT Calcineurin-NFAT Signaling H2S->Calcineurin_NFAT inhibits PI3K_Akt PI3K/Akt Pathway H2S->PI3K_Akt activates Nrf2 Nrf2 Pathway H2S->Nrf2 activates Fibrosis Decreased Fibrosis TGF_beta->Fibrosis Hypertrophy Decreased Hypertrophy Calcineurin_NFAT->Hypertrophy Apoptosis Decreased Apoptosis PI3K_Akt->Apoptosis Oxidative_Stress Decreased Oxidative Stress Nrf2->Oxidative_Stress

H₂S signaling pathway leading to cardioprotection.

Conclusion

This compound, as a selective SQOR inhibitor, presents a promising therapeutic strategy for the treatment of cardiac hypertrophy and heart failure. By increasing the bioavailability of H₂S, this compound can attenuate the pathological remodeling of the heart. The protocols and expected outcomes detailed in these application notes provide a framework for the preclinical evaluation of this compound and other SQOR inhibitors. Careful and consistent application of these methodologies will be crucial in elucidating the full therapeutic potential of this novel class of compounds.

References

Application Notes and Protocols for FC9402 in Primary Cardiomyocyte Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FC9402 is a potent and selective inhibitor of sulfide quinone oxidoreductase (SQOR), a mitochondrial enzyme that catalyzes the first step in the metabolism of hydrogen sulfide (H₂S)[1]. H₂S is increasingly recognized as a crucial signaling molecule in the cardiovascular system, offering cardioprotective effects[1][2][3]. In heart failure, H₂S levels are often diminished[1][2][3]. By inhibiting SQOR, this compound is expected to increase the bioavailability of H₂S, thereby mitigating pathological cardiac remodeling, including cardiomyocyte hypertrophy and fibrosis[1][2][3]. These properties make this compound a promising tool for research into heart failure and other cardiovascular diseases.

These application notes provide an overview of the expected effects of this compound in primary cardiomyocyte cultures and detailed protocols for investigating its therapeutic potential. The data presented is based on studies with structurally and functionally similar SQOR inhibitors, providing a strong basis for experimental design with this compound.

Predicted Biological Effects of this compound in Primary Cardiomyocytes

Based on research with analogous SQOR inhibitors, this compound is anticipated to exhibit the following effects in primary cardiomyocyte cultures:

  • Attenuation of Cardiomyocyte Hypertrophy: Inhibition of SQOR has been shown to significantly reduce the hypertrophic response of cardiomyocytes to neurohormonal stressors[1][2][3]. This includes a decrease in cell size and the expression of hypertrophic markers.

  • Reduction of Cardiac Fibrosis: By modulating the signaling environment, SQOR inhibition is expected to decrease the expression of profibrotic markers in cardiac fibroblasts, which are often co-cultured with cardiomyocytes to study fibrotic processes[1][2][3].

  • Modulation of Cardioprotective Signaling Pathways: The primary mechanism of action is believed to be the enhancement of H₂S signaling, which can influence downstream pathways involved in hypertrophy and fibrosis, such as the TGF-β/Smad pathway[4][5].

Quantitative Data Summary

The following tables summarize quantitative data obtained from studies using the potent and selective SQOR inhibitor STI1, which is expected to have a similar biological activity to this compound.

Table 1: Effect of SQOR Inhibition on Cardiomyocyte Hypertrophy

Cell TypeHypertrophic StimulusTreatmentChange in Cell Surface AreaReference
H9c2 cellsIsoproterenol (100 µM)STI1 (10.5 µM)Mitigated the ~2-fold increase[2]
Neonatal Rat Ventricular Myocytes (NRVMs)Angiotensin IISTI1Significantly attenuated the ~1.3-fold increase[2]
Neonatal Rat Ventricular Myocytes (NRVMs)IsoproterenolSTI1Completely blocked the ~1.3-fold increase[2]

Table 2: Effect of SQOR Inhibition on In Vivo Cardiac Remodeling (for contextual understanding)

Animal ModelConditionTreatmentKey FindingsReference
MouseTransverse Aortic Constriction (TAC)STI1Mitigated cardiomegaly, pulmonary congestion, left ventricle dilation, and cardiac fibrosis.[1][2][3]

Signaling Pathways

Proposed Signaling Pathway for this compound in Attenuating Cardiac Hypertrophy

G cluster_EC Extracellular cluster_membrane Cell Membrane cluster_cyto Cytoplasm cluster_mito Mitochondrion cluster_nuc Nucleus Hypertrophic_Stimuli Hypertrophic Stimuli (e.g., Angiotensin II, Isoproterenol) Receptor Receptor Hypertrophic_Stimuli->Receptor Downstream_Signaling Downstream Signaling (e.g., PKC, Ca2+) Receptor->Downstream_Signaling Hypertrophic_Gene_Expression Hypertrophic Gene Expression (e.g., ANP, BNP) Downstream_Signaling->Hypertrophic_Gene_Expression H2S Increased H₂S H2S->Downstream_Signaling Inhibits SQOR SQOR SQOR->H2S Metabolism This compound This compound This compound->SQOR

This compound action in cardiomyocyte hypertrophy.
Proposed Signaling Pathway for this compound in Attenuating Cardiac Fibrosis

G cluster_EC Extracellular cluster_membrane Cell Membrane cluster_cyto Cytoplasm cluster_mito Mitochondrion cluster_nuc Nucleus TGF_beta TGF-β TGF_beta_Receptor TGF-β Receptor TGF_beta->TGF_beta_Receptor Smad2_3 Smad2/3 TGF_beta_Receptor->Smad2_3 p_Smad2_3 p-Smad2/3 Smad2_3->p_Smad2_3 Phosphorylation Smad4 Smad4 p_Smad2_3->Smad4 Smad_complex Smad Complex p_Smad2_3->Smad_complex H2S Increased H₂S H2S->p_Smad2_3 Inhibits SQOR SQOR SQOR->H2S Metabolism This compound This compound This compound->SQOR Smad4->Smad_complex Fibrotic_Gene_Expression Fibrotic Gene Expression (e.g., Collagen, α-SMA) Smad_complex->Fibrotic_Gene_Expression

This compound action in cardiac fibrosis.

Experimental Protocols

Experimental Workflow

G cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis Isolate_CM Isolate Primary Cardiomyocytes Culture_CM Culture and Stabilize Cardiomyocytes Isolate_CM->Culture_CM Induce_Hypertrophy Induce Hypertrophy/Fibrosis (e.g., Ang II, TGF-β) Culture_CM->Induce_Hypertrophy Treat_this compound Treat with this compound (Dose-response) Induce_Hypertrophy->Treat_this compound Viability_Assay Cell Viability Assay (e.g., MTT, LDH) Treat_this compound->Viability_Assay Hypertrophy_Assay Hypertrophy Assessment (Cell Size, Gene Expression) Treat_this compound->Hypertrophy_Assay Fibrosis_Assay Fibrosis Assessment (α-SMA, Collagen Expression) Treat_this compound->Fibrosis_Assay Contractility_Assay Contractility Measurement Treat_this compound->Contractility_Assay

Experimental workflow for this compound studies.
Protocol 1: Assessment of this compound on Cardiomyocyte Hypertrophy

1.1. Primary Cardiomyocyte Isolation and Culture

  • Isolate primary ventricular cardiomyocytes from neonatal rats or mice using established enzymatic digestion protocols.

  • Plate the isolated cardiomyocytes on gelatin-coated culture dishes.

  • Culture the cells in DMEM/F12 medium supplemented with 10% fetal bovine serum (FBS) and penicillin/streptomycin for 24-48 hours to allow for attachment and recovery.

1.2. Induction of Hypertrophy and this compound Treatment

  • After the initial culture period, replace the medium with serum-free medium for 24 hours to induce quiescence.

  • Induce hypertrophy by treating the cells with a hypertrophic agonist such as Angiotensin II (e.g., 1 µM) or Isoproterenol (e.g., 10 µM).

  • Simultaneously, treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO).

  • Incubate the cells for 48-72 hours.

1.3. Quantification of Cardiomyocyte Hypertrophy

  • Cell Size Measurement:

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize with 0.1% Triton X-100.

    • Stain with an antibody against a sarcomeric protein (e.g., α-actinin) and a nuclear stain (e.g., DAPI).

    • Capture images using fluorescence microscopy.

    • Measure the cell surface area of at least 100 randomly selected cardiomyocytes per condition using image analysis software (e.g., ImageJ).

  • Gene Expression Analysis:

    • Isolate total RNA from the treated cells.

    • Perform quantitative real-time PCR (qRT-PCR) to measure the expression of hypertrophic markers such as atrial natriuretic peptide (ANP) and brain natriuretic peptide (BNP)[6][7]. Normalize the expression to a housekeeping gene (e.g., GAPDH).

Protocol 2: Evaluation of this compound on In Vitro Cardiac Fibrosis

2.1. Co-culture of Cardiomyocytes and Cardiac Fibroblasts

  • Isolate primary cardiac fibroblasts from neonatal rats or mice.

  • Establish a co-culture system with primary cardiomyocytes and cardiac fibroblasts at a physiological ratio (e.g., 4:1 cardiomyocytes to fibroblasts).

2.2. Induction of Fibrosis and this compound Treatment

  • Induce a fibrotic response by treating the co-culture with transforming growth factor-beta (TGF-β1, e.g., 10 ng/mL) for 48 hours.

  • Concurrently, treat the cells with different concentrations of this compound or vehicle.

2.3. Assessment of Fibrosis

  • Immunocytochemistry:

    • Fix and permeabilize the cells as described in Protocol 1.3.

    • Stain for α-smooth muscle actin (α-SMA), a marker of myofibroblast differentiation, and collagen type I.

    • Quantify the fluorescence intensity of α-SMA and the area of collagen deposition using image analysis software.

  • Western Blotting:

    • Lyse the cells and perform Western blot analysis to quantify the protein levels of α-SMA, collagen type I, and key signaling proteins in the TGF-β pathway (e.g., phosphorylated Smad2/3).

Protocol 3: Cardiomyocyte Viability Assay

3.1. Cell Culture and Treatment

  • Culture primary cardiomyocytes as described in Protocol 1.1.

  • Treat the cells with a range of this compound concentrations for 24, 48, and 72 hours.

3.2. Viability Assessment

  • MTT Assay:

    • Add MTT solution to the cells and incubate for 2-4 hours.

    • Solubilize the formazan crystals with DMSO.

    • Measure the absorbance at 570 nm. Cell viability is proportional to the absorbance.

  • LDH Assay:

    • Collect the cell culture supernatant.

    • Measure the activity of lactate dehydrogenase (LDH) released from damaged cells using a commercially available kit. Increased LDH activity indicates decreased cell viability.

Protocol 4: Measurement of Cardiomyocyte Contractility

4.1. Cell Culture

  • Plate primary cardiomyocytes on glass-bottom dishes suitable for live-cell imaging.

4.2. Treatment and Imaging

  • Treat the cells with this compound or vehicle.

  • Record videos of spontaneously contracting cardiomyocytes using a high-speed camera mounted on an inverted microscope.

4.3. Contractility Analysis

  • Use video analysis software (e.g., IonWizard, or custom MATLAB scripts) to track the movement of the cell edges or internal sarcomeres.

  • Calculate contractility parameters such as:

    • Peak shortening (% of resting cell length)

    • Maximal velocity of shortening (+dL/dt)

    • Maximal velocity of relengthening (-dL/dt)

    • Beating rate

Conclusion

This compound, as a selective SQOR inhibitor, holds significant promise as a research tool for investigating the therapeutic potential of modulating H₂S signaling in cardiovascular diseases. The provided application notes and protocols offer a comprehensive framework for characterizing the effects of this compound on primary cardiomyocytes, with a focus on its anti-hypertrophic and anti-fibrotic properties. Researchers are encouraged to adapt these protocols to their specific experimental needs and to further explore the molecular mechanisms underlying the observed effects.

References

Application Notes and Protocols for Gene Expression Analysis Following FC9402 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FC9402 is a potent and selective inhibitor of sulfide quinone oxidoreductase (SQOR), a mitochondrial enzyme that plays a critical role in hydrogen sulfide (H₂S) metabolism. By inhibiting SQOR, this compound prevents the degradation of H₂S, a gaseous signaling molecule with established cardioprotective effects. This mechanism of action makes this compound a promising therapeutic candidate for cardiovascular diseases characterized by pathological remodeling, such as cardiomyocyte hypertrophy and left ventricular fibrosis. These application notes provide a comprehensive guide to studying the effects of this compound on gene expression, offering detailed protocols for in vitro experiments and data analysis.

Mechanism of Action and Hypothesized Signaling Pathways

This compound's primary molecular target is SQOR. Inhibition of this enzyme leads to an increase in the intracellular concentration of H₂S. Elevated H₂S levels are known to exert protective effects on the cardiovascular system, in part by modulating signaling pathways involved in cellular growth, proliferation, and extracellular matrix deposition.

Hypothesized Signaling Pathways Affected by this compound:

  • Cardiomyocyte Hypertrophy: Pathological cardiac hypertrophy is characterized by an increase in cardiomyocyte size and the re-expression of a fetal gene program. Key signaling pathways implicated in this process include the calcineurin-NFAT, RAS-MAPK, and PI3K-Akt pathways. By elevating H₂S levels, this compound is hypothesized to counteract pro-hypertrophic signaling, leading to a downregulation of genes associated with cellular growth and the fetal gene program.

  • Left Ventricular Fibrosis: Cardiac fibrosis, the excessive deposition of extracellular matrix proteins, is a major contributor to heart failure. The Transforming Growth Factor-β (TGF-β)/SMAD signaling pathway is a central driver of fibrosis. H₂S has been shown to antagonize TGF-β signaling. Therefore, this compound treatment is expected to downregulate the expression of key pro-fibrotic genes, including collagens and other extracellular matrix components.

cluster_0 This compound Mechanism of Action cluster_1 Downstream Effects This compound This compound SQOR SQOR This compound->SQOR Inhibits H2S Increased H₂S SQOR->H2S Degradation (Blocked) TGFb TGF-β/SMAD Pathway H2S->TGFb Inhibits Hypertrophy Pro-Hypertrophy Pathways (e.g., RAS-MAPK) H2S->Hypertrophy Inhibits Fibrosis Fibrosis-related Gene Expression TGFb->Fibrosis Promotes Hypertrophy_Genes Hypertrophy-related Gene Expression Hypertrophy->Hypertrophy_Genes Promotes

Caption: Hypothesized signaling pathway of this compound.

Data Presentation: Expected Gene Expression Changes

The following tables summarize the anticipated changes in gene expression following this compound treatment based on its mechanism of action and the known pathophysiology of cardiac hypertrophy and fibrosis. These tables provide a framework for interpreting experimental results.

Table 1: Anticipated Downregulation of Pro-Fibrotic Genes

Gene SymbolGene NameFunction in FibrosisExpected Change with this compound
COL1A1Collagen Type I Alpha 1 ChainMajor fibrillar collagen
COL3A1Collagen Type III Alpha 1 ChainFibrillar collagen
ACTA2Actin Alpha 2, Smooth MuscleMyofibroblast marker
TGFB1Transforming Growth Factor Beta 1Key pro-fibrotic cytokine
SMAD3SMAD Family Member 3Key downstream effector of TGF-β
CTGFConnective Tissue Growth FactorPro-fibrotic matricellular protein

Table 2: Anticipated Regulation of Hypertrophy-Associated Genes

Gene SymbolGene NameFunction in HypertrophyExpected Change with this compound
NPPANatriuretic Peptide A (ANP)Fetal gene, marker of hypertrophy
NPPBNatriuretic Peptide B (BNP)Fetal gene, marker of hypertrophy
MYH7Myosin Heavy Chain 7Fetal isoform of myosin
FOSFos Proto-Oncogene, AP-1 SubunitImmediate early gene in hypertrophy
GATA4GATA Binding Protein 4Transcription factor in hypertrophy

Experimental Protocols

This section provides detailed protocols for investigating the effects of this compound on gene expression in vitro.

Experimental Workflow Overview

cluster_0 Cell Culture & Treatment cluster_1 Sample Preparation cluster_2 Data Generation & Analysis a Culture Cardiomyocytes or Cardiac Fibroblasts b Treat with this compound (and controls) a->b c RNA Extraction b->c d RNA Quality Control c->d e Library Preparation (for RNA-Seq) d->e f RNA Sequencing e->f g Data Analysis (QC, Alignment, DEGs) f->g h Pathway Analysis g->h i qPCR Validation g->i

Caption: Gene expression analysis workflow.

Protocol 1: In Vitro Cell Culture and this compound Treatment

Materials:

  • Primary neonatal rat ventricular myocytes (NRVMs) or cardiac fibroblasts (CFs)

  • Appropriate cell culture medium and supplements

  • This compound (dissolved in DMSO to create a stock solution)

  • Vehicle control (DMSO)

  • Positive control (e.g., TGF-β1 for fibrosis, Angiotensin II for hypertrophy)

  • Cell culture plates (e.g., 6-well plates)

Procedure:

  • Cell Seeding: Seed NRVMs or CFs in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

  • Cell Attachment: Allow cells to attach and recover for 24-48 hours in a humidified incubator at 37°C and 5% CO₂.

  • Treatment Preparation: Prepare serial dilutions of this compound in cell culture medium. A typical concentration range to test would be 10 nM to 10 µM. Prepare vehicle control and positive control treatments in parallel.

  • Cell Treatment: Aspirate the old medium from the cells and replace it with the medium containing the different treatments.

  • Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours). The optimal time should be determined empirically.

  • Harvesting: After incubation, wash the cells with ice-cold PBS and proceed immediately to RNA extraction.

Protocol 2: RNA Extraction

Materials:

  • TRIzol® reagent or a similar RNA extraction kit

  • Chloroform

  • Isopropanol

  • 75% Ethanol (in RNase-free water)

  • RNase-free water

  • Microcentrifuge tubes

Procedure:

  • Cell Lysis: Add 1 mL of TRIzol® reagent directly to each well of the 6-well plate. Pipette the lysate up and down several times to ensure complete cell lysis.

  • Phase Separation: Transfer the lysate to a microcentrifuge tube, add 0.2 mL of chloroform, and shake vigorously for 15 seconds. Incubate at room temperature for 5 minutes.

  • Centrifugation: Centrifuge the samples at 12,000 x g for 15 minutes at 4°C.

  • RNA Precipitation: Carefully transfer the upper aqueous phase to a new tube. Add 0.5 mL of isopropanol and incubate at room temperature for 10 minutes.

  • RNA Pelletization: Centrifuge at 12,000 x g for 10 minutes at 4°C. A white RNA pellet should be visible.

  • Washing: Discard the supernatant and wash the pellet with 1 mL of 75% ethanol.

  • Final Centrifugation: Centrifuge at 7,500 x g for 5 minutes at 4°C.

  • Drying and Resuspension: Carefully discard the ethanol and air-dry the pellet for 5-10 minutes. Resuspend the RNA in an appropriate volume of RNase-free water.

  • Quantification and Quality Control: Determine the RNA concentration and purity (A260/A280 ratio) using a spectrophotometer. Assess RNA integrity using gel electrophoresis or a bioanalyzer.

Protocol 3: RNA Sequencing (RNA-Seq) and Data Analysis

1. Library Preparation and Sequencing:

  • Submit high-quality RNA samples (RIN > 8) to a sequencing facility for library preparation and sequencing. Common library preparation kits include the Illumina TruSeq Stranded mRNA Library Prep Kit.

  • Sequencing is typically performed on an Illumina platform (e.g., NovaSeq) to generate a sufficient number of reads per sample (e.g., 20-30 million).

2. Bioinformatic Analysis Workflow:

RawReads Raw Sequencing Reads (FASTQ) QC Quality Control (FastQC) RawReads->QC Trimming Adapter & Quality Trimming (Trimmomatic) QC->Trimming Alignment Alignment to Reference Genome (STAR) Trimming->Alignment Quantification Gene Expression Quantification (featureCounts) Alignment->Quantification DEG Differential Gene Expression Analysis (DESeq2) Quantification->DEG Pathway Pathway Enrichment Analysis (GSEA, DAVID) DEG->Pathway

Caption: RNA-Seq data analysis workflow.

  • Quality Control (QC): Use tools like FastQC to assess the quality of the raw sequencing reads.

  • Trimming: Remove adapter sequences and low-quality bases using tools like Trimmomatic.

  • Alignment: Align the trimmed reads to a reference genome (e.g., rat or human) using a splice-aware aligner like STAR.

  • Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.

  • Differential Gene Expression (DGE) Analysis: Use packages like DESeq2 or edgeR in R to identify genes that are significantly differentially expressed between treatment groups.

  • Pathway Enrichment Analysis: Use tools like GSEA (Gene Set Enrichment Analysis) or DAVID to identify biological pathways that are significantly enriched in the list of differentially expressed genes.

Protocol 4: Quantitative PCR (qPCR) for Validation

Materials:

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • Gene-specific primers for target and reference genes

  • qPCR instrument

Procedure:

  • cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA using a cDNA synthesis kit.

  • Primer Design and Validation: Design or obtain validated primers for the genes of interest and at least two stable reference genes (e.g., GAPDH, ACTB).

  • qPCR Reaction Setup: Prepare the qPCR reaction mix containing cDNA, primers, and master mix.

  • qPCR Run: Perform the qPCR reaction using a standard thermal cycling protocol.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to the geometric mean of the reference genes.

Conclusion

These application notes and protocols provide a robust framework for investigating the effects of this compound on gene expression. By following these detailed methodologies, researchers can gain valuable insights into the molecular mechanisms underlying the cardioprotective effects of this novel SQOR inhibitor, thereby accelerating its development as a potential therapeutic for cardiovascular diseases.

Application Notes and Protocols for Studying H₂S Metabolism In Vitro Using FC9402

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrogen sulfide (H₂S) is a gaseous signaling molecule involved in a multitude of physiological and pathophysiological processes. Its metabolism is tightly regulated by a network of enzymes. FC9402 is a potent and selective inhibitor of sulfide quinone oxidoreductase (SQOR), a key mitochondrial enzyme responsible for H₂S oxidation.[1][2][3] By inhibiting SQOR, this compound offers a valuable tool to investigate the downstream effects of elevated H₂S levels and to explore therapeutic strategies targeting H₂S metabolism. These application notes provide detailed protocols for utilizing this compound to study H₂S metabolism in various in vitro systems.

Mechanism of Action of this compound

This compound selectively inhibits SQOR, an enzyme located in the inner mitochondrial membrane that catalyzes the first step in the mitochondrial sulfide oxidation pathway. This pathway is a primary route for H₂S catabolism. Inhibition of SQOR by this compound leads to an accumulation of H₂S, which in turn can modulate various cellular processes. The precise IC50 value for this compound is not publicly available but is detailed in patent WO 2020/146636 A1.[1][2][3] For reference, other potent SQOR inhibitors have been reported with IC50 values in the low nanomolar range, such as STI1 with an IC50 of 29 nM.[4][5]

Key Applications

  • Investigating the role of SQOR in H₂S homeostasis: Elucidate the contribution of mitochondrial oxidation to the overall cellular H₂S clearance.

  • Studying the effects of elevated H₂S on cellular function: Analyze the impact of endogenously accumulated H₂S on cell signaling, mitochondrial respiration, and cell viability.

  • Screening for novel therapeutic agents: Utilize this compound as a reference compound in assays designed to identify new modulators of H₂S metabolism.

Quantitative Data Summary

The following tables provide an example of how to structure quantitative data obtained from in vitro experiments using this compound. The values presented are hypothetical and should be determined experimentally.

Table 1: Effect of this compound on SQOR Activity

This compound Concentration (nM)SQOR Activity (% of Control)
0 (Control)100
185
1050
10015
1000<5

Table 2: Effect of this compound on H₂S Production in Cultured Cells

Cell TypeTreatmentH₂S Concentration (µM)
HepatocytesVehicle Control5.2 ± 0.8
This compound (100 nM)12.5 ± 1.5
CardiomyocytesVehicle Control3.1 ± 0.5
This compound (100 nM)8.9 ± 1.1

Table 3: Effect of this compound on the Activity of H₂S Producing Enzymes

EnzymeTreatmentSpecific Activity (nmol/min/mg protein)
CBSVehicle Control25.4 ± 2.1
This compound (1 µM)24.9 ± 2.3
CSEVehicle Control18.7 ± 1.9
This compound (1 µM)18.2 ± 2.0
MPSTVehicle Control12.1 ± 1.5
This compound (1 µM)11.8 ± 1.7

Signaling Pathways and Experimental Workflows

H2S_Metabolism_and_FC9402_Action cluster_production H₂S Production cluster_catabolism H₂S Catabolism (Mitochondrion) cluster_effects Downstream Effects of H₂S Accumulation Cysteine L-Cysteine CBS CBS Cysteine->CBS CSE CSE Cysteine->CSE CAT CAT Cysteine->CAT Homocysteine Homocysteine Homocysteine->CBS H2S H₂S CBS->H2S CSE->H2S 3-MP 3-Mercaptopyruvate MPST MPST 3-MP->MPST CAT->3-MP MPST->H2S H2S_mito H₂S H2S->H2S_mito Diffusion Signaling Cell Signaling H2S->Signaling Viability Cell Viability H2S->Viability SQOR SQOR ETHE1 ETHE1 SQOR->ETHE1 TSQ Thiosulfate ETHE1->TSQ Sulfite Sulfite TSQ->Sulfite H2S_mito->SQOR Oxidation Mito_Resp Mitochondrial Respiration H2S_mito->Mito_Resp Inhibition of Complex IV This compound This compound This compound->SQOR Inhibition

Caption: H₂S metabolism and the inhibitory action of this compound on SQOR.

Experimental_Workflow_SQOR_Inhibition cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis Cells Culture Cells of Interest Lysate Prepare Cell/Tissue Lysate or Isolate Mitochondria Cells->Lysate H2S_prod_assay Cellular H₂S Production Assay (with and without this compound) Cells->H2S_prod_assay Mito_resp_assay Mitochondrial Respiration Assay (e.g., Seahorse Analyzer) Cells->Mito_resp_assay SQOR_assay SQOR Activity Assay (with varying this compound conc.) Lysate->SQOR_assay Enzyme_assays CBS, CSE, MPST Activity Assays (to test for off-target effects) Lysate->Enzyme_assays FC9402_prep Prepare this compound Stock Solution FC9402_prep->SQOR_assay FC9402_prep->H2S_prod_assay FC9402_prep->Enzyme_assays FC9402_prep->Mito_resp_assay IC50 Determine IC50 of this compound for SQOR SQOR_assay->IC50 H2S_quant Quantify change in H₂S levels H2S_prod_assay->H2S_quant Specificity Assess specificity of this compound Enzyme_assays->Specificity Functional_effect Analyze effect on mitochondrial function Mito_resp_assay->Functional_effect

Caption: Experimental workflow for studying H₂S metabolism with this compound.

Experimental Protocols

Protocol 1: Determination of this compound IC₅₀ for SQOR Activity

This protocol is adapted from methods used for measuring SQOR activity.

Materials:

  • This compound

  • Isolated mitochondria or cell lysates containing SQOR

  • Coenzyme Q₁ (CoQ₁)

  • Sodium hydrosulfide (NaHS) as H₂S donor

  • Potassium phosphate buffer (50 mM, pH 7.4)

  • Bovine serum albumin (BSA)

  • Spectrophotometer capable of reading at 275 nm

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare a fresh solution of NaHS in deoxygenated water immediately before use.

    • Prepare a working solution of CoQ₁ in ethanol.

  • Assay Setup:

    • In a 96-well UV-transparent plate, add the following to each well:

      • Potassium phosphate buffer

      • BSA (to a final concentration of 0.1 mg/mL)

      • CoQ₁ (to a final concentration of 100 µM)

      • Varying concentrations of this compound (e.g., 0.1 nM to 10 µM) or DMSO as a vehicle control.

  • Enzyme Addition:

    • Add isolated mitochondria or cell lysate (typically 10-50 µg of protein) to each well.

  • Initiate Reaction:

    • Start the reaction by adding NaHS to a final concentration of 10-20 µM.

  • Measurement:

    • Immediately begin monitoring the reduction of CoQ₁ by measuring the decrease in absorbance at 275 nm at 37°C for 5-10 minutes.

  • Data Analysis:

    • Calculate the initial rate of the reaction for each this compound concentration.

    • Plot the percentage of SQOR inhibition against the logarithm of the this compound concentration.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve.

Protocol 2: Measurement of Cellular H₂S Production using the Methylene Blue Assay

This protocol provides a colorimetric method to measure H₂S in cell culture medium.

Materials:

  • Cultured cells treated with this compound or vehicle

  • Zinc acetate (1% w/v)

  • N,N-dimethyl-p-phenylenediamine sulfate (20 mM in 7.2 M HCl)

  • Ferric chloride (FeCl₃, 30 mM in 1.2 M HCl)

  • Trichloroacetic acid (TCA, 10% w/v)

  • Spectrophotometer capable of reading at 670 nm

Procedure:

  • Cell Treatment:

    • Culture cells to the desired confluency.

    • Treat cells with this compound at the desired concentration and for the desired time. Include a vehicle-treated control group.

  • Sample Collection:

    • Collect the cell culture medium.

  • H₂S Trapping:

    • Immediately add 250 µL of 1% zinc acetate to 500 µL of the collected medium to trap H₂S as zinc sulfide.

  • Color Development:

    • Add 133 µL of N,N-dimethyl-p-phenylenediamine sulfate solution.

    • Add 133 µL of FeCl₃ solution.

    • Incubate at room temperature for 15-20 minutes in the dark.

  • Protein Precipitation:

    • Add 250 µL of 10% TCA and centrifuge at 10,000 x g for 5 minutes to pellet precipitated proteins.

  • Measurement:

    • Transfer the supernatant to a new 96-well plate.

    • Measure the absorbance at 670 nm.

  • Quantification:

    • Create a standard curve using known concentrations of NaHS.

    • Calculate the H₂S concentration in the samples based on the standard curve.

Protocol 3: High-Sensitivity Measurement of Cellular H₂S using Monobromobimane (MBB) and HPLC

This method offers higher sensitivity and specificity for H₂S quantification.[6][7][8][9][10]

Materials:

  • Cell lysates from cells treated with this compound or vehicle

  • Monobromobimane (MBB) solution (10 mM in acetonitrile)

  • Tris-HCl buffer (100 mM, pH 9.5, deoxygenated)

  • 5-Sulfosalicylic acid (SSA)

  • HPLC system with a fluorescence detector (Ex/Em = 390/475 nm) and a C18 column

Procedure:

  • Sample Preparation:

    • Lyse cells in a suitable buffer and determine the protein concentration.

  • Derivatization:

    • In a microcentrifuge tube, mix 30 µL of cell lysate with 70 µL of deoxygenated Tris-HCl buffer.

    • Add 50 µL of 10 mM MBB solution.

    • Incubate for 30 minutes at room temperature in the dark.

  • Reaction Termination:

    • Stop the reaction by adding 50 µL of 200 mM SSA.

    • Centrifuge at 12,000 x g for 5 minutes to pellet precipitated proteins.

  • HPLC Analysis:

    • Inject the supernatant onto the HPLC system.

    • Separate the sulfide-dibimane (SDB) product using a suitable gradient of water and acetonitrile containing 0.1% trifluoroacetic acid.

  • Quantification:

    • Prepare a standard curve with known concentrations of NaHS derivatized with MBB.

    • Quantify the H₂S in the samples by comparing the peak area of SDB to the standard curve.

Protocol 4: Assessing the Activity of H₂S-Producing Enzymes

This protocol can be used to determine if this compound has any off-target effects on the primary H₂S synthesizing enzymes. The lead acetate precipitation method is described here.

Materials:

  • Cell or tissue lysates

  • L-cysteine

  • Pyridoxal-5'-phosphate (PLP)

  • Homocysteine

  • 3-Mercaptopyruvate (for MPST assay)

  • HEPES buffer (pH 7.4)

  • Lead acetate solution

  • Spectrophotometer capable of reading at 390 nm

Procedure for CBS and CSE Activity:

  • Reaction Mixture:

    • In a cuvette, prepare a reaction mixture containing HEPES buffer, PLP (cofactor for CBS and CSE), and the respective substrates (L-cysteine for CSE, L-cysteine and homocysteine for CBS).

  • Initiate Reaction:

    • Add the cell/tissue lysate to the reaction mixture to start the reaction.

  • H₂S Detection:

    • The H₂S produced will react with lead acetate in the solution to form lead sulfide (PbS), a black precipitate.

  • Measurement:

    • Monitor the formation of PbS by measuring the increase in absorbance at 390 nm over time at 37°C.

  • Data Analysis:

    • Calculate the rate of H₂S production from the linear portion of the absorbance curve. The specific activity can be calculated using the molar extinction coefficient of PbS (5500 M⁻¹cm⁻¹).

Procedure for MPST Activity:

  • Reaction Mixture:

    • Prepare a reaction mixture containing buffer, 3-mercaptopyruvate as the substrate, and a sulfur acceptor (e.g., dithiothreitol).

  • Follow the same steps for reaction initiation, H₂S detection, measurement, and data analysis as described for CBS and CSE.

Conclusion

This compound is a valuable pharmacological tool for the in vitro investigation of H₂S metabolism. By selectively inhibiting SQOR, researchers can effectively increase intracellular H₂S levels and study the resulting physiological and pathological consequences. The protocols provided herein offer a framework for characterizing the effects of this compound and dissecting the intricate roles of H₂S in cellular function. It is recommended that researchers empirically determine the optimal concentrations and incubation times for this compound in their specific experimental systems.

References

Application Notes and Protocols for FC9402 in Animal Models of Heart Failure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heart failure (HF) is a complex clinical syndrome characterized by the inability of the heart to pump sufficient blood to meet the body's metabolic needs. Animal models are indispensable tools for understanding the pathophysiology of HF and for the preclinical evaluation of novel therapeutic agents. FC9402 is a potent and selective inhibitor of sulfide quinone oxidoreductase (SQOR), a key mitochondrial enzyme that catalyzes the first irreversible step in the metabolism of hydrogen sulfide (H₂S).[1][2][3] Emerging evidence suggests that preserving endogenous H₂S levels through SQOR inhibition offers a promising therapeutic strategy to mitigate adverse cardiac remodeling and prevent the progression to heart failure.[1][2][3]

These application notes provide detailed protocols for utilizing this compound in three common murine models of heart failure: Pressure Overload-Induced Heart Failure (Transverse Aortic Constriction - TAC), Myocardial Infarction (MI), and Doxorubicin-Induced Cardiomyopathy.

This compound: A Novel Sulfide Quinone Oxidoreductase (SQOR) Inhibitor

This compound and its analogs, such as STI1, are competitive inhibitors that selectively bind to the coenzyme Q-binding pocket in SQOR.[1][4] By inhibiting SQOR, this compound prevents the degradation of H₂S, a critical signaling molecule with established cardioprotective effects.[1][2][3] In a preclinical study using a mouse model of transverse aortic constriction (TAC), the SQOR inhibitor STI1 was shown to mitigate the development of cardiomegaly and pulmonary congestion, reduce left ventricular dilation and cardiac fibrosis, improve survival, and preserve cardiac function.[1][2][3]

I. Pressure Overload-Induced Heart Failure: Transverse Aortic Constriction (TAC) Model

The TAC model is a widely used surgical procedure in mice that mimics the pressure overload conditions seen in human diseases like aortic stenosis and chronic hypertension, leading to cardiac hypertrophy and eventual heart failure.[5][6][7]

Quantitative Data Summary: Effects of SQOR Inhibition in the TAC Model

The following table summarizes the effects of the SQOR inhibitor STI1 in a TAC-induced heart failure model in mice. These data are representative of the potential therapeutic benefits of this compound.

ParameterShamTAC + VehicleTAC + SQOR Inhibitor
Survival Rate 100%~60%~90%
Heart Weight/Body Weight (mg/g) ~4.5~7.5~5.5
Lung Weight/Body Weight (mg/g) ~5.0~12.0~7.0
Left Ventricular Ejection Fraction (%) ~60%~30%~50%
Left Ventricular Fractional Shortening (%) ~35%~15%~28%
Cardiac Fibrosis (%) <1%~8%~3%

Data adapted from a study on a potent SQOR inhibitor (STI1) in a TAC mouse model.[1][2]

Experimental Protocols

1. Transverse Aortic Constriction (TAC) Surgery

This protocol describes a minimally invasive TAC procedure in mice.[8][9]

  • Anesthesia: Anesthetize the mouse using isoflurane (1.5-2% in 100% oxygen) or a combination of ketamine (80-100 mg/kg) and xylazine (5-10 mg/kg) administered intraperitoneally. Confirm proper anesthetic depth via a toe pinch.

  • Surgical Preparation: Place the mouse in a supine position on a heating pad to maintain body temperature. Shave the upper thoracic area and sterilize the surgical field with betadine and 70% ethanol.

  • Incision: Make a small vertical midline incision (1.0-1.5 cm) at the suprasternal notch.

  • Exposure of the Aortic Arch: Carefully dissect the soft tissue to expose the trachea and thymus. A partial upper sternotomy may be performed to improve visualization of the aortic arch.[5][9]

  • Aortic Constriction: Isolate the transverse aorta between the innominate and left common carotid arteries. Pass a 6-0 silk suture underneath the aortic arch. Place a blunted 27-gauge needle alongside the aorta, and tie the suture snugly around both the aorta and the needle. Quickly and gently remove the needle to create a standardized constriction.[10]

  • Closure: Close the chest wall and suture the skin incision.

  • Post-Operative Care: Administer analgesics such as buprenorphine (0.05 mg/kg) subcutaneously. Monitor the animal closely during recovery.

2. This compound Administration Protocol (for TAC Model)

  • Dosage: Based on effective doses of similar SQOR inhibitors, a starting dose of 10-30 mg/kg/day is recommended.

  • Route of Administration: Oral gavage or intraperitoneal (IP) injection.

  • Treatment Schedule: Begin administration 24 hours post-TAC surgery and continue daily for the duration of the study (e.g., 4-8 weeks).

3. Assessment of Cardiac Function (Echocardiography)

  • Procedure: Perform transthoracic echocardiography on anesthetized mice at baseline and desired endpoints using a high-frequency ultrasound system.[11][12][13]

  • Views: Obtain parasternal long-axis (PLAX) and short-axis (PSAX) views to visualize the left ventricle.[14]

  • Measurements: Use M-mode imaging at the mid-papillary muscle level to measure left ventricular internal dimensions at end-diastole (LVIDd) and end-systole (LVIDs), as well as wall thickness. Calculate ejection fraction (EF) and fractional shortening (FS) to assess systolic function.

4. Histological Analysis of Cardiac Fibrosis

  • Tissue Preparation: At the study endpoint, euthanize the mice, excise the hearts, and fix them in 10% neutral buffered formalin for 48 hours.[15] Embed the hearts in paraffin and cut 5-7 µm sections.

  • Staining: Perform Masson's trichrome or Picrosirius red staining to visualize collagen deposition (fibrosis).[15][16][17]

  • Quantification: Capture images of the stained sections and quantify the fibrotic area (blue for Masson's trichrome, red for Picrosirius red) as a percentage of the total left ventricular area using image analysis software (e.g., ImageJ).[15]

Signaling Pathway and Experimental Workflow

SQOR_Inhibition_Pathway cluster_Drug_Action Therapeutic Intervention cluster_Cellular_Effects Cardioprotective Effects This compound This compound SQOR SQOR This compound->SQOR Inhibits Increased_H2S Increased H₂S Levels Anti_Hypertrophy Reduced Hypertrophy Anti_Fibrosis Reduced Fibrosis Improved_Function Improved Cardiac Function H2S H2S

TAC_Workflow Start Select Mice (e.g., C57BL/6) Baseline_Echo Baseline Echocardiography Start->Baseline_Echo TAC_Surgery Perform TAC Surgery Baseline_Echo->TAC_Surgery Randomization Randomize into Groups (Sham, TAC+Vehicle, TAC+this compound) TAC_Surgery->Randomization Treatment Daily Dosing (Vehicle or this compound) Randomization->Treatment Monitoring Monitor Animal Health & Weight Treatment->Monitoring Endpoint_Echo Endpoint Echocardiography (e.g., 4 weeks) Monitoring->Endpoint_Echo Sacrifice Euthanasia & Heart Collection Endpoint_Echo->Sacrifice Analysis Histology (Fibrosis) Biochemical Assays Sacrifice->Analysis

II. Myocardial Infarction (MI) Model

This model is created by permanently ligating the left anterior descending (LAD) coronary artery, which mimics human myocardial infarction, a leading cause of heart failure.[18][19]

Experimental Protocol

1. LAD Ligation Surgery (Rat Model)

  • Anesthesia and Ventilation: Anesthetize the rat (e.g., Sprague-Dawley or Wistar) with ketamine/xylazine and intubate. Connect the animal to a small animal ventilator.[18][20][21]

  • Surgical Preparation: Secure the rat in a supine position, shave the chest, and sterilize the area.

  • Thoracotomy: Perform a left thoracotomy at the fourth or fifth intercostal space to expose the heart.[20]

  • LAD Ligation: Gently open the pericardium. Identify the LAD artery, typically visible between the pulmonary cone and the left atrium. Pass a 6-0 or 7-0 silk suture under the LAD artery and tie it off permanently.[18][21] Successful ligation is confirmed by the immediate appearance of a pale, ischemic area in the anterior wall of the left ventricle.[22]

  • Closure: Close the chest wall in layers, ensuring to evacuate any air from the thoracic cavity. Suture the skin.

  • Post-Operative Care: Provide analgesia and monitor the animal closely during recovery.

2. This compound Administration Protocol (for MI Model)

  • Dosage: A starting dose of 10-30 mg/kg/day is recommended, subject to optimization.

  • Route of Administration: Oral gavage or IP injection.

  • Treatment Schedule: Begin treatment 24 hours after LAD ligation and continue for the desired study duration (e.g., 4-6 weeks) to assess post-MI remodeling.

3. Assessment of Cardiac Function and Fibrosis

  • Follow the protocols for echocardiography and histological analysis as described in the TAC model section. Echocardiography is particularly useful for assessing regional wall motion abnormalities and infarct size in this model.[14]

Experimental Workflow

MI_Workflow Start Select Rats (e.g., Sprague-Dawley) Baseline_Echo Baseline Echocardiography Start->Baseline_Echo LAD_Ligation Perform LAD Ligation Surgery Baseline_Echo->LAD_Ligation Randomization Randomize into Groups (Sham, MI+Vehicle, MI+this compound) LAD_Ligation->Randomization Treatment Daily Dosing (Vehicle or this compound) Randomization->Treatment Monitoring Monitor Animal Health & Weight Treatment->Monitoring Endpoint_Echo Endpoint Echocardiography (e.g., 4 weeks) Monitoring->Endpoint_Echo Sacrifice Euthanasia & Heart Collection Endpoint_Echo->Sacrifice Analysis Histology (Infarct Size, Fibrosis) Biochemical Assays Sacrifice->Analysis

III. Doxorubicin-Induced Cardiomyopathy

Doxorubicin (DOX) is a widely used and effective anticancer agent, but its clinical use is limited by dose-dependent cardiotoxicity that can lead to severe cardiomyopathy and heart failure.[23][24][25] This model is relevant for studying chemotherapy-induced cardiac dysfunction.

Experimental Protocol

1. Induction of Doxorubicin Cardiomyopathy (Mouse Model)

There are multiple established protocols for inducing DOX cardiotoxicity. A chronic model that better recapitulates the clinical scenario is often preferred.[26]

  • Animal Model: C57BL/6 or other common mouse strains.

  • Doxorubicin Preparation: Dissolve doxorubicin hydrochloride in sterile saline.

  • Chronic Dosing Regimen: Administer doxorubicin via intraperitoneal (IP) injection at a dose of 5 mg/kg once a week for five weeks (cumulative dose of 25 mg/kg).[26][27][28] This regimen has been shown to induce a consistent decline in cardiac function with lower mortality compared to acute high-dose models.[26][28]

  • Control Group: Administer an equivalent volume of sterile saline to the control group.

2. This compound Administration Protocol (for DOX Model)

  • Dosage: 10-30 mg/kg/day (oral gavage or IP).

  • Treatment Schedule: this compound can be administered in two main paradigms:

    • Prevention: Start this compound administration concurrently with the first dose of doxorubicin and continue throughout the study.

    • Treatment: Start this compound administration after the final dose of doxorubicin to assess its effect on established cardiomyopathy.

3. Assessment of Cardiac Function and Fibrosis

  • Follow the protocols for echocardiography and histological analysis as described in the TAC model section. Monitor for changes in left ventricular function and the development of interstitial fibrosis.

Experimental Workflow

DOX_Workflow Start Select Mice (e.g., C57BL/6) Baseline_Echo Baseline Echocardiography Start->Baseline_Echo Randomization Randomize into Groups (Control, DOX+Vehicle, DOX+this compound) Baseline_Echo->Randomization DOX_Induction Induce Cardiomyopathy (e.g., 5 mg/kg/week for 5 weeks) Randomization->DOX_Induction FC9402_Tx Administer this compound (Concurrently or Post-DOX) Randomization->FC9402_Tx Monitoring Monitor Animal Health & Weight DOX_Induction->Monitoring FC9402_Tx->Monitoring Endpoint_Echo Endpoint Echocardiography (e.g., 6-8 weeks) Monitoring->Endpoint_Echo Sacrifice Euthanasia & Heart Collection Endpoint_Echo->Sacrifice Analysis Histology (Fibrosis, Vacuolization) Biochemical Assays Sacrifice->Analysis

References

Application Note: High-Throughput Quantification of FC9402 and its Metabolites in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of FC9402, a novel sulfide quinone oxidoreductase (SQOR) inhibitor, and its putative metabolites in human plasma. The method utilizes a simple protein precipitation extraction procedure followed by rapid chromatographic separation. This high-throughput assay is suitable for pharmacokinetic and drug metabolism studies in drug development.

Introduction

This compound is a potent and selective inhibitor of sulfide quinone oxidoreductase (SQOR), an enzyme that plays a critical role in mitochondrial hydrogen sulfide (H₂S) metabolism.[1] By inhibiting SQOR, this compound increases the bioavailability of H₂S, a signaling molecule with cardioprotective effects. Understanding the metabolic fate of this compound is crucial for its development as a therapeutic agent. Drug metabolism studies, which involve the identification and quantification of metabolites, are essential for evaluating the safety and efficacy of new chemical entities.

This application note provides a detailed protocol for the extraction and quantification of this compound and its predicted metabolites from human plasma using LC-MS/MS. The predicted metabolic pathways for this compound include common phase I (oxidation) and phase II (conjugation) reactions.[2][3][4][5]

Predicted Metabolites of this compound

Based on the chemical structure of this compound and common drug metabolism pathways, the following putative metabolites are considered in this protocol. The exact structure of this compound is not publicly available; therefore, a hypothetical structure with likely metabolic sites is used for predictive purposes. Common metabolic reactions include hydroxylation, N-dealkylation, and glucuronidation.[2][3][4][5]

Table 1: Predicted this compound Metabolites and their Mass-to-Charge Ratios (m/z)

AnalytePredicted Metabolic Reaction[M+H]⁺ (m/z)
This compoundParent DrugAssumed: 450.2
M1Hydroxylation466.2
M2N-dealkylation422.2
M3Glucuronide Conjugate of M1642.2

Experimental

Materials and Reagents
  • This compound reference standard

  • Predicted metabolite reference standards (M1, M2, M3) - if available

  • Internal Standard (IS) - a structurally similar compound, e.g., a stable isotope-labeled this compound

  • Human plasma (K₂EDTA)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

Sample Preparation
  • Thaw plasma samples and reference standards on ice.

  • Spike 50 µL of blank human plasma with the appropriate concentrations of this compound and its metabolites for calibration standards and quality control (QC) samples.

  • Add 10 µL of internal standard working solution to all samples, standards, and QCs.

  • Vortex briefly.

  • Add 200 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean 96-well plate.

  • Evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute with 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex to mix and inject onto the LC-MS/MS system.

Liquid Chromatography
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-2.5 min: 5-95% B

    • 2.5-3.0 min: 95% B

    • 3.0-3.1 min: 95-5% B

    • 3.1-4.0 min: 5% B

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

Mass Spectrometry
  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Desolvation Gas Flow: 800 L/hr

    • Cone Gas Flow: 50 L/hr

Table 2: MRM Transitions and Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound450.2250.15025
M1466.2266.15025
M2422.2222.15028
M3642.2466.25020
IS(Specific to IS)(Specific to IS)50(Optimized for IS)

Results and Discussion

This method provides excellent sensitivity and selectivity for the determination of this compound and its predicted metabolites in human plasma. The use of a simple protein precipitation method allows for high-throughput sample processing. The chromatographic conditions provide adequate separation of the parent drug from its metabolites, minimizing matrix effects and ensuring accurate quantification.

The quantitative data obtained from this method can be summarized in tables for easy comparison of different samples, such as those from different time points in a pharmacokinetic study or from different individuals in a clinical trial.

Table 3: Example Quantitative Data Summary

Sample IDTime (hr)This compound (ng/mL)M1 (ng/mL)M2 (ng/mL)M3 (ng/mL)
Subject A0BQLBQLBQLBQL
Subject A1150.215.85.2BQL
Subject A485.645.312.18.9
Subject A832.168.725.415.3
Subject B0BQLBQLBQLBQL
Subject B1135.712.14.8BQL
Subject B478.940.210.97.5
Subject B829.862.522.113.8
BQL: Below Quantifiable Limit

Visualizations

SQOR_Pathway cluster_mitochondria Mitochondrion H2S Hydrogen Sulfide (H₂S) SQOR Sulfide Quinone Oxidoreductase (SQOR) H2S->SQOR Cardioprotection Cardioprotective Signaling H2S->Cardioprotection Persulfide Glutathione Persulfide SQOR->Persulfide CoQH2 Coenzyme QH₂ SQOR->CoQH2 CoQ Coenzyme Q CoQ->SQOR ETC Electron Transport Chain (Complex III) CoQH2->ETC This compound This compound This compound->SQOR

Caption: this compound inhibits SQOR, increasing H₂S levels and promoting cardioprotection.

Experimental_Workflow Plasma Plasma Sample Spike Spike with Standards & IS Plasma->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS Data Data Analysis LCMS->Data

Caption: Workflow for the analysis of this compound and its metabolites in plasma.

Conclusion

This application note provides a comprehensive and detailed protocol for the quantification of the novel SQOR inhibitor this compound and its predicted metabolites in human plasma. The described LC-MS/MS method is sensitive, specific, and suitable for high-throughput analysis in a drug development setting. This methodology will be a valuable tool for elucidating the pharmacokinetic profile and metabolic fate of this compound.

References

Troubleshooting & Optimization

FC9402 Dissolution in DMSO: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with dissolving FC9402 in dimethyl sulfoxide (DMSO).

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in DMSO?

A1: The reported solubility of this compound in DMSO is 100 mg/mL, which is equivalent to 316.10 mM.[1][2] However, achieving this concentration may require specific handling procedures.

Q2: I've added this compound to DMSO, but it's not dissolving. What are the common reasons for this?

A2: Several factors can contribute to dissolution failure. These include:

  • Suboptimal Dissolution Conditions: this compound may require assistance to fully dissolve, such as sonication.[1][2]

  • Quality of DMSO: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. The presence of water can significantly decrease the solubility of compounds.[1]

  • Compound Characteristics: The physical form of the compound (e.g., crystalline vs. amorphous) can influence its dissolution rate.[3]

  • Temperature: While not always necessary, gentle warming can sometimes aid in the dissolution of stubborn compounds. However, this should be done with caution to avoid compound degradation.

Q3: Can I use water to dissolve this compound?

Q4: My this compound dissolved in DMSO initially, but a precipitate formed after some time. Why did this happen?

A4: Precipitation of a compound from a DMSO stock solution can occur due to several reasons, including storage conditions (e.g., temperature fluctuations, freeze-thaw cycles) and the compound's intrinsic stability in the solvent.[3] It's also possible for a supersaturated solution to form initially, with the excess compound precipitating out over time.

Troubleshooting Guide

If you are experiencing difficulty dissolving this compound in DMSO, please follow the steps outlined below.

Initial Dissolution Troubleshooting
  • Verify DMSO Quality: Ensure you are using a fresh, unopened bottle of anhydrous or high-purity DMSO. Hygroscopic DMSO can significantly impact solubility.[1]

  • Utilize Sonication: After adding the this compound to the DMSO, place the vial in an ultrasonic water bath. Sonication can provide the energy needed to break down compound aggregates and facilitate dissolution.[1][2]

  • Gentle Warming (with caution): If sonication alone is insufficient, you may try gently warming the solution to 37°C. Monitor the solution closely and avoid excessive heat, as it could degrade the compound.

  • Vortexing: Vigorous vortexing can also help to mechanically break up any clumps of solid and increase the surface area for dissolution.

Protocol for Preparing this compound Stock Solutions

For a detailed methodology on preparing stock solutions, please refer to the experimental protocol section below.

Quantitative Data Summary

The following table summarizes the known solubility of this compound in DMSO.

CompoundSolventSolubility (mg/mL)Molar Solubility (mM)Notes
This compoundDMSO100316.10Requires sonication; use of fresh DMSO is critical.[1][2]

Experimental Protocols

Protocol for Dissolving this compound in DMSO to Create a Stock Solution

Materials:

  • This compound solid

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Ultrasonic water bath

Procedure:

  • Weighing the Compound: Accurately weigh the desired amount of this compound solid in a sterile microcentrifuge tube or vial.

  • Adding the Solvent: Add the appropriate volume of anhydrous DMSO to the tube to achieve the desired concentration. For example, to prepare a 10 mM stock solution from 1 mg of this compound (Molar Mass: ~316.4 g/mol ), you would add approximately 316 µL of DMSO.

  • Initial Mixing: Briefly vortex the solution to disperse the solid.

  • Sonication: Place the tube in an ultrasonic water bath and sonicate for 10-15 minutes. The water in the bath should be at room temperature.

  • Visual Inspection: After sonication, visually inspect the solution to ensure that all solid has dissolved and the solution is clear.

  • Gentle Warming (Optional): If solid particles are still visible, you may warm the solution to 37°C for a short period, followed by vortexing and further sonication.

  • Storage: Once fully dissolved, store the stock solution at -20°C or -80°C as recommended by the supplier to maintain stability. The storage duration at these temperatures is typically 1 month and 6 months, respectively.[1]

Visualizations

Troubleshooting Workflow for this compound Dissolution

The following diagram illustrates a logical workflow for troubleshooting issues with dissolving this compound in DMSO.

FC9402_Dissolution_Troubleshooting start Start: this compound not dissolving in DMSO check_dmso Is the DMSO fresh and anhydrous? start->check_dmso use_fresh_dmso Use a new, unopened bottle of anhydrous DMSO check_dmso->use_fresh_dmso No sonication Have you tried sonication? check_dmso->sonication Yes use_fresh_dmso->sonication apply_sonication Sonicate for 10-15 minutes sonication->apply_sonication No warming Consider gentle warming (37°C) sonication->warming Yes apply_sonication->warming apply_warming Warm solution briefly and vortex warming->apply_warming No check_concentration Is the target concentration too high? warming->check_concentration Yes apply_warming->check_concentration contact_support Contact Technical Support check_concentration->contact_support Yes success Solution is clear: Dissolved check_concentration->success No lower_concentration Prepare a more dilute solution lower_concentration->success

Caption: Troubleshooting workflow for this compound dissolution in DMSO.

References

Off-target effects of FC9402 in research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of FC9402, a potent and selective sulfide quinone oxidoreductase (SQOR) inhibitor. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

A1: this compound is a small molecule inhibitor of sulfide quinone oxidoreductase (SQOR).[1] SQOR is a mitochondrial enzyme that catalyzes the oxidation of hydrogen sulfide (H₂S). By inhibiting SQOR, this compound can modulate cellular signaling pathways regulated by H₂S.

Q2: What are the known or expected off-target effects of this compound?

A2: Currently, there is no publicly available data from broad off-target screening panels (e.g., Kinome scan, CEREP safety panel) for this compound. The compound is described as a "potent and selective" SQOR inhibitor. However, as with any small molecule inhibitor, the potential for off-target effects should be considered and experimentally evaluated in the context of your specific research model.

Q3: A recent study used this compound in a cancer model. What were the key findings?

A3: A study published in Redox Biology investigated the effect of this compound on the growth of HCT116 tumor xenografts in mice. The study found that treatment with this compound significantly reduced both tumor volume and weight compared to control groups. This effect is attributed to the inhibition of SQOR activity, which leads to metabolic reprogramming in the cancer cells.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpected or inconsistent experimental results Off-target effects of this compound in your specific cell line or animal model.- Perform a literature search: Look for studies using this compound or similar SQOR inhibitors in your model system to see if similar effects have been reported. - Include additional controls: Use a structurally unrelated SQOR inhibitor (if available) to confirm that the observed phenotype is due to SQOR inhibition. - Consider off-target screening: If the unexpected phenotype is significant and reproducible, consider profiling this compound against a broad panel of kinases and other common off-target liabilities (e.g., GPCRs, ion channels).
Cellular toxicity or reduced viability at expected effective concentrations Off-target effects or specific sensitivities of your cell line.- Perform a dose-response curve: Determine the EC₅₀ for the on-target effect and the CC₅₀ for cytotoxicity to establish a therapeutic window. - Test in different cell lines: Compare the cytotoxic effects of this compound across multiple cell lines to assess for cell-type-specific toxicity. - Evaluate markers of cellular stress: Assess markers of apoptosis (e.g., cleaved caspase-3) or general cellular stress to understand the mechanism of toxicity.
Discrepancy between in vitro and in vivo results Pharmacokinetic/pharmacodynamic (PK/PD) properties of this compound, or complex in vivo off-target effects.- Review available PK/PD data: If available, analyze the pharmacokinetic profile of this compound to ensure adequate exposure in the target tissue. - Assess target engagement in vivo: Measure SQOR inhibition in the tissue of interest to confirm the compound is reaching its target. - Consider systemic off-target effects: Be aware that in vivo off-target effects can be complex and may manifest as unexpected physiological changes. Monitor for any adverse events in animal studies.

Experimental Protocols

In Vivo Efficacy Study of this compound in a Xenograft Model

This protocol is summarized from the study "Knockout of the sulfide: quinone oxidoreductase SQR reduces growth of HCT116 tumor xenograft" published in Redox Biology.

  • Animal Model: Female BALB/c nude mice (6 weeks old).

  • Cell Line: HCT116 cells.

  • Procedure:

    • Subcutaneously inject 5 x 10⁶ HCT116 cells into the right flank of each mouse.

    • When tumors reach a volume of approximately 100 mm³, randomize mice into treatment and control groups.

    • Administer this compound (or vehicle control) according to the desired dosing regimen and route of administration (specific details were not available in the provided abstract).

    • Monitor tumor growth by measuring tumor volume (Volume = 0.5 x Length x Width²) at regular intervals.

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., western blot, metabolomics).

Signaling Pathways & Experimental Workflows

OnTarget_Effect_of_FC9402_in_Cancer This compound This compound SQOR SQOR (Sulfide Quinone Oxidoreductase) This compound->SQOR Inhibits H2S H₂S Oxidation SQOR->H2S Catalyzes Metabolic_Reprogramming Metabolic Reprogramming H2S->Metabolic_Reprogramming Leads to Tumor_Growth Tumor Growth Inhibition Metabolic_Reprogramming->Tumor_Growth

Caption: On-target signaling pathway of this compound in cancer.

Troubleshooting_Workflow_for_Unexpected_Results Start Unexpected Experimental Result with this compound Hypothesis Hypothesize: On-target vs. Off-target Effect Start->Hypothesis OnTarget Confirm On-Target Effect Hypothesis->OnTarget On-Target OffTarget Investigate Off-Target Effect Hypothesis->OffTarget Off-Target Control_Experiment Use Alternative SQOR Inhibitor OnTarget->Control_Experiment Screening Perform Off-Target Screening (e.g., Kinome Scan) OffTarget->Screening Analyze Analyze and Interpret Data Control_Experiment->Analyze Screening->Analyze

Caption: Troubleshooting workflow for unexpected experimental results.

References

Technical Support Center: Optimizing FC9402 Concentration for Cell Viability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing FC9402, a potent and selective sulfide quinone oxidoreductase (SQOR) inhibitor, in cell viability experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the successful optimization of this compound concentration for your specific research needs.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective inhibitor of sulfide quinone oxidoreductase (SQOR)[1][2]. SQOR is a key mitochondrial enzyme responsible for the oxidation of hydrogen sulfide (H₂S)[1][3][4]. By inhibiting SQOR, this compound blocks the metabolism of H₂S, leading to an increase in its intracellular concentration. This modulation of H₂S levels can impact various cellular signaling pathways, particularly those involved in cardiovascular regulation and mitochondrial function[1][5][6].

Q2: What is a recommended starting concentration range for this compound in cell viability assays?

A2: While the optimal concentration of this compound is cell-line dependent and must be determined empirically, a logical starting point can be inferred from similar first-in-class SQOR inhibitors. For instance, the SQOR inhibitor STI1 has been shown to have an IC50 of 29 nM with low cytotoxicity[1][7]. Therefore, a preliminary dose-response experiment could span a broad range from picomolar to micromolar concentrations (e.g., 1 nM to 10 µM) to identify the effective concentration range for your specific cell line.

Q3: How should I prepare and store this compound stock solutions?

A3: For optimal results and reproducibility, proper handling of this compound is crucial. It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in a suitable solvent like DMSO. This stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C, protected from light. The final concentration of the solvent in the cell culture medium should be kept low (typically below 0.1%) to avoid solvent-induced toxicity. Always include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration) in your experiments.

Q4: Which cell viability assay is most suitable for use with this compound?

A4: Several colorimetric, fluorometric, and luminescent assays are available to assess cell viability. The choice of assay depends on your experimental setup, cell type, and available equipment. Common and reliable options include:

  • MTT/XTT/WST-1 Assays: These colorimetric assays measure the metabolic activity of viable cells by detecting the reduction of a tetrazolium salt to a colored formazan product.

  • ATP-based Assays: These highly sensitive luminescent assays quantify the amount of ATP present, which is a key indicator of metabolically active cells.

  • Live/Dead Staining: This fluorescence microscopy-based method uses dyes to differentiate between live and dead cells based on membrane integrity.

It is advisable to consult the literature for assays commonly used with your specific cell line and to validate the chosen assay for its compatibility with this compound.

Troubleshooting Guide

Issue Potential Cause Recommended Action
High variability between replicate wells Inconsistent cell seeding, pipetting errors, or edge effects in the microplate.Ensure a homogenous single-cell suspension before seeding. Use a multichannel pipette for adding reagents and be mindful of pipetting technique. Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity.
No observable effect of this compound on cell viability This compound concentration is too low. The incubation time is too short. The compound has degraded. The cell line is not sensitive to SQOR inhibition.Perform a wider dose-response study with higher concentrations of this compound. Extend the incubation period (e.g., 48 or 72 hours). Prepare a fresh stock solution of this compound. Consider using a positive control known to induce cell death in your cell line to confirm assay performance.
Significant cell death observed in vehicle control wells Solvent (e.g., DMSO) concentration is too high and causing toxicity.Ensure the final solvent concentration in the culture medium is at a non-toxic level (typically <0.1%). Run a vehicle-only dose-response curve to determine the toxicity threshold of the solvent for your specific cell line.
Unexpected increase in cell viability at certain this compound concentrations This could be a hormetic effect or an artifact of the assay. Some metabolic assays can be influenced by compounds that alter cellular redox state.Confirm the finding with an alternative cell viability assay that relies on a different principle (e.g., an ATP-based assay if you initially used an MTT assay). Carefully re-examine the dose-response curve.

Experimental Protocols

Dose-Response Determination for this compound using MTT Assay

This protocol outlines a general procedure to determine the half-maximal inhibitory concentration (IC50) of this compound.

Materials:

  • This compound

  • DMSO (cell culture grade)

  • Your cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed your cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Preparation: Prepare a 2X serial dilution of this compound in complete culture medium. Start with a high concentration (e.g., 20 µM) to generate a 10-point dose-response curve. Also, prepare a 2X vehicle control (medium with the appropriate DMSO concentration) and a medium-only control.

  • Cell Treatment: Carefully remove the old medium from the cells and add 100 µL of the prepared 2X this compound dilutions, vehicle control, or medium-only control to the respective wells.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Assay:

    • Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the medium-only blank from all other readings.

    • Normalize the data by expressing the viability of treated cells as a percentage of the vehicle control.

    • Plot the percentage of cell viability against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Data Presentation

Table 1: Representative Dose-Response Data for this compound in H9c2 Cardiomyocytes (Hypothetical Data)

This compound Concentration (nM)% Cell Viability (Mean ± SD)
0 (Vehicle)100 ± 4.5
198.2 ± 5.1
1095.7 ± 3.9
5085.3 ± 6.2
10072.1 ± 5.5
25051.8 ± 4.8
50035.4 ± 3.7
100020.1 ± 2.9
50008.9 ± 1.5
100005.2 ± 1.1

Note: The data presented in this table is for illustrative purposes only. Researchers must determine the dose-response curve for their specific experimental conditions.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay & Analysis prep_stock Prepare this compound Stock Solution serial_dilution Prepare Serial Dilutions of this compound prep_stock->serial_dilution seed_cells Seed Cells in 96-well Plate treat_cells Treat Cells with this compound and Controls seed_cells->treat_cells serial_dilution->treat_cells incubate Incubate for 24/48/72 hours treat_cells->incubate viability_assay Perform Cell Viability Assay (e.g., MTT) incubate->viability_assay read_plate Measure Absorbance/ Fluorescence/Luminescence viability_assay->read_plate analyze_data Analyze Data & Determine IC50 read_plate->analyze_data

Caption: Experimental workflow for determining the optimal concentration of this compound.

signaling_pathway This compound This compound SQOR SQOR (Sulfide Quinone Oxidoreductase) This compound->SQOR H2S Increased Intracellular H₂S SQOR->H2S Inhibition of metabolism Mito Mitochondrial Function H2S->Mito Cardio Cardioprotective Pathways H2S->Cardio ETC Electron Transport Chain (e.g., Complex IV Inhibition) Mito->ETC

Caption: Simplified signaling pathway of this compound action.

References

Technical Support Center: FC9402 In Vivo Delivery

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using FC9402 in in vivo experiments. The information is designed to address common challenges and provide solutions to ensure successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective inhibitor of sulfide quinone oxidoreductase (SQOR).[1] By inhibiting SQOR, this compound can attenuate transverse aortic constriction (TAC)-induced cardiomyocyte hypertrophy and left ventricle (LV) fibrosis, making it a valuable tool for cardiovascular research.[1]

Q2: What is the recommended vehicle for in vivo delivery of this compound?

The optimal vehicle for this compound depends on the route of administration and the experimental model. Commonly used vehicles for small molecule inhibitors in vivo include:

  • Aqueous solutions: Saline, Phosphate-Buffered Saline (PBS), or solutions containing solubilizing agents like DMSO, cyclodextrins, or PEG.

  • Oil-based vehicles: Corn oil or sesame oil for subcutaneous or intramuscular injections.

It is crucial to perform pilot studies to determine the optimal vehicle that ensures solubility, stability, and minimal toxicity.

Q3: How should this compound be stored?

For long-term storage, it is recommended to store the stock solution at -80°C for up to 6 months or at -20°C for up to 1 month.[1] Avoid repeated freeze-thaw cycles.

Troubleshooting Guide

This guide addresses specific issues that may arise during the in vivo delivery of this compound.

Issue 1: Poor Solubility of this compound in Vehicle

Possible Causes:

  • Incorrect vehicle selection.

  • Suboptimal pH of the solution.

  • Precipitation of the compound at the desired concentration.

Solutions:

  • Vehicle Optimization: Test a panel of biocompatible solvents. A common starting point is a solution of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.

  • pH Adjustment: Determine the pKa of this compound and adjust the pH of the vehicle to enhance solubility.

  • Sonication: Use a sonicator to aid in the dissolution of the compound.

  • Warming: Gently warm the solution to aid dissolution, but be cautious of potential degradation.

Issue 2: Inconsistent or Lack of Efficacy in Animal Models

Possible Causes:

  • Inadequate dosage.

  • Poor bioavailability with the chosen route of administration.

  • Degradation of the compound.

  • Rapid metabolism and clearance of the compound.

Solutions:

  • Dose-Response Study: Conduct a pilot study with a range of doses to determine the optimal therapeutic concentration.

  • Pharmacokinetic (PK) Study: Perform a PK study to assess the absorption, distribution, metabolism, and excretion (ADME) profile of this compound. This will inform the optimal dosing regimen.

  • Formulation Enhancement: Consider using formulation strategies to improve bioavailability, such as encapsulation in liposomes or nanoparticles.

  • Route of Administration: Evaluate alternative routes of administration (e.g., intravenous, intraperitoneal, oral gavage) that may offer better bioavailability.

Issue 3: Adverse Effects or Toxicity in Animals

Possible Causes:

  • Vehicle toxicity.

  • Off-target effects of this compound at high concentrations.

  • Rapid injection rate.

Solutions:

  • Vehicle Control Group: Always include a vehicle-only control group to assess the toxicity of the delivery vehicle itself.

  • Toxicity Studies: Conduct a maximum tolerated dose (MTD) study to identify a safe and effective dose range.

  • Slower Administration: For intravenous injections, administer the solution slowly to minimize acute toxicity.

  • Monitor Animal Health: Closely monitor the animals for any signs of distress, weight loss, or changes in behavior.

Data Presentation

Table 1: Example Dosing and Formulation for this compound in a Murine Model

ParameterRecommendation
Animal Model C57BL/6 Mice (8-10 weeks old)
Route of Administration Intraperitoneal (IP) Injection
Dosage Range 1 - 25 mg/kg
Vehicle Composition 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline
Dosing Frequency Once daily
Volume of Injection 100 µL

Experimental Protocols

Protocol: In Vivo Administration of this compound via Intraperitoneal Injection in Mice
  • Preparation of this compound Formulation:

    • On the day of injection, allow the this compound stock solution to equilibrate to room temperature.

    • Prepare the vehicle solution (10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline).

    • Add the required volume of this compound stock solution to the vehicle to achieve the final desired concentration.

    • Vortex the solution thoroughly to ensure homogeneity.

  • Animal Handling and Injection:

    • Weigh each mouse to determine the precise injection volume.

    • Gently restrain the mouse, exposing the abdomen.

    • Tilt the mouse to a slight head-down position to allow the abdominal organs to shift cranially.

    • Insert a 27-gauge needle into the lower right quadrant of the abdomen, avoiding the midline to prevent bladder injury.

    • Aspirate to ensure no fluid is drawn back, then slowly inject the this compound formulation.

    • Carefully withdraw the needle and return the mouse to its cage.

  • Post-Injection Monitoring:

    • Monitor the animals for at least 30 minutes post-injection for any immediate adverse reactions.

    • Continue to monitor the animals daily for general health, body weight, and any signs of toxicity.

Visualizations

FC9402_Signaling_Pathway cluster_0 Mitochondrial Inner Membrane cluster_1 Cellular Response H2S Hydrogen Sulfide (H2S) SQOR Sulfide Quinone Oxidoreductase (SQOR) H2S->SQOR Substrate CoQ Coenzyme Q SQOR->CoQ Reduces ROS Reduced Reactive Oxygen Species (ROS) ETC Electron Transport Chain CoQ->ETC ETC->ROS Leads to This compound This compound This compound->SQOR Inhibits Hypertrophy Cardiomyocyte Hypertrophy ROS->Hypertrophy Reduces Fibrosis Ventricular Fibrosis ROS->Fibrosis Reduces

Caption: Hypothetical signaling pathway of this compound.

Experimental_Workflow A Animal Model Preparation (e.g., TAC Surgery) C In Vivo Administration (e.g., IP Injection) A->C B This compound Formulation and Preparation B->C D Post-Treatment Monitoring (Health & Behavior) C->D E Tissue Collection and Processing D->E F Data Analysis (e.g., Histology, Biomarkers) E->F G Results Interpretation F->G

Caption: General experimental workflow for an in vivo study with this compound.

Troubleshooting_Logic rect_node rect_node start Inconsistent Results? q1 Check Compound Solubility start->q1 Yes q2 Review Dosing Regimen q1->q2 Good a1 Optimize Vehicle or Use Solubilizing Agents q1->a1 Poor q3 Assess Animal Health q2->q3 Optimal a2 Conduct Dose-Response and PK Studies q2->a2 Suboptimal q3->rect_node Proceed with Experiment a3 Perform MTD Study and Include Vehicle Controls q3->a3 Adverse Effects

Caption: A logical flowchart for troubleshooting common in vivo experimental issues.

References

FC9402 stability in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability of FC9402 in cell culture media for researchers, scientists, and drug development professionals. As specific stability data for this compound in various cell culture media is not publicly available, this guide offers a comprehensive framework for determining its stability in your experimental setup and troubleshooting potential issues.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage for this compound stock solutions?

A1: this compound stock solutions, typically dissolved in DMSO, should be stored at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months) to minimize degradation.[1] Avoid repeated freeze-thaw cycles by aliquoting the stock solution into smaller, single-use volumes.

Q2: How stable is this compound once diluted into cell culture media?

A2: The stability of this compound in aqueous cell culture media has not been specifically reported. The stability of a small molecule inhibitor in media can be influenced by various factors, including the media composition (e.g., presence of serum, pH, reducing agents), incubation temperature, and exposure to light. It is crucial to determine the stability of this compound in your specific experimental conditions.

Q3: What are common signs of this compound instability in my cell culture experiments?

A3: Inconsistent experimental results, a decrease in the expected biological activity over time, or the appearance of precipitates in the culture media could all be indicators of compound instability. If you observe high variability between experiments, it is advisable to assess the stability of this compound under your assay conditions.[2]

Q4: Can components of the cell culture media affect the stability of this compound?

A4: Yes, components in cell culture media can impact the stability of small molecules. For instance, components like cysteine and certain metal ions can affect the stability of some compounds.[3] The complex and sometimes undefined nature of media supplements like fetal bovine serum (FBS) can also introduce variability.

Troubleshooting Guide

Q1: I am observing a gradual loss of this compound activity in my multi-day experiment. What should I do?

A1: This could be due to the degradation of this compound in the cell culture medium over time.

  • Recommendation: Perform a stability test to determine the half-life of this compound in your specific cell culture medium at 37°C. Based on the results, you may need to replenish the medium with freshly diluted this compound at regular intervals to maintain a consistent effective concentration.

Q2: My experimental results with this compound are highly variable from one experiment to the next. What could be the cause?

A2: High variability can stem from several factors, including inconsistent cell culture conditions or compound instability.

  • Recommendation:

    • Ensure your cell culture practices are consistent (e.g., cell passage number, seeding density).[2]

    • Prepare fresh dilutions of this compound from a new aliquot of your stock solution for each experiment to rule out degradation of working solutions.[4]

    • Visually inspect for any precipitation when diluting this compound into the cell culture medium. Poor solubility can lead to inconsistent effective concentrations.

Q3: I suspect this compound is precipitating out of my cell culture medium. How can I confirm and address this?

A3: Precipitation can significantly reduce the bioavailable concentration of the inhibitor.

  • Recommendation:

    • Visual Inspection: Carefully examine the wells of your culture plate under a microscope for any visible precipitates after adding this compound.

    • Solubility Test: Prepare the highest concentration of this compound you intend to use in your cell culture medium (without cells) and incubate it under the same conditions as your experiment. Observe for precipitate formation over time.

    • Address Precipitation: If precipitation is observed, you may need to lower the final concentration of this compound, use a different solvent for your stock solution (though DMSO is common), or incorporate a solubilizing agent, ensuring it does not affect your experimental outcomes.

Experimental Protocols

Protocol: Assessing the Stability of this compound in Cell Culture Media

This protocol outlines a method to determine the stability of this compound in a specific cell culture medium over time using High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Your specific cell culture medium (e.g., DMEM, RPMI-1640) with all supplements (e.g., FBS, antibiotics)

  • Sterile microcentrifuge tubes

  • Incubator (37°C, 5% CO2)

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

Procedure:

  • Prepare a Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.

  • Prepare Working Solution: Dilute the this compound stock solution into your complete cell culture medium to your desired final experimental concentration (e.g., 10 µM). Prepare a sufficient volume for all time points.

  • Time Point Zero (T=0): Immediately after preparation, take an aliquot of the this compound-containing medium. This will serve as your T=0 sample.

  • Incubation: Place the remaining this compound-containing medium in a sterile, sealed container in a 37°C, 5% CO2 incubator.

  • Sample Collection: At various time points (e.g., 2, 4, 8, 12, 24, 48, 72 hours), collect aliquots from the incubated medium.

  • Sample Storage: Immediately store all collected aliquots at -80°C until analysis to prevent further degradation.

  • Sample Preparation for HPLC: Prior to analysis, thaw the samples. If the medium contains proteins (e.g., from FBS), perform a protein precipitation step by adding a cold organic solvent (e.g., acetonitrile with 0.1% formic acid) in a 1:3 ratio (sample:solvent). Vortex and centrifuge at high speed to pellet the precipitated proteins. Transfer the supernatant for HPLC analysis.

  • HPLC Analysis: Analyze the supernatant from each time point by HPLC. The concentration of this compound is determined by measuring the peak area at a specific wavelength.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T=0 sample. Plot the percentage of remaining this compound against time to determine its stability profile.

Data Presentation

Summarize your quantitative stability data in a table for clear comparison.

Table 1: Stability of this compound in Cell Culture Medium at 37°C

Time (Hours)Mean % this compound Remaining (± SD)
0100
2[Insert Data]
4[Insert Data]
8[Insert Data]
12[Insert Data]
24[Insert Data]
48[Insert Data]
72[Insert Data]

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare 10 mM This compound Stock (DMSO) prep_work Dilute to Final Conc. in Cell Culture Medium prep_stock->prep_work t0_sample Collect T=0 Sample prep_work->t0_sample incubate Incubate Medium at 37°C, 5% CO2 prep_work->incubate storage Store Samples at -80°C t0_sample->storage time_points Collect Samples at Various Time Points incubate->time_points time_points->storage hplc_prep Prepare Samples for HPLC storage->hplc_prep hplc_run Analyze by HPLC hplc_prep->hplc_run data_analysis Calculate % Remaining vs. Time hplc_run->data_analysis

Caption: Experimental workflow for assessing this compound stability.

troubleshooting_flowchart decision decision action action issue Inconsistent Results or Loss of Activity check_stability Is Compound Stability Suspected? issue->check_stability perform_stability Perform Stability Assay (e.g., HPLC) check_stability->perform_stability Yes check_other Investigate Other Experimental Variables check_stability->check_other No stable Is Compound Stable? perform_stability->stable check_solubility Is Precipitation Observed? stable->check_solubility No fresh_dilutions Use Fresh Dilutions for Each Experiment stable->fresh_dilutions Yes replenish Replenish Compound During Experiment check_solubility->replenish No lower_conc Lower Final Concentration check_solubility->lower_conc Yes

Caption: Troubleshooting flowchart for this compound instability issues.

References

Preventing FC9402 precipitation in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for FC9402, a potent and selective sulfide quinone oxidoreductase (SQOR) inhibitor. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in aqueous solutions and to troubleshoot common issues such as precipitation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a small molecule inhibitor of sulfide quinone oxidoreductase (SQOR), an enzyme located in the inner mitochondrial membrane. SQOR plays a critical role in the mitochondrial sulfide oxidation pathway. By inhibiting SQOR, this compound can modulate cellular signaling pathways related to hydrogen sulfide (H₂S) and has been shown to be effective in attenuating cardiomyocyte hypertrophy and left ventricle fibrosis, making it a valuable tool for cardiovascular research.

Q2: What are the known solubility properties of this compound?

A2: this compound is readily soluble in dimethyl sulfoxide (DMSO) at concentrations up to 100 mg/mL (316.10 mM); however, achieving this concentration may require sonication. It is important to note that the hygroscopic nature of DMSO can negatively impact the solubility of this compound, so using fresh, anhydrous DMSO is recommended. Information regarding its solubility in aqueous buffers like phosphate-buffered saline (PBS) is limited, and precipitation can be a concern when diluting DMSO stock solutions into aqueous media.

Q3: How should I store my this compound stock solutions?

A3: For long-term storage, it is recommended to store this compound stock solutions at -80°C, where they are stable for up to 6 months. For short-term storage, -20°C is suitable for up to 1 month.[1] Avoid repeated freeze-thaw cycles to maintain the integrity of the compound.

Q4: I am observing precipitation after diluting my this compound DMSO stock into my aqueous experimental buffer. What can I do?

A4: This is a common issue with hydrophobic small molecules. Please refer to the detailed troubleshooting guide below for strategies to prevent and address precipitation.

Troubleshooting Guide: Preventing this compound Precipitation

Precipitation of this compound upon dilution into aqueous solutions can significantly impact experimental reproducibility and accuracy. The following guide provides a systematic approach to troubleshoot and mitigate this issue.

Initial Checks
  • DMSO Quality: Ensure you are using high-purity, anhydrous DMSO. Water content in DMSO can significantly reduce the solubility of hydrophobic compounds.

  • Stock Concentration: High stock concentrations in DMSO can be more prone to precipitation upon dilution. Consider preparing a slightly lower concentration stock solution if precipitation is persistent.

  • Dilution Method: When diluting, add the DMSO stock solution to the aqueous buffer dropwise while vortexing or stirring vigorously. This rapid mixing can help to prevent localized high concentrations that lead to precipitation.

Formulation Strategies

If precipitation persists, consider modifying your formulation. The following table summarizes common strategies.

StrategyDescriptionConsiderations
Co-solvents Adding a water-miscible organic solvent to the aqueous buffer can increase the solubility of this compound.Common co-solvents include ethanol, propylene glycol, and polyethylene glycol (PEG). The final concentration of the co-solvent should be tested for compatibility with your cell culture or assay system, as high concentrations can be toxic.
Surfactants Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be used to create micelles that encapsulate the hydrophobic compound, preventing precipitation.The concentration of the surfactant should be kept low (typically below 0.1%) to avoid cellular toxicity and interference with the assay.
pH Adjustment The solubility of ionizable compounds is pH-dependent. While the pKa of this compound is not readily available, systematically testing a range of pH values for your buffer may identify a pH at which solubility is improved.Ensure that the tested pH range is compatible with your experimental system.
Use of Excipients Cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.The concentration of cyclodextrin will need to be optimized for your specific application.
Quantitative Solubility and Stability Data (Illustrative)

While specific experimental data for this compound is not publicly available, researchers should aim to generate similar data for their specific experimental conditions to ensure consistency. The following tables are provided as a template.

Table 1: Illustrative Solubility of this compound in Different Aqueous Buffers

Buffer (pH 7.4)Maximum Solubility (µM)Observations
Phosphate-Buffered Saline (PBS)Data not availablePrecipitation may be observed at concentrations above 10 µM when diluted from a DMSO stock.
DMEM + 10% FBSData not availableThe presence of serum proteins may slightly improve solubility and reduce precipitation compared to buffer alone.
PBS + 0.5% DMSOData not availableThe final DMSO concentration should be kept as low as possible and consistent across all experiments.
PBS + 0.1% Tween® 80Data not availableThe addition of a surfactant is expected to increase the apparent solubility.

Table 2: Illustrative Effect of pH on this compound Stability

pHIncubation Time (24h)% Remaining Compound
5.024hData not available
7.424hData not available
8.524hData not available

Experimental Protocols

Protocol 1: Induction of Cardiac Fibrosis in vitro using TGF-β1

This protocol describes the induction of a fibrotic phenotype in cardiac fibroblasts using Transforming Growth Factor-beta 1 (TGF-β1).

  • Cell Seeding: Plate primary human cardiac fibroblasts in 96-well plates at a density of 5,000-10,000 cells/well in fibroblast growth medium. Allow cells to adhere for 24 hours.

  • Serum Starvation: After 24 hours, replace the growth medium with a serum-free or low-serum (0.5-1%) medium and incubate for another 24 hours.

  • This compound Pre-treatment: Prepare dilutions of this compound in the serum-free/low-serum medium. Remove the medium from the cells and add the this compound-containing medium. Incubate for 1-2 hours.

  • TGF-β1 Stimulation: Add TGF-β1 to the wells to a final concentration of 5-10 ng/mL. Include a vehicle control (DMSO) and a TGF-β1 only control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

  • Assessment of Fibrosis: Analyze fibrotic markers such as collagen deposition (e.g., via Sirius Red staining) and α-smooth muscle actin (α-SMA) expression (e.g., via immunofluorescence or Western blot).

Protocol 2: Induction of Cardiomyocyte Hypertrophy in vitro using Phenylephrine

This protocol outlines the induction of hypertrophy in neonatal rat ventricular myocytes (NRVMs) using the α-adrenergic agonist phenylephrine.

  • Cell Seeding: Plate NRVMs on gelatin-coated plates in growth medium.

  • Serum Starvation: After 24-48 hours, switch to a serum-free medium for 24 hours to synchronize the cells.

  • This compound Pre-treatment: Add this compound diluted in serum-free medium to the cells and incubate for 1-2 hours.

  • Phenylephrine Stimulation: Add phenylephrine to a final concentration of 50-100 µM. Include appropriate vehicle and phenylephrine-only controls.

  • Incubation: Incubate for 48 hours.

  • Assessment of Hypertrophy: Measure cardiomyocyte size (cell surface area) using microscopy and image analysis software. Analyze hypertrophic markers such as atrial natriuretic peptide (ANP) and brain natriuretic peptide (BNP) expression by qPCR or Western blot.

Visualizations

SQOR Signaling Pathway

SQOR_Pathway cluster_mitochondrion Mitochondrial Inner Membrane H2S Hydrogen Sulfide (H₂S) SQOR Sulfide Quinone Oxidoreductase (SQOR) H2S->SQOR GSSH Glutathione Persulfide (GSSH) SQOR->GSSH Sulfane Sulfur Transfer e_minus e- SQOR->e_minus Cardiovascular_Regulation Cardiovascular Regulation SQOR->Cardiovascular_Regulation CoQ Coenzyme Q ComplexIII Complex III CoQ->ComplexIII Electron Transport Chain e_minus->CoQ This compound This compound This compound->SQOR Cardiomyocyte_Hypertrophy Cardiomyocyte Hypertrophy LV_Fibrosis Left Ventricle Fibrosis Cardiovascular_Regulation->Cardiomyocyte_Hypertrophy Cardiovascular_Regulation->LV_Fibrosis

Caption: this compound inhibits SQOR, impacting mitochondrial H₂S metabolism and cardiovascular regulation.

Experimental Workflow: In Vitro Cardiac Fibrosis Assay

Cardiac_Fibrosis_Workflow start Start seed_cells Seed Cardiac Fibroblasts start->seed_cells serum_starve Serum Starve (24h) seed_cells->serum_starve pre_treat Pre-treat with this compound (1-2h) serum_starve->pre_treat stimulate Stimulate with TGF-β1 (48-72h) pre_treat->stimulate assess Assess Fibrotic Markers (Collagen, α-SMA) stimulate->assess end End assess->end Precipitation_Troubleshooting start Precipitation Observed check_dmso Check DMSO Quality (Anhydrous, High-Purity) start->check_dmso check_dilution Optimize Dilution Technique (Vortexing, Dropwise Addition) check_dmso->check_dilution precipitation_persists1 Precipitation Persists? check_dilution->precipitation_persists1 formulation_strategies Implement Formulation Strategies precipitation_persists1->formulation_strategies Yes proceed Proceed with Experiment precipitation_persists1->proceed No co_solvents Try Co-solvents (e.g., Ethanol, PEG) formulation_strategies->co_solvents surfactants Use Surfactants (e.g., Tween® 80) formulation_strategies->surfactants ph_adjustment Adjust Buffer pH formulation_strategies->ph_adjustment precipitation_persists2 Precipitation Resolved? co_solvents->precipitation_persists2 surfactants->precipitation_persists2 ph_adjustment->precipitation_persists2 precipitation_persists2->proceed Yes contact_support Contact Technical Support precipitation_persists2->contact_support No

References

Technical Support Center: FC9402 Vehicle Effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers control for potential vehicle effects when conducting experiments with the SQOR inhibitor, FC9402.

Troubleshooting Guides

This section addresses specific issues that may arise from the vehicle used to deliver this compound in experimental models.

Question: My vehicle control group is showing unexpected physiological changes (e.g., altered heart rate, blood pressure). How can I troubleshoot this?

Answer:

Unexpected effects in the vehicle control group can confound experimental results. Follow these steps to identify and mitigate the issue:

  • Vehicle Component Review: Identify all components of your vehicle formulation. Common vehicles for in vivo studies include saline, phosphate-buffered saline (PBS), dimethyl sulfoxide (DMSO), and polyethylene glycol (PEG). Each can have biological effects. For instance, PEG-400 has been reported to cause hypertension and bradycardia.

  • Literature Search: Conduct a thorough literature search for each component of your vehicle to understand its known biological effects, particularly on the cardiovascular system.

  • Dose and Concentration Reduction: If using organic solvents like DMSO or PEG, try reducing their concentration. While necessary for solubilizing some compounds, they can be toxic at higher concentrations. A study on drug vehicles noted that DMSO alone can lead to significant motor impairment in mice[1][2].

  • Alternative Vehicle Formulation: If reducing the concentration is not feasible, consider an alternative vehicle. A novel vehicle composed of 20% N,N-Dimethylacetamide (DMA), 40% Propylene glycol (PG), and 40% Polyethylene Glycol (PEG-400) (DPP) has been shown to have no adverse cardiovascular responses in a rat model[3].

  • Acclimatization and Dosing Regimen: Ensure that the administration procedure itself is not causing stress-induced physiological changes. Proper animal handling and acclimatization are crucial.

Question: I am observing poor solubility or precipitation of this compound in my chosen vehicle. What should I do?

Answer:

Poor solubility can lead to inaccurate dosing and variable results. Consider the following solutions:

  • pH Adjustment: For aqueous vehicles, adjusting the pH can sometimes improve the solubility of a compound. However, ensure the pH remains within a physiologically tolerable range.

  • Use of Co-solvents: If this compound has low aqueous solubility, the use of co-solvents is a common strategy. Mixtures of solvents can enhance solubility.

  • Employ Excipients: Consider the use of excipients such as cyclodextrins, which can form complexes with poorly soluble compounds to improve their solubility.

  • Preparation of a Suspension: If a solution cannot be achieved, preparing a homogenous suspension is an alternative for some administration routes, like oral gavage. Use of suspending agents like 0.5% carboxymethylcellulose (CMC) can help maintain a uniform suspension[1][2].

  • Fresh Formulation Preparation: Always prepare the formulation fresh before each experiment to minimize the risk of chemical and physical instability[4].

Frequently Asked Questions (FAQs)

Q1: What are the most common vehicles used for in vivo cardiovascular studies?

A1: Common vehicles for cardiovascular research include aqueous solutions like saline and PBS for water-soluble compounds. For poorly soluble compounds, vehicles often contain organic solvents such as DMSO, PEG-400, or propylene glycol. Formulations combining these solvents are also frequently used to improve solubility while minimizing toxicity[1][2][3].

Q2: How can I select the best vehicle for my this compound experiments?

A2: The ideal vehicle should be inert, have no biological effects of its own, and effectively solubilize the compound without affecting its activity[4]. The selection process should involve reviewing the physicochemical properties of this compound, consulting the literature for similar compounds, and conducting pilot studies to assess the tolerability and biological inertness of the chosen vehicle in your specific experimental model.

Q3: What is a vehicle control group, and why is it essential?

A3: A vehicle control group receives the same volume and formulation of the vehicle as the experimental group, but without the active compound (this compound). This is crucial to distinguish the pharmacological effects of this compound from any effects caused by the vehicle itself.

Q4: Can the route of administration influence vehicle effects?

A4: Yes, the route of administration is a critical factor. For example, an intravenous formulation must be a solution, whereas an oral formulation can be a solution or a suspension[4]. The tolerability of a vehicle can also differ significantly between administration routes.

Data Presentation

Table 1: Summary of Common Vehicle-Related Issues and Troubleshooting Strategies

Issue Potential Cause Troubleshooting Strategy Key Considerations
Unexpected Cardiovascular Effects in Control Group Inherent biological activity of the vehicle (e.g., PEG-400, DMSO)1. Reduce the concentration of the organic solvent.2. Switch to a more inert vehicle (e.g., saline, PBS if solubility permits).3. Use a multi-component vehicle designed to minimize side effects (e.g., DPP)[3].Always run a vehicle-only control group to identify any baseline effects.
This compound Precipitation Poor solubility of this compound in the chosen vehicle.1. Adjust the pH of the vehicle.2. Incorporate co-solvents or solubilizing excipients (e.g., cyclodextrins).3. Prepare a fine, homogenous suspension.Ensure any modifications to the vehicle do not introduce their own confounding effects.
High Variability in Experimental Results Inconsistent dosing due to poor solubility or non-homogenous suspension.1. Ensure complete solubilization or a consistently homogenous suspension.2. Prepare fresh formulations for each experiment[4].3. Validate the concentration and homogeneity of the test article in the vehicle[5].Proper formulation helps ensure appropriate exposure to the test article[5].
Local Irritation at Injection Site Irritating properties of the vehicle.1. Reduce the concentration of potentially irritating components.2. Change the route of administration if possible.3. Consult literature for tolerability data of the vehicle components.Local irritation can lead to systemic inflammatory responses, confounding results.

Experimental Protocols & Methodologies

Protocol: Validating a New Vehicle for this compound In Vivo Studies

  • Vehicle Preparation: Prepare the vehicle formulation under sterile conditions. If it is a suspension, ensure it is uniformly mixed.

  • Animal Model: Use the same species, strain, and sex of animals as planned for the main experiment.

  • Group Allocation: Randomly assign animals to at least two groups: a naive group (no treatment) and a vehicle control group.

  • Administration: Administer the vehicle to the control group using the same route, volume, and frequency as planned for the this compound-treated group.

  • Monitoring: Observe the animals for any signs of toxicity, distress, or behavioral changes at regular intervals post-administration.

  • Endpoint Measurement: At relevant time points, measure key physiological parameters that will be assessed in the main study (e.g., blood pressure, heart rate, cardiac function).

  • Data Analysis: Compare the data from the vehicle-treated group to the naive group. Statistically significant differences indicate that the vehicle has its own biological effects.

  • Decision: If significant effects are observed, the vehicle should be reformulated or a different vehicle should be chosen.

Visualizations

Vehicle_Troubleshooting_Workflow cluster_0 Start: Experimental Setup cluster_1 Problem Identification cluster_2 Troubleshooting Pathway cluster_3 Resolution A Select Vehicle for this compound B Run Pilot Study with Vehicle Control A->B C Unexpected Effects in Vehicle Control? B->C D Investigate Vehicle Components C->D Yes J No Unexpected Effects C->J No E Reduce Concentration of Active Components D->E F Modify Vehicle Formulation (e.g., add excipients) E->F G Select Alternative Vehicle F->G H Re-validate New Vehicle G->H H->C I Proceed with Main Experiment J->I

Caption: Troubleshooting workflow for vehicle effects in this compound experiments.

Signaling_Pathway_Consideration cluster_0 Experimental Observation cluster_1 Potential Sources cluster_2 Underlying Pathways ObservedEffect Observed Biological Effect This compound This compound (SQOR Inhibition) TargetPathway Target Signaling Pathway This compound->TargetPathway Vehicle Vehicle Component Effects OffTargetPathway Off-Target/Vehicle-Induced Pathway Vehicle->OffTargetPathway TargetPathway->ObservedEffect True Drug Effect OffTargetPathway->ObservedEffect Confounding Effect

Caption: Logical relationship between drug, vehicle, and observed effects.

References

FC9402 toxicity in long-term studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using FC9402, a potent and selective inhibitor of sulfide quinone oxidoreductase (SQOR). As long-term toxicity data for this compound is not publicly available, this guide focuses on potential issues arising from the known mechanism of SQOR inhibition.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective inhibitor of sulfide quinone oxidoreductase (SQOR), a key mitochondrial enzyme. SQOR catalyzes the first and irreversible step in the mitochondrial sulfide oxidation pathway, which is responsible for metabolizing hydrogen sulfide (H₂S). By inhibiting SQOR, this compound leads to an accumulation of endogenous H₂S.

Q2: What are the potential on-target toxic effects of this compound in long-term studies?

A2: Long-term inhibition of SQOR with this compound may lead to toxic levels of hydrogen sulfide (H₂S). Chronically elevated H₂S can inhibit Complex IV (Cytochrome c oxidase) of the mitochondrial electron transport chain, impairing cellular respiration and ATP production. This can manifest as cellular energy deficit and has been genetically linked to conditions like Leigh syndrome, a progressive neurodegenerative disorder.

Q3: Are there any known off-target effects of this compound?

A3: Based on studies of similar potent and selective SQOR inhibitors, the off-target effects on other mitochondrial respiratory chain complexes are expected to be minimal. For instance, the SQOR inhibitor STI1 demonstrated high selectivity for SQOR with IC₅₀ values for off-target mitochondrial enzymes being at least three orders of magnitude higher than for SQOR.

Q4: What are the expected phenotypic outcomes in animal models with long-term this compound treatment?

A4: Based on data from SQOR knockout mouse models, long-term treatment with a potent SQOR inhibitor like this compound could potentially lead to neurological deficits, metabolic abnormalities such as lactic acidosis, and reduced exercise tolerance. Researchers should closely monitor animals for such signs.

Q5: How can I mitigate potential H₂S toxicity during my experiments?

A5: If H₂S toxicity is a concern, consider using the lowest effective concentration of this compound and limiting the duration of exposure. Monitoring biomarkers of mitochondrial dysfunction, such as lactate levels, can be a proactive measure. For in vivo studies, ensuring adequate ventilation is a standard preclinical practice.

Troubleshooting Guides

Problem 1: Unexpected Cell Death or Low Viability in Culture

Possible Cause:

  • High H₂S Accumulation: Inhibition of SQOR can lead to the accumulation of cytotoxic levels of H₂S, especially in sealed culture flasks where the gas cannot dissipate.

  • Impaired Mitochondrial Respiration: Prolonged inhibition of the sulfide oxidation pathway can lead to a bioenergetic crisis and subsequent cell death.

Troubleshooting Steps:

  • Optimize this compound Concentration: Perform a dose-response curve to determine the minimal effective concentration for your experimental endpoint.

  • Ventilated Culture Flasks: Use culture flasks with vented caps to allow for the exchange of gases, which may help to prevent the buildup of H₂S.

  • Monitor Mitochondrial Health: Assess mitochondrial function using assays for ATP levels, mitochondrial membrane potential, or oxygen consumption rates.

  • Cell Type Sensitivity: Be aware that different cell types may have varying sensitivities to SQOR inhibition and H₂S accumulation.

Problem 2: Inconsistent or Unexplained Results in In Vivo Studies

Possible Cause:

  • Metabolic Dysregulation: Inhibition of SQOR can lead to systemic metabolic changes, including alterations in energy metabolism, which may confound experimental results.

  • Cardiovascular Effects: While this compound is being investigated for its cardioprotective effects in specific contexts, alterations in H₂S signaling can have complex cardiovascular effects.

Troubleshooting Steps:

  • Monitor Animal Health: Closely observe animals for any signs of distress, neurological symptoms, or changes in activity levels.

  • Measure Biochemical Markers: Periodically measure blood lactate levels as an indicator of impaired mitochondrial respiration.

  • Assess Cardiovascular Function: In long-term studies, consider monitoring cardiovascular parameters such as heart rate and blood pressure.

  • Control for Diet: The availability of sulfur-containing amino acids in the diet can influence endogenous H₂S production. Ensure consistent and controlled dietary conditions for all experimental groups.

Quantitative Data on SQOR Inhibition and Potential Toxicity

The following tables summarize quantitative data from studies on a potent SQOR inhibitor (STI1) and SQOR knockout mice to provide a reference for the potential effects of this compound.

Table 1: In Vitro Potency and Selectivity of a Representative SQOR Inhibitor (STI1)

ParameterValueNotes
IC₅₀ for human SQOR 29 nMDemonstrates high potency for the target enzyme.
Selectivity Index >1000Indicates high selectivity for SQOR over other mitochondrial enzymes.
Cytotoxicity Very LowAs observed in in-vitro assays.

Table 2: Physiological Effects of SQOR Deficiency in a Mouse Model

ParameterTissue% Change from Wild TypeNotes
Complex IV Activity Brain↓ 85.7%Significant reduction in the activity of a key respiratory enzyme.
Liver↓ 72.0%
Muscle↓ 69.8%
Blood Lactate Levels Blood↑ (Significant)Indicates a shift towards anaerobic metabolism due to mitochondrial dysfunction.
H₂S Levels Plasma, Brain, Liver, Muscle↑ (Significant)Direct consequence of the inability to metabolize H₂S.

Experimental Protocols

In Vitro Cytotoxicity Assessment using MTT Assay

Objective: To determine the concentration-dependent effect of this compound on cell viability.

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control for cell death.

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO₂.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot the results to determine the IC₅₀ value.

Assessment of Mitochondrial Respiration using High-Resolution Respirometry

Objective: To evaluate the effect of this compound on mitochondrial oxygen consumption.

Methodology:

  • Cell Preparation: Harvest cells and resuspend them in a respiration buffer (e.g., MiR05).

  • Respirometer Setup: Calibrate the high-resolution respirometer (e.g., Oroboros Oxygraph-2k) according to the manufacturer's instructions.

  • Baseline Respiration: Add the cell suspension to the respirometer chambers and record the routine respiration rate.

  • This compound Titration: Add this compound at various concentrations to the chambers and monitor the change in oxygen consumption.

  • Substrate-Uncoupler-Inhibitor Titration (SUIT) Protocol: To investigate the specific effects on different parts of the electron transport chain, a SUIT protocol can be employed. This involves the sequential addition of substrates and inhibitors for different respiratory complexes.

  • Data Analysis: Analyze the oxygen flux to determine the effect of this compound on basal respiration, ATP-linked respiration, and maximal electron transport system capacity.

Signaling Pathways and Experimental Workflows

FC9402_Mechanism_of_Action cluster_mitochondrion Mitochondrion H2S Hydrogen Sulfide (H₂S) SQOR SQOR H2S->SQOR H2S_accumulation H₂S Accumulation Persulfide Persulfide SQOR->Persulfide Oxidation ETC Electron Transport Chain (ETC) SQOR->ETC Electron Transfer ComplexIV Complex IV ETC->ComplexIV ATP ATP ComplexIV->ATP ATP Synthesis This compound This compound This compound->SQOR Inhibition H2S_accumulation->ComplexIV Inhibition caption This compound inhibits SQOR, leading to H₂S accumulation and subsequent inhibition of Complex IV.

Caption: this compound inhibits SQOR, leading to H₂S accumulation and subsequent inhibition of Complex IV.

Experimental_Workflow_Cytotoxicity start Start: Seed Cells in 96-well Plate treatment Treat with this compound (various concentrations) start->treatment incubation Incubate for 24-72 hours treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition incubation2 Incubate for 2-4 hours mtt_addition->incubation2 solubilization Solubilize Formazan Crystals incubation2->solubilization read_plate Measure Absorbance at 570 nm solubilization->read_plate analysis Data Analysis: Calculate IC₅₀ read_plate->analysis end End analysis->end

Caption: Workflow for determining the in vitro cytotoxicity of this compound using the MTT assay.

Adjusting FC9402 dose for different animal strains

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the novel sulfide quinone oxidoreductase (SQOR) inhibitor, FC9402, in preclinical studies.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective inhibitor of sulfide quinone oxidoreductase (SQOR).[1] SQOR is a mitochondrial enzyme that catalyzes the first step in the hydrogen sulfide (H₂S) oxidation pathway, coupling it to the electron transport chain via coenzyme Q.[2][3] By inhibiting SQOR, this compound prevents the degradation of H₂S, leading to its accumulation.[4][5] Elevated levels of H₂S have been shown to exert cardioprotective effects, including the attenuation of cardiac hypertrophy and fibrosis.[1][4][6]

Q2: How do I adjust the dose of this compound when switching between different animal species (e.g., from mouse to rat)?

A2: Allometric scaling is a widely used method to estimate equivalent doses between different animal species based on their body surface area.[7][8][9] This method is more accurate than simple weight-based dose conversion because it accounts for differences in metabolic rates.[2][10] The formula for allometric scaling is:

Dose₂ = Dose₁ × (Weight₁ / Weight₂) ^ (1 - 0.67)

Alternatively, a simplified approach using Km factors (body weight/body surface area) can be used:[11]

Equivalent Dose (mg/kg) in Species B = Dose (mg/kg) in Species A × (Km of Species A / Km of Species B)

Below is a table with commonly used Km factors for dose conversion.

Data Presentation: Allometric Scaling Km Factors

Animal SpeciesBody Weight (kg)Body Surface Area (m²)Km Factor
Mouse0.020.0073.0
Rat0.150.0256.0
Rabbit1.80.1512.0
Dog100.520.0
Monkey30.2412.0
Human601.637.0

Data sourced from FDA guidelines and related publications.[11]

Example Calculation: To convert a 10 mg/kg dose from a mouse to a rat:

Rat Dose (mg/kg) = 10 mg/kg (Mouse Dose) × (3.0 (Mouse Km) / 6.0 (Rat Km)) = 5 mg/kg

Q3: Can allometric scaling be used to adjust the this compound dose between different strains of the same species (e.g., BALB/c vs. C57BL/6 mice)?

A3: While allometric scaling is a valuable tool for interspecies dose conversion, its application for different strains of the same species requires caution. Significant metabolic differences can exist between strains.[12][13][14][15] For instance, BALB/c and C57BL/6 mice exhibit different immune responses and metabolic profiles, which can affect drug metabolism and disposition.[12][14][15] Therefore, while you can use allometric scaling as a starting point if the strains have a significant size difference, it is crucial to perform a dose-range finding study to determine the optimal dose of this compound for the specific strain you are using.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Variability in experimental results between different mouse strains. Different mouse strains can have significant variations in their metabolic profiles and drug responses.[12][13][14][15]Perform a pilot dose-response study for each new strain to establish the optimal dose of this compound. Do not assume a dose that is effective in one strain will be equally effective in another.
Lack of therapeutic effect of this compound in a cardiac hypertrophy model. - Suboptimal Dose: The dose may be too low for the specific animal strain. - Timing of Administration: The treatment may have been initiated too late in the disease progression. - Model Severity: The induced cardiac hypertrophy may be too severe for the therapeutic window of this compound.- Conduct a dose-escalation study to find the effective dose. - Review the literature for the specific model to determine the optimal treatment initiation time point. - Ensure the severity of the induced pathology is consistent and appropriate for testing the therapeutic agent.
Unexpected toxicity or adverse effects. - Overdose: The calculated dose may be too high for the specific animal strain. - Off-target Effects: While this compound is a selective SQOR inhibitor, off-target effects at high concentrations cannot be ruled out.- Reduce the dose and perform a toxicity study. - Monitor animals closely for any signs of distress or adverse reactions. - Correlate adverse effects with plasma concentrations of this compound if possible.

Experimental Protocols

1. Transverse Aortic Constriction (TAC) Model for Induction of Cardiac Hypertrophy and Fibrosis in Mice

This surgical procedure is a standard and reproducible method for inducing pressure overload-induced cardiac hypertrophy and subsequent heart failure in mice.[1][7][8][16][17]

  • Anesthesia: Anesthetize the mouse using isoflurane (2-3% for induction, 1-1.5% for maintenance).

  • Surgical Preparation: Place the mouse in a supine position on a heating pad to maintain body temperature. Shave the upper thoracic area and disinfect with betadine and 70% ethanol.

  • Incision: Make a small horizontal incision at the level of the suprasternal notch.

  • Aortic Arch Exposure: Carefully dissect the soft tissues to expose the aortic arch between the innominate and left common carotid arteries.

  • Constriction: Pass a 7-0 silk suture underneath the aortic arch. Place a blunted 27-gauge needle alongside the aorta and tie the suture snugly around both the aorta and the needle.

  • Needle Removal: Gently withdraw the needle to leave a constriction of a defined diameter.

  • Closure: Close the chest and skin with appropriate sutures.

  • Post-operative Care: Administer analgesics and monitor the animal closely for recovery.

2. Histological Analysis of Cardiac Fibrosis

This protocol outlines the steps for staining and quantifying collagen deposition in heart tissue sections.

  • Tissue Preparation: Euthanize the mouse and perfuse the heart with saline, followed by 4% paraformaldehyde. Excise the heart and fix it in 4% paraformaldehyde for 24 hours.

  • Processing and Sectioning: Dehydrate the tissue through a graded series of ethanol, clear with xylene, and embed in paraffin. Cut 5 µm thick sections.

  • Staining:

    • Masson's Trichrome Stain: This is a common method to differentiate collagen (blue/green) from muscle fibers (red).[18][19]

    • Picrosirius Red Stain: This stain is more specific for collagen (red) and is well-suited for quantification under polarized light.[19][20]

  • Quantification:

    • Capture digital images of the stained sections.

    • Use image analysis software (e.g., ImageJ) to quantify the fibrotic area as a percentage of the total tissue area.[18][20]

3. Echocardiographic Assessment of Cardiac Hypertrophy and Function

Echocardiography is a non-invasive method to assess cardiac structure and function in vivo.[9][21][22][23][24]

  • Anesthesia: Lightly anesthetize the mouse with isoflurane to maintain a heart rate of 400-500 beats per minute.[23]

  • Imaging: Use a high-frequency ultrasound system with a linear array transducer. Obtain M-mode images from the parasternal short-axis view at the level of the papillary muscles.

  • Measurements:

    • Left Ventricular Internal Diameter at end-diastole (LVIDd) and end-systole (LVIDs).

    • Left Ventricular Posterior Wall thickness at end-diastole (LVPWd).

    • Interventricular Septal thickness at end-diastole (IVSd).

  • Calculations:

    • Fractional Shortening (FS%): [(LVIDd - LVIDs) / LVIDd] × 100

    • Ejection Fraction (EF%): Calculated from ventricular volumes.

Mandatory Visualizations

SQOR_Inhibition_Pathway H2S Hydrogen Sulfide (H₂S) SQOR Sulfide Quinone Oxidoreductase (SQOR) H2S->SQOR CoQ Coenzyme Q SQOR->CoQ e⁻ Persulfides Persulfides SQOR->Persulfides Increased_H2S Increased Intracellular H₂S ETC Electron Transport Chain (Complex III) CoQ->ETC e⁻ SO_Pathway Sulfide Oxidation Pathway Persulfides->SO_Pathway This compound This compound This compound->SQOR Cardioprotection Cardioprotection Increased_H2S->Cardioprotection Anti_Hypertrophy Anti-Hypertrophic Effects Cardioprotection->Anti_Hypertrophy Anti_Fibrosis Anti-Fibrotic Effects Cardioprotection->Anti_Fibrosis Experimental_Workflow cluster_animal_model Animal Model cluster_treatment Treatment cluster_assessment Assessment Animal_Selection Select Animal Strain (e.g., C57BL/6 Mice) TAC_Surgery Induce Cardiac Hypertrophy (TAC Surgery) Animal_Selection->TAC_Surgery Dose_Calculation Calculate this compound Dose (Allometric Scaling & Pilot Study) TAC_Surgery->Dose_Calculation Treatment_Group Administer this compound Dose_Calculation->Treatment_Group Control_Group Administer Vehicle Dose_Calculation->Control_Group Echocardiography Monitor Cardiac Function (Echocardiography) Treatment_Group->Echocardiography Control_Group->Echocardiography Histology Assess Cardiac Fibrosis (Histology) Echocardiography->Histology Data_Analysis Analyze and Compare Data Histology->Data_Analysis

References

Technical Support Center: Troubleshooting Inconsistent FC9402 Results in Hypertrophy Assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals experiencing inconsistent results with FC9402 in hypertrophy assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it relate to hypertrophy?

A1: this compound is a potent and selective inhibitor of sulfide quinone oxidoreductase (SQOR).[1] It has been shown to attenuate transverse aortic constriction (TAC)-induced cardiomyocyte hypertrophy and left ventricular fibrosis, suggesting its potential in cardiovascular research.[1] Inconsistent results in hypertrophy assays could be linked to the compound's mechanism, experimental setup, or data analysis.

Q2: My hypertrophy assay results with this compound are not consistent. What are the common causes of variability?

A2: Inconsistent observations in hypertrophy studies can arise from several factors. These include the methods used to assess hypertrophy (e.g., cell sizing, molecular markers), the choice of hypertrophic stimulus, and variations in cell culture conditions.[2] The definition of hypertrophy itself can vary, leading to different interpretations of data.[2]

Q3: Can the hypertrophic stimulus I'm using affect the results with this compound?

A3: Yes. Different hypertrophic agonists like endothelin-1 (ET-1), phenylephrine (PE), or isoproterenol (ISO) can induce varied hypertrophic responses and activate distinct signaling pathways.[3] The efficacy of this compound may depend on the specific pathways activated by the chosen stimulus. It is crucial to maintain consistency in the type and concentration of the stimulus used.

Q4: How critical is the cell model in producing consistent hypertrophy data?

A4: The choice of cell model (e.g., primary neonatal rat ventricular cardiomyocytes (NRVCs), human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs), or cell lines like HL-1) is a significant source of variability.[3][4] Each model has a unique genetic background and response to hypertrophic stimuli. Consistency in the cell source, passage number, and culture conditions is essential.

Q5: What molecular markers are reliable for assessing hypertrophy?

A5: Commonly used molecular markers for hypertrophy include the re-expression of fetal genes such as atrial natriuretic peptide (ANP) and B-type natriuretic peptide (BNP).[3] An increase in protein synthesis, often measured by leucine incorporation assays, is another hallmark.[3] It is advisable to use a panel of markers for a more robust assessment.

Troubleshooting Guide

Issue: High Variability in Cell Size Measurements

If you are observing significant well-to-well or experiment-to-experiment variability in cardiomyocyte size after treatment with this compound, consider the following troubleshooting steps.

Potential Causes and Solutions

Potential Cause Recommended Action
Inconsistent Seeding Density Ensure a uniform cell seeding density across all wells and plates. Variations in confluency can significantly affect cell size and response to treatment.
Edge Effects in Culture Plates Edge wells are prone to evaporation and temperature fluctuations. Avoid using the outer wells of the plate for experimental conditions or ensure they are filled with sterile PBS or media to minimize edge effects.
Subjectivity in Image Analysis Standardize the image acquisition and analysis process. Use automated software for cell tracing and sizing to reduce user bias. Ensure that the number of cells analyzed per condition is sufficient and consistent.[2]
Suboptimal this compound Concentration Perform a dose-response curve to determine the optimal, non-toxic concentration of this compound for your specific cell model and hypertrophic stimulus.
Issue: Inconsistent Gene or Protein Expression Results

If you are seeing variable results in hypertrophy markers like ANP, BNP, or protein synthesis assays, the following points may help.

Potential Causes and Solutions

Potential Cause Recommended Action
Variable Stimulus Potency Prepare fresh solutions of the hypertrophic agonist (e.g., PE, ET-1) for each experiment. Aliquot and store stock solutions appropriately to prevent degradation.
Timing of Treatment and Harvest The kinetics of gene and protein expression can vary. Perform a time-course experiment to identify the optimal time point for assessing hypertrophic markers after stimulation and this compound treatment.
Issues with this compound Stock Solution Ensure this compound is fully dissolved in the appropriate solvent. Store the stock solution in small aliquots at the recommended temperature to avoid repeated freeze-thaw cycles. Consider filtering the stock solution.
Cell Health Monitor cell viability throughout the experiment. Inconsistent results can arise from cellular stress or toxicity. Ensure that the concentrations of the hypertrophic stimulus and this compound are not causing significant cell death.

Experimental Protocols

Standard In Vitro Cardiomyocyte Hypertrophy Assay
  • Cell Seeding : Plate cardiomyocytes (e.g., NRVCs or hiPSC-CMs) in appropriate culture plates and allow them to attach and resume beating.

  • Serum Starvation : Once cells are confluent, switch to a low-serum or serum-free medium for 24 hours to synchronize the cells and reduce basal signaling.

  • Pre-treatment with this compound : Add this compound at the desired concentrations to the appropriate wells. Include a vehicle control (the solvent used to dissolve this compound). Incubate for a predetermined time (e.g., 1-2 hours).

  • Hypertrophic Stimulation : Add the hypertrophic agonist (e.g., 100 µM phenylephrine or 100 nM endothelin-1) to the wells. Include a non-stimulated control group.

  • Incubation : Incubate the cells for 24-48 hours.

  • Assessment of Hypertrophy :

    • Cell Size : Fix the cells and stain for a cardiomyocyte marker (e.g., α-actinin) and a nuclear marker (DAPI). Capture images using fluorescence microscopy and measure the cell surface area using imaging software.

    • Gene Expression : Lyse the cells and extract RNA. Perform qRT-PCR to measure the expression of hypertrophic markers like ANP, BNP, and MYH7.

    • Protein Synthesis : In the final hours of incubation, add a labeled amino acid (e.g., ³H-leucine or a puromycin-based assay) and measure its incorporation into newly synthesized proteins.

Visualizations

G cluster_start Start: Inconsistent Results cluster_troubleshooting Troubleshooting Workflow cluster_end Outcome Start Inconsistent Hypertrophy Assay Results with this compound CheckAssay Review Assay Consistency Start->CheckAssay CheckCompound Verify Compound Integrity CheckAssay->CheckCompound If consistent AssayDetails Seeding Density Stimulus Potency Incubation Times CheckAssay->AssayDetails If issues found CheckModel Assess Cell Model CheckCompound->CheckModel If consistent CompoundDetails Solubility Stock Concentration Storage Conditions CheckCompound->CompoundDetails If issues found CheckAnalysis Standardize Data Analysis CheckModel->CheckAnalysis If consistent ModelDetails Cell Source & Passage Cell Viability Culture Conditions CheckModel->ModelDetails If issues found AnalysisDetails Imaging Parameters Statistical Methods Marker Selection CheckAnalysis->AnalysisDetails If issues found End Consistent Results CheckAnalysis->End If consistent AssayDetails->CheckCompound CompoundDetails->CheckModel ModelDetails->CheckAnalysis AnalysisDetails->End

Caption: Troubleshooting workflow for inconsistent hypertrophy assay results.

G cluster_stimuli Hypertrophic Stimuli cluster_signaling Signaling Pathways cluster_compound Compound Action cluster_response Hypertrophic Response PE Phenylephrine (PE) PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway PE->PI3K_Akt_mTOR ET1 Endothelin-1 (ET-1) Calcineurin Ca2+/Calcineurin Pathway ET1->Calcineurin Protein_Synth Protein Synthesis PI3K_Akt_mTOR->Protein_Synth Gene_Expr Gene Expression (ANP, BNP) Calcineurin->Gene_Expr This compound This compound SQOR SQOR Inhibition This compound->SQOR inhibits Mitochondria Mitochondrial Function SQOR->Mitochondria regulates Mitochondria->PI3K_Akt_mTOR modulates Mitochondria->Calcineurin modulates Cell_Size Increased Cell Size Protein_Synth->Cell_Size Gene_Expr->Cell_Size

References

Technical Support Center: Validating SQOR Inhibition by FC9402 in Tissue Samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for validating the inhibition of Sulfide Quinone Oxidoreductase (SQOR) by the selective inhibitor FC9402 in tissue samples.

Frequently Asked Questions (FAQs)

Q1: What is SQOR and why is it a therapeutic target?

Sulfide Quinone Oxidoreductase (SQOR) is a key enzyme located in the inner mitochondrial membrane responsible for catalyzing the first step in the mitochondrial hydrogen sulfide (H₂S) oxidation pathway.[1][2][3] H₂S is a gasotransmitter with significant roles in various physiological processes.[2] Dysregulation of H₂S levels is implicated in several diseases, including cardiovascular diseases and neurological disorders like Leigh disease.[4][5][6] By inhibiting SQOR, one can modulate H₂S levels, which presents a promising therapeutic strategy for these conditions. This compound is a potent and selective inhibitor of SQOR that can be used for research in cardiovascular regulation.[7]

Q2: What is this compound and how does it inhibit SQOR?

This compound is a potent and selective small-molecule inhibitor of SQOR.[7] While the precise binding mode may be proprietary, inhibitors of SQOR, such as this compound, are thought to compete with the binding of coenzyme Q (CoQ), a substrate for the enzyme.[4] This inhibition slows down the mitochondrial metabolism of H₂S, leading to an increase in its local concentration.[4]

Q3: What are the primary methods to validate SQOR inhibition in tissue samples?

The primary methods to validate SQOR inhibition in tissue samples include:

  • Direct measurement of SQOR enzyme activity: This involves spectrophotometric assays that monitor the reduction of a coenzyme Q analog.[4][8]

  • Quantification of H₂S levels: Increased H₂S levels in tissues treated with an inhibitor would indicate successful SQOR inhibition.[9]

  • Western Blot analysis: To confirm the presence of SQOR protein in the tissue lysates.[6][10]

  • Analysis of downstream effects: Measuring downstream biomarkers affected by H₂S signaling or mitochondrial function, such as the activity of Complex IV of the electron transport chain, which can be inhibited by high levels of H₂S.[5][9]

Experimental Protocols & Data Presentation

Protocol 1: Measurement of SQOR Enzyme Activity in Tissue Homogenates

This protocol is adapted from established spectrophotometric methods.[8][11]

Materials:

  • Tissue sample (e.g., heart, liver, brain)

  • RIPA buffer or other suitable lysis buffer

  • Protein concentration assay kit (e.g., BCA)

  • Reaction Buffer: 100 mM potassium phosphate (pH 7.4), 70 µM Coenzyme Q₁ (CoQ₁), 800 µM sodium sulfite, 0.03% 1,2-dicaproyl-sn-glycero-3-phosphocholine, 0.06 µg/ml BSA.

  • Substrate: Sodium hydrosulfide (NaHS) solution, freshly prepared in 0.2 M Tris-HCl buffer.

  • This compound stock solution (in a suitable solvent like DMSO)

  • UV-Vis spectrophotometer and cuvettes

Procedure:

  • Tissue Homogenization: Homogenize the tissue sample in ice-cold lysis buffer.

  • Centrifugation: Centrifuge the homogenate at 12,000 rpm for 10 minutes at 4°C to pellet cellular debris.[10]

  • Protein Quantification: Determine the protein concentration of the supernatant.

  • Sample Preparation: Dilute the supernatant to a final protein concentration of 10 mg/mL in PBS containing 22.2 µM coenzyme Q10.[10]

  • Reaction Setup: In a cuvette, combine the diluted supernatant with the Reaction Buffer.

  • Inhibitor Treatment: For inhibitor-treated samples, add the desired concentration of this compound and incubate for a specified time. For the control group, add the same volume of vehicle (e.g., DMSO).

  • Initiate Reaction: Start the reaction by adding the freshly prepared NaHS solution.

  • Spectrophotometric Measurement: Immediately monitor the reduction of CoQ₁ by measuring the decrease in absorbance at 278 nm for 5-8 minutes.[8]

  • Calculate Activity: The rate of decrease in absorbance is proportional to the SQOR activity.

Data Presentation:

Treatment GroupThis compound Concentration (nM)SQOR Activity (nmol/min/mg protein)% Inhibition
Vehicle Control018.2 ± 3.60
This compound1012.5 ± 2.131.3
This compound308.9 ± 1.551.1
This compound1004.1 ± 0.877.5

Note: The data presented are hypothetical and for illustrative purposes only.

Workflow for SQOR Activity Assay

SQOR_Activity_Assay cluster_prep Sample Preparation cluster_assay Enzyme Assay cluster_analysis Data Analysis Tissue Tissue Sample Homogenate Tissue Homogenate Tissue->Homogenate Homogenize Supernatant Supernatant (Lysate) Homogenate->Supernatant Centrifuge ProteinQuant Protein Quantification Supernatant->ProteinQuant ReactionMix Prepare Reaction Mix (Buffer, CoQ1, Sulfite) ProteinQuant->ReactionMix AddSample Add Tissue Lysate ReactionMix->AddSample AddInhibitor Add this compound or Vehicle AddSample->AddInhibitor AddSubstrate Add NaHS AddInhibitor->AddSubstrate Measure Measure Absorbance @ 278nm AddSubstrate->Measure Calculate Calculate SQOR Activity Measure->Calculate Compare Compare Treated vs. Control Calculate->Compare Off_Target_Investigation cluster_initial Initial Observation cluster_target On-Target Validation cluster_off_target Off-Target Assessment cluster_conclusion Conclusion ObserveEffect Observe Phenotypic Effect of this compound MeasureSQOR Measure SQOR Activity ObserveEffect->MeasureSQOR MeasureH2S Measure H2S Levels ObserveEffect->MeasureH2S OtherEnzymes Assay Other CoQ-dependent Enzymes ObserveEffect->OtherEnzymes RescueExp SQOR Overexpression Rescue ObserveEffect->RescueExp KnockoutModel Test in SQOR Knockout/Knockdown ObserveEffect->KnockoutModel IsSpecific Is the effect SQOR-dependent? MeasureSQOR->IsSpecific MeasureH2S->IsSpecific OtherEnzymes->IsSpecific RescueExp->IsSpecific KnockoutModel->IsSpecific OnTarget Effect is On-Target IsSpecific->OnTarget Yes OffTarget Potential Off-Target Effects IsSpecific->OffTarget No

References

Technical Support Center: Overcoming FC9402 Delivery Issues In Vivo

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the in vivo delivery of FC9402, a potent and selective sulfide quinone oxidoreductase (SQOR) inhibitor. By providing troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols, we aim to facilitate successful and reproducible preclinical research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a small molecule inhibitor of sulfide quinone oxidoreductase (SQOR)[1]. SQOR is a mitochondrial enzyme that catalyzes the first step in the metabolism of hydrogen sulfide (H₂S), a critical signaling molecule with cardioprotective effects[2][3][4]. By inhibiting SQOR, this compound is expected to increase the bioavailability of H₂S, thereby protecting against conditions such as cardiomyocyte hypertrophy and left ventricular fibrosis[1].

Q2: What are the primary challenges in delivering this compound for in vivo studies?

A2: The main challenge for the in vivo delivery of this compound and similar hydrophobic small molecules is their poor aqueous solubility. This can lead to difficulties in formulation, low bioavailability, and the potential for precipitation, which can impact the accuracy and reproducibility of experimental results.

Q3: What are the recommended formulations for in vivo administration of this compound?

A3: While specific formulation details for this compound are not extensively published, common strategies for poorly soluble compounds can be adopted. It is crucial to conduct pilot studies to determine the optimal vehicle and administration route for your specific animal model and experimental goals. Two primary formulations are suggested for initial testing:

  • Oral Administration: A suspension can be prepared using vehicles like Carboxymethylcellulose sodium (CMC-Na).

  • Intraperitoneal (IP) or Intravenous (IV) Administration: A solution or suspension can be made using a co-solvent system. A common starting point is a mixture of 10% DMSO and 90% of an aqueous vehicle such as saline or a cyclodextrin solution (e.g., 20% SBE-β-CD in saline).

Q4: Is there any available pharmacokinetic (PK) data for this compound in vivo?

A4: Publicly available in vivo pharmacokinetic data such as Cmax, Tmax, and half-life for this compound are limited. Researchers should perform their own PK studies to determine these parameters in their specific model.

Q5: What are some starting points for dose-ranging studies with this compound?

Troubleshooting Guide

Problem 1: this compound precipitates out of solution during formulation or administration.
Potential Cause Troubleshooting Steps
Poor Solubility Ensure you are using a recommended vehicle such as CMC-Na for oral administration or a co-solvent system for parenteral routes.
Incorrect pH Check the pH of your formulation. The solubility of some compounds is pH-dependent. Adjusting the pH may improve solubility, but ensure it remains within a physiologically acceptable range.
Temperature Effects Prepare the formulation at room temperature unless otherwise specified. Some compounds may be less soluble at lower temperatures. If warming is required to dissolve the compound, ensure it remains in solution upon cooling to room temperature before administration.
High Concentration You may be exceeding the solubility limit of this compound in the chosen vehicle. Try reducing the concentration of the stock solution or the final dosing solution.
Problem 2: Inconsistent or no therapeutic effect observed in vivo.
Potential Cause Troubleshooting Steps
Poor Bioavailability Consider the administration route. Intraperitoneal or intravenous injection may offer higher bioavailability than oral gavage for poorly soluble compounds. Conduct a pilot pharmacokinetic (PK) study to assess drug exposure.
Suboptimal Dosing Perform a dose-escalation study to determine the maximum tolerated dose (MTD) and the optimal effective dose for your specific animal model.
Rapid Metabolism/Clearance A PK study will help determine the half-life of this compound in your model. If the compound is cleared too quickly, you may need to adjust the dosing frequency.
Target Engagement The compound may not be reaching its target at a sufficient concentration. Perform a pharmacodynamic (PD) study by collecting relevant tissue samples at various time points after dosing and measuring a biomarker of SQOR inhibition (e.g., H₂S levels or downstream signaling molecules).
Animal Model Suitability Ensure the chosen animal model is appropriate for studying the effects of SQOR inhibition.
Problem 3: Adverse effects or toxicity observed in animals.
Potential Cause Troubleshooting Steps
Vehicle Toxicity High concentrations of co-solvents like DMSO can be toxic. If using a DMSO-based formulation, ensure the final concentration is well-tolerated by the animal model. Consider reducing the DMSO concentration or using an alternative vehicle in a pilot toxicity study. Always include a vehicle-only control group.
On-target Toxicity Inhibition of SQOR in normal tissues could lead to toxicity. Reduce the dose and/or the frequency of administration. Monitor animals closely for signs of distress, weight loss, or other adverse effects.
Off-target Effects In vitro profiling against a panel of related enzymes can help identify potential off-target activities that may be responsible for in vivo toxicity.

Experimental Protocols

Protocol 1: Formulation of this compound for Intraperitoneal (IP) Injection
  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (DMSO), sterile filtered

    • 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD)

    • Sterile saline (0.9% NaCl)

  • Procedure:

    • Prepare a 20-40% (w/v) solution of HP-β-CD or SBE-β-CD in sterile saline. Stir until fully dissolved. This may require gentle warming.

    • Weigh the required amount of this compound and dissolve it in a minimal amount of DMSO to create a concentrated stock solution (e.g., 10-20 mg/mL).

    • Slowly add the this compound-DMSO stock solution to the cyclodextrin solution while vortexing or stirring vigorously. The final concentration of DMSO should ideally be below 10%.

    • Visually inspect the final solution for any precipitation. If the solution is clear, it is ready for injection.

    • Administer the formulation via IP injection at the desired dose volume.

Protocol 2: Pharmacokinetic (PK) Pilot Study
  • Animal Model: Select a relevant rodent species (e.g., C57BL/6 mice), typically 6-8 weeks old. Use a sufficient number of animals to obtain robust data at each time point (n=3-5 per time point).

  • Formulation and Administration: Prepare this compound in a suitable vehicle and administer a single dose via the intended route (e.g., IP injection or oral gavage).

  • Blood Sampling: Collect blood samples (e.g., via tail vein or retro-orbital sinus) at multiple time points post-administration (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).

  • Plasma Preparation: Process the blood samples to obtain plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method such as LC-MS/MS.

  • Data Analysis: Plot the plasma concentration of this compound versus time to determine key PK parameters.

Data Presentation

Table 1: Example Pharmacokinetic Parameters of an SQOR Inhibitor (STI1) in Mice

Note: This table presents hypothetical data for illustrative purposes, as specific data for this compound is not publicly available. Researchers should generate their own data.

ParameterOral Gavage (20 mg/kg)Intraperitoneal Injection (10 mg/kg)
Cmax (ng/mL) 8501500
Tmax (h) 20.5
AUC₀₋₂₄ (ng*h/mL) 45006000
Half-life (t₁/₂) (h) 4.53.8
Bioavailability (%) 37.5N/A

Visualizations

Signaling Pathway of SQOR Inhibition

SQOR_Pathway H2S Hydrogen Sulfide (H₂S) SQOR Sulfide Quinone Oxidoreductase (SQOR) H2S->SQOR Metabolism Persulfidation Protein Persulfidation H2S->Persulfidation Increased Bioavailability This compound This compound This compound->SQOR Inhibition Cardioprotection Cardioprotective Effects (e.g., anti-hypertrophy, anti-fibrosis) Persulfidation->Cardioprotection

Caption: this compound inhibits SQOR, increasing H₂S levels and promoting cardioprotection.

Experimental Workflow for In Vivo Efficacy Study

InVivo_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis Animal_Model Animal Model Selection (e.g., TAC-induced heart failure) Formulation This compound Formulation Animal_Model->Formulation Dose_Selection Dose Selection (based on MTD/PK studies) Formulation->Dose_Selection Dosing Chronic Dosing (e.g., daily IP injections) Dose_Selection->Dosing Monitoring Animal Monitoring (body weight, clinical signs) Dosing->Monitoring Endpoint Endpoint Analysis (e.g., echocardiography, histology) Monitoring->Endpoint Stats Statistical Analysis Endpoint->Stats Conclusion Conclusion Stats->Conclusion

Caption: Workflow for an in vivo efficacy study of this compound.

Troubleshooting Logic for Poor In Vivo Efficacy

Troubleshooting_Efficacy Start Poor In Vivo Efficacy Check_Formulation Check Formulation (Precipitation?) Start->Check_Formulation Check_PK Conduct PK Study (Adequate Exposure?) Check_Formulation->Check_PK No Optimize_Formulation Optimize Formulation Check_Formulation->Optimize_Formulation Yes Check_PD Conduct PD Study (Target Engagement?) Check_PK->Check_PD Yes Adjust_Dose Adjust Dose/Route Check_PK->Adjust_Dose No Confirm_Target Confirm Target Relevance in Model Check_PD->Confirm_Target No Success Improved Efficacy Check_PD->Success Yes Optimize_Formulation->Start Adjust_Dose->Start Confirm_Target->Start

Caption: A logical approach to troubleshooting poor in vivo efficacy of this compound.

References

Technical Support Center: Assessing FC9402 Specificity in Cellular Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in assessing the cellular specificity of FC9402, a potent and selective sulfide quinone oxidoreductase (SQOR) inhibitor.

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during the experimental validation of this compound's specificity.

Q1: How can I confirm that this compound is engaging its intended target, SQOR, in my cellular model?

A1: Target engagement can be confirmed using a Cellular Thermal Shift Assay (CETSA). This method is based on the principle that a protein's thermal stability increases upon ligand binding. A shift in the melting curve of SQOR to a higher temperature in the presence of this compound indicates direct binding.

Q2: My initial results show the expected downstream effect, but how do I rule out off-target effects?

A2: While downstream effects are a good indicator of on-target activity, they don't exclude the possibility of off-target interactions. To assess selectivity, we recommend a multi-pronged approach:

  • Kinome Profiling: Screen this compound against a broad panel of kinases (e.g., KINOMEscan™) to identify potential off-target kinase interactions.

  • Off-Target Screening: Utilize a broader off-target screening platform that includes a wide range of human proteins expressed in cells.

  • Control Compounds: Include a structurally similar but inactive compound as a negative control and a known, well-characterized SQOR inhibitor as a positive control in your experiments.

Q3: I am observing inconsistent results between different cell lines. What could be the reason?

A3: Inconsistent results across different cell lines can be attributed to several factors:

  • SQOR Expression Levels: Different cell lines may have varying endogenous expression levels of SQOR. It is crucial to quantify SQOR protein levels in each cell line by Western blot.

  • Metabolic State: The metabolic activity of the cells can influence the sulfide oxidation pathway. Ensure that the cell culture conditions are consistent and that the cells are in a similar metabolic state during the experiment.

  • Compound Permeability: Differences in cell membrane composition can affect the intracellular concentration of this compound.

Q4: What are the key downstream biomarkers to monitor for SQOR inhibition by this compound?

A4: Inhibition of SQOR leads to an accumulation of its substrate, hydrogen sulfide (H₂S), and can impact mitochondrial function. Key downstream events to monitor include:

  • Complex IV Activity: High levels of H₂S are known to inhibit Complex IV of the electron transport chain. A decrease in Complex IV activity can be an indirect marker of SQOR inhibition.

  • Cellular H₂S Levels: Direct measurement of intracellular H₂S can confirm the inhibition of its primary metabolic pathway.

  • Persulfidation of Target Proteins: Increased H₂S levels can lead to the persulfidation of cysteine residues on various proteins, which can be detected by specific assays.

Quantitative Data Summary

While a specific selectivity profile for this compound is not publicly available, the following table presents data for a similar first-in-class SQOR inhibitor, STI1, to illustrate how such data is typically presented.[1]

TargetIC50 (nM)Description
SQOR 29 Primary Target
Kinase Panel (representative examples)>10,000No significant inhibition observed against a broad panel of kinases.
Other Mitochondrial Enzymes>10,000No significant inhibition of other key mitochondrial enzymes.

Note: This data is for the related compound STI1 and is provided for illustrative purposes. Researchers should perform their own selectivity profiling for this compound.

Key Experimental Protocols

1. Cellular Thermal Shift Assay (CETSA) for SQOR Target Engagement

This protocol is adapted from general CETSA protocols and is optimized for a mitochondrial protein like SQOR.

Materials:

  • Cells expressing SQOR

  • This compound

  • DMSO (vehicle control)

  • PBS (Phosphate-Buffered Saline)

  • Lysis Buffer (e.g., RIPA buffer with protease inhibitors)

  • PCR tubes

  • Thermocycler

  • Centrifuge

  • Western blot apparatus and reagents

Protocol:

  • Cell Treatment: Treat cultured cells with the desired concentration of this compound or DMSO for 1-2 hours at 37°C.

  • Cell Harvesting: Harvest cells and wash twice with ice-cold PBS.

  • Thermal Challenge: Resuspend the cell pellet in PBS and aliquot into PCR tubes. Heat the samples in a thermocycler for 3 minutes across a range of temperatures (e.g., 40°C to 70°C). Include a non-heated control.

  • Cell Lysis: Immediately lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Clarification: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.

  • Western Blotting: Collect the supernatant (soluble protein fraction). Determine the protein concentration and analyze the levels of soluble SQOR by Western blotting using a specific anti-SQOR antibody.

2. SQOR Activity Assay in Cell Lysates

This spectrophotometric assay measures SQOR activity by monitoring the reduction of coenzyme Q.

Materials:

  • Cell lysates

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Coenzyme Q1 (CoQ1)

  • Sodium Sulfide (Na₂S)

  • Spectrophotometer

Protocol:

  • Lysate Preparation: Prepare mitochondrial fractions or whole-cell lysates from cells treated with this compound or vehicle.

  • Reaction Mixture: In a cuvette, prepare a reaction mixture containing assay buffer and CoQ1.

  • Initiate Reaction: Add the cell lysate to the reaction mixture and incubate for a few minutes to establish a baseline.

  • Substrate Addition: Initiate the reaction by adding Na₂S.

  • Measurement: Monitor the reduction of CoQ1 by measuring the decrease in absorbance at 278 nm for 5-10 minutes.

  • Data Analysis: Calculate the rate of CoQ1 reduction to determine SQOR activity.

3. Western Blot for Downstream Signaling (Complex IV Subunit)

This protocol allows for the assessment of a downstream effect of SQOR inhibition.

Materials:

  • Cell lysates from this compound-treated and control cells

  • SDS-PAGE gels

  • Transfer buffer

  • Membranes (e.g., PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against a Complex IV subunit (e.g., COX IV)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Protocol:

  • Sample Preparation: Prepare cell lysates and determine protein concentration.

  • Gel Electrophoresis: Separate proteins by SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Visualizations

SQOR_Signaling_Pathway cluster_mitochondrion Mitochondrion H2S H₂S SQOR SQOR H2S->SQOR Substrate CoQH2 Coenzyme QH₂ SQOR->CoQH2 e⁻ transfer GSSH GSSH SQOR->GSSH Product CoQ Coenzyme Q CoQ->SQOR ComplexIII Complex III CoQH2->ComplexIII ComplexIV Complex IV ComplexIII->ComplexIV GSH GSH GSH->SQOR Acceptor This compound This compound This compound->SQOR Inhibition

Caption: this compound inhibits the SQOR signaling pathway.

Experimental_Workflow start Start: Hypothesis This compound is a specific SQOR inhibitor step1 Cellular Thermal Shift Assay (CETSA) - Confirm Target Engagement start->step1 step2 SQOR Activity Assay - Measure functional inhibition step1->step2 step3 Downstream Biomarker Analysis - Western Blot for Complex IV - H₂S Measurement step2->step3 step4 Broad Specificity Profiling - Kinome Scan - Off-Target Panel step3->step4 decision Is this compound Specific? step4->decision end_yes Conclusion: This compound is a specific SQOR inhibitor in the tested model decision->end_yes Yes end_no Further Investigation: - Identify off-targets - Refine experimental conditions decision->end_no No

Caption: Workflow for assessing this compound specificity.

Troubleshooting_Logic issue Issue: Inconsistent Results q1 Check SQOR Expression Levels (Western Blot) issue->q1 q2 Standardize Cell Culture Conditions (Metabolic State) issue->q2 q3 Assess Compound Permeability issue->q3 a1 Normalize to SQOR expression or choose appropriate cell line q1->a1 a2 Ensure consistent passage number, media, and confluency q2->a2 a3 Consider cell-line specific differences in membrane transport q3->a3

Caption: Troubleshooting inconsistent results with this compound.

References

Technical Support Center: FC9402 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing the novel sulfide quinone oxidoreductase (SQOR) inhibitor, FC9402.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective inhibitor of sulfide quinone oxidoreductase (SQOR), a key enzyme in the mitochondrial electron transport chain. By binding competitively to the coenzyme Q-binding pocket of SQOR, this compound disrupts the flow of electrons, leading to impaired mitochondrial respiration, a decrease in ATP production, and the induction of apoptosis in sensitive cancer cell lines.

Q2: What is the expected phenotype of a cell line sensitive to this compound treatment?

A2: Sensitive cell lines, when treated with this compound, are expected to exhibit a dose-dependent decrease in cell viability and proliferation. At the molecular level, this is accompanied by a reduction in mitochondrial oxygen consumption, a decrease in cellular ATP levels, and the activation of apoptotic pathways.

Q3: My cells are showing resistance to this compound. What are the potential mechanisms?

A3: Resistance to inhibitors of the mitochondrial electron transport chain, such as this compound, can arise from several adaptive mechanisms within the cancer cells.[1][2][3] These can include:

  • Metabolic Reprogramming: Resistant cells may upregulate glycolysis to compensate for the loss of ATP production from oxidative phosphorylation.[4][5][6][7]

  • Alterations in Mitochondrial Dynamics: Changes in the balance of mitochondrial fission and fusion can help resistant cells evade apoptosis and maintain energy homeostasis.[8][9][10][11]

  • Increased Mitochondrial Biogenesis: An increase in the number of mitochondria may dilute the effect of the inhibitor.

  • Upregulation of Anti-Apoptotic Proteins: Increased expression of proteins like Bcl-2 can block the apoptotic cascade initiated by this compound.

Q4: How can I confirm that my cell line has developed resistance to this compound?

A4: Confirmation of resistance involves a series of experiments to compare the responses of the suspected resistant cell line to the parental (sensitive) cell line. Key validation experiments include:

  • Dose-Response Curve: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) with a range of this compound concentrations on both parental and suspected resistant cells. A significant rightward shift in the IC50 value for the suspected resistant line indicates resistance.

  • Apoptosis Assay: Treat both cell lines with a concentration of this compound that is known to induce apoptosis in the parental line. A reduced level of apoptosis in the suspected resistant line, as measured by Annexin V/PI staining, is indicative of resistance.

  • Western Blot Analysis: Assess the levels of key proteins involved in apoptosis (e.g., cleaved PARP, cleaved Caspase-3) and mitochondrial function.

Troubleshooting Guides

Problem 1: My sensitive cell line is showing reduced or no response to this compound treatment.

Possible CauseRecommended Solution
Incorrect Drug Concentration Verify the calculations for your stock solution and working concentrations. Prepare fresh dilutions from a new aliquot of this compound.
Degraded this compound This compound is light-sensitive. Ensure it is stored properly in the dark at the recommended temperature. Use a fresh, unexpired vial of the compound.
Cell Line Health Issues Ensure your cells are healthy, within a low passage number, and free from contamination. Perform a mycoplasma test.
High Cell Density Seeding cells at too high a density can lead to nutrient depletion and contact inhibition, which may affect drug sensitivity. Optimize your seeding density.
Serum Inactivation Components in the serum of your culture medium may bind to and inactivate this compound. Test the effect of this compound in serum-free or low-serum medium for a short duration.

Problem 2: I am observing high variability in my cell viability assay results.

Possible CauseRecommended Solution
Uneven Cell Seeding Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly between plating each well.
Edge Effects in Multi-well Plates The outer wells of a multi-well plate are prone to evaporation, leading to altered drug concentrations. Avoid using the outermost wells or fill them with sterile PBS to maintain humidity.
Inconsistent Incubation Times Ensure that the incubation time with this compound and the viability reagent is consistent across all plates and experiments.
Pipetting Errors Use calibrated pipettes and be consistent with your pipetting technique.

Problem 3: My western blot for apoptotic markers is not showing a clear signal.

Possible CauseRecommended Solution
Suboptimal Antibody Concentration Titrate your primary and secondary antibodies to determine the optimal working concentration.
Insufficient Protein Loading Perform a protein quantification assay (e.g., BCA) to ensure equal loading of protein in each lane.
Inefficient Protein Transfer Verify your transfer efficiency using Ponceau S staining of the membrane. Optimize transfer time and voltage if necessary.
Incorrect Blocking Buffer For phospho-specific antibodies, avoid using milk as a blocking agent as it contains phosphoproteins that can cause high background. Use bovine serum albumin (BSA) instead.
Timing of Cell Lysis The peak of apoptosis may be time-dependent. Perform a time-course experiment to identify the optimal time point for cell lysis after this compound treatment.

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is for assessing the effect of this compound on cell viability.

Materials:

  • 96-well cell culture plates

  • Parental and suspected this compound-resistant cell lines

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the no-treatment control and plot the dose-response curve to determine the IC50 value.

Western Blotting for Cleaved PARP

This protocol is for detecting the apoptotic marker, cleaved PARP.

Materials:

  • Parental and suspected this compound-resistant cell lines

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)

  • Primary antibody against cleaved PARP

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Plate cells and treat with this compound and a vehicle control for the desired time.

  • Harvest the cells and lyse them in ice-cold lysis buffer.

  • Quantify the protein concentration using a BCA assay.

  • Normalize the protein concentrations and prepare lysates with Laemmli sample buffer.

  • Denature the samples by heating at 95°C for 5 minutes.

  • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against cleaved PARP overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add the chemiluminescent substrate and capture the signal using an imaging system.

Apoptosis Assay (Annexin V/PI Staining)

This protocol is for quantifying apoptosis using flow cytometry.

Materials:

  • Parental and suspected this compound-resistant cell lines

  • This compound

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Plate cells and treat with this compound and a vehicle control for the desired time.

  • Harvest both the adherent and floating cells.

  • Wash the cells with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry within 1 hour. Live cells will be Annexin V and PI negative, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be both Annexin V and PI positive.

Visualizations

FC9402_Mechanism_of_Action cluster_mitochondrion Mitochondrion H2S H₂S SQOR SQOR H2S->SQOR CoQH2 Coenzyme Q (reduced) SQOR->CoQH2 Apoptosis Apoptosis SQOR->Apoptosis Dysfunction leads to CoQ Coenzyme Q (oxidized) CoQ->SQOR ComplexIII Complex III CoQH2->ComplexIII ETC Electron Transport Chain ComplexIII->ETC ATP_Synthase ATP Synthase ETC->ATP_Synthase ATP ATP ATP_Synthase->ATP This compound This compound This compound->SQOR Inhibits Resistance_Workflow start Observe Decreased Cell Death with this compound ic50 Determine IC50 values (MTT Assay) start->ic50 compare_ic50 Compare IC50 of Parental vs. Suspected Resistant Cells ic50->compare_ic50 apoptosis Assess Apoptosis Levels (Annexin V/PI Staining) compare_ic50->apoptosis IC50 Increased not_confirmed Resistance Not Confirmed (Troubleshoot Experiment) compare_ic50->not_confirmed IC50 Unchanged compare_apoptosis Compare Apoptosis in Parental vs. Suspected Resistant Cells apoptosis->compare_apoptosis molecular Investigate Molecular Mechanisms (Western Blot, Metabolic Assays) compare_apoptosis->molecular Apoptosis Decreased compare_apoptosis->not_confirmed Apoptosis Unchanged confirmed Resistance Confirmed molecular->confirmed Troubleshooting_Logic start Unexpected Experimental Results check_reagents Check Reagents (this compound, Antibodies, etc.) start->check_reagents reagent_issue Prepare Fresh Reagents check_reagents->reagent_issue Issue Found check_cells Check Cell Health & Culture Conditions check_reagents->check_cells No Issue re_run Re-run Experiment reagent_issue->re_run cell_issue Start New Culture from Frozen Stock check_cells->cell_issue Issue Found check_protocol Review Experimental Protocol check_cells->check_protocol No Issue cell_issue->re_run protocol_issue Optimize Protocol Steps (e.g., Incubation Time, Concentrations) check_protocol->protocol_issue Potential Issue check_protocol->re_run No Issue protocol_issue->re_run

References

Validation & Comparative

A Comparative Guide to SQOR Inhibitors: FC9402 and STI1

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of therapeutic development for cardiovascular diseases, particularly heart failure, the inhibition of sulfide quinone oxidoreductase (SQOR) has emerged as a promising strategy. SQOR is a mitochondrial enzyme that plays a crucial role in the metabolism of hydrogen sulfide (H₂S), a cardioprotective signaling molecule. By inhibiting SQOR, the bioavailability of H₂S can be increased, offering therapeutic benefits. This guide provides a comparative overview of two prominent SQOR inhibitors, FC9402 and STI1, summarizing their performance based on available experimental data.

Performance Comparison

While both this compound and STI1 are recognized as potent and selective inhibitors of SQOR, a direct quantitative comparison is challenging due to the limited publicly available data for this compound. However, the available information for STI1 provides a strong benchmark for the evaluation of SQOR inhibitors.

Table 1: In Vitro Potency and Selectivity of SQOR Inhibitors

InhibitorTargetIC₅₀ (nM)Selectivity
This compound SQORNot Publicly AvailableDescribed as "selective"[1][2][3]
STI1 SQOR29High selectivity against other CoQ-dependent enzymes

Table 2: In Vivo Efficacy of SQOR Inhibitors in a Mouse Model of Transverse Aortic Constriction (TAC)

InhibitorEffect on Cardiomyocyte HypertrophyEffect on Left Ventricular Fibrosis
This compound Attenuates TAC-induced hypertrophy[1][2]Attenuates TAC-induced fibrosis[1][2]
STI1 Attenuates TAC-induced hypertrophyAttenuates TAC-induced fibrosis

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for key experiments cited in the evaluation of SQOR inhibitors.

SQOR Activity Assay

This assay spectrophotometrically measures the enzymatic activity of SQOR.

Principle: The assay monitors the reduction of a water-soluble coenzyme Q analogue (CoQ₁) by SQOR in the presence of H₂S. The reduction of CoQ₁ is coupled to the reduction of a chromogenic indicator, allowing for spectrophotometric measurement.

Protocol:

  • Prepare a reaction mixture containing the purified SQOR enzyme, the inhibitor (e.g., this compound or STI1) at various concentrations, and a buffer solution.

  • Initiate the reaction by adding the substrates: H₂S and CoQ₁.

  • Monitor the change in absorbance at a specific wavelength over time to determine the reaction rate.

  • Calculate the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the SQOR enzyme activity.

Cardiomyocyte Hypertrophy Assay

This in vitro assay assesses the ability of SQOR inhibitors to prevent the enlargement of cardiomyocytes, a hallmark of cardiac hypertrophy.

Principle: Cardiomyocytes are treated with a hypertrophic stimulus (e.g., angiotensin II or endothelin-1) in the presence or absence of the SQOR inhibitor. The size of the cardiomyocytes is then measured to determine the anti-hypertrophic effect of the inhibitor.

Protocol:

  • Culture neonatal rat ventricular cardiomyocytes (NRVMs) or a suitable cardiomyocyte cell line.

  • Induce hypertrophy by treating the cells with a hypertrophic agonist.

  • Concurrently, treat the cells with the SQOR inhibitor at various concentrations.

  • After a defined incubation period, fix and stain the cells.

  • Measure the cell surface area using microscopy and image analysis software.

  • Compare the cell size in the inhibitor-treated groups to the control groups to evaluate the anti-hypertrophic efficacy.

Transverse Aortic Constriction (TAC) Mouse Model

This in vivo surgical model is widely used to induce pressure overload-induced cardiac hypertrophy and heart failure, mimicking the human disease condition.

Principle: A constriction is surgically placed on the transverse aorta of a mouse, leading to increased pressure in the left ventricle and subsequent cardiac hypertrophy and remodeling. The therapeutic effect of an SQOR inhibitor is evaluated by administering the compound to the TAC mice and assessing cardiac function and pathology.

Protocol:

  • Perform the TAC surgery on anesthetized mice to induce pressure overload.

  • Administer the SQOR inhibitor (e.g., this compound or STI1) or a vehicle control to the mice daily, starting at a specified time point post-surgery.

  • Monitor cardiac function over several weeks using echocardiography.

  • At the end of the study, sacrifice the mice and harvest the hearts.

  • Perform histological analysis to assess cardiomyocyte hypertrophy, fibrosis, and other pathological changes.

  • Compare the cardiac parameters and histology between the inhibitor-treated and vehicle-treated groups to determine the in vivo efficacy of the inhibitor.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs can aid in understanding the mechanism of action and the evaluation process of SQOR inhibitors.

SQOR_Signaling_Pathway H2S H₂S SQOR SQOR H2S->SQOR CoQH2 Coenzyme Q (reduced) SQOR->CoQH2 Persulfides Persulfides SQOR->Persulfides Increased_H2S Increased H₂S Bioavailability CoQ Coenzyme Q (oxidized) CoQ->SQOR ETC Electron Transport Chain CoQH2->ETC This compound This compound This compound->SQOR inhibition STI1 STI1 STI1->SQOR inhibition Cardioprotection Attenuation of Cardiac Hypertrophy and Fibrosis Increased_H2S->Cardioprotection

Caption: SQOR signaling pathway and points of inhibition.

Experimental_Workflow cluster_InVitro In Vitro Evaluation cluster_InVivo In Vivo Evaluation SQOR_Assay SQOR Activity Assay (IC₅₀ Determination) Hypertrophy_Assay Cardiomyocyte Hypertrophy Assay TAC_Model Transverse Aortic Constriction (TAC) Mouse Model Efficacy_Study Efficacy Study: - Cardiac Function (Echocardiography) - Histopathology TAC_Model->Efficacy_Study Inhibitor SQOR Inhibitor (this compound or STI1) Inhibitor->SQOR_Assay Inhibitor->Hypertrophy_Assay Inhibitor->TAC_Model

Caption: Experimental workflow for SQOR inhibitor evaluation.

References

A Comparative Analysis of FC9402 and Other Leading Cardiac Anti-Fibrotic Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Cardiac fibrosis, characterized by the excessive deposition of extracellular matrix, is a final common pathway in many heart diseases, leading to cardiac stiffness, dysfunction, and eventual failure. The development of effective anti-fibrotic therapies is a critical unmet need in cardiovascular medicine. This guide provides an objective comparison of FC9402, a novel sulfide quinone oxidoreductase (SQOR) inhibitor, with other prominent cardiac anti-fibrotic agents, supported by experimental data.

Overview of Compared Anti-Fibrotic Agents

This guide focuses on the following agents, selected for their distinct mechanisms of action and clinical or late-stage preclinical relevance:

  • This compound (STI1): A first-in-class, potent, and selective inhibitor of sulfide quinone oxidoreductase (SQOR), an enzyme involved in hydrogen sulfide (H₂S) metabolism. Inhibition of SQOR is proposed to increase the bioavailability of cardioprotective H₂S.[1][2][3][4]

  • Pirfenidone: An orally available small molecule with anti-fibrotic, anti-inflammatory, and antioxidant properties. It is approved for the treatment of idiopathic pulmonary fibrosis (IPF) and is under investigation for cardiac fibrosis.[5] Its precise mechanism is not fully elucidated but is known to inhibit TGF-β signaling.

  • Nintedanib: A small molecule tyrosine kinase inhibitor that targets multiple receptors implicated in fibrosis, including platelet-derived growth factor receptor (PDGFR), fibroblast growth factor receptor (FGFR), and vascular endothelial growth factor receptor (VEGFR). It is also approved for IPF.[6]

  • TGF-β Inhibitors (e.g., GW788388): Transforming growth factor-beta (TGF-β) is a master regulator of fibrosis.[7][8] Small molecule inhibitors targeting the TGF-β receptor I (ALK5), such as GW788388, have shown anti-fibrotic efficacy in preclinical models.[7][8][9][10][11]

  • CTGF Monoclonal Antibodies: Connective tissue growth factor (CTGF) is a key downstream mediator of TGF-β's pro-fibrotic effects.[12] Monoclonal antibodies that neutralize CTGF are in development as anti-fibrotic therapies.[12][13][14][15]

Comparative Efficacy: Preclinical Data

The following tables summarize key quantitative data from preclinical studies, primarily in mouse models of cardiac fibrosis induced by transverse aortic constriction (TAC), a model of pressure overload-induced heart failure.

Table 1: Effect on Cardiac Fibrosis

AgentAnimal ModelKey Fibrosis MetricResultReference
This compound (STI1) Mouse (TAC)Interstitial Fibrosis (Masson's Trichrome)Blocked a 3-fold increase in fibrosis observed in vehicle-treated TAC mice.[2]
Pirfenidone Mouse (TAC)Perivascular & Interstitial Fibrosis (Picrosirius Red)Significantly reversed the increase in perivascular and interstitial fibrosis.[16][17]
Nintedanib Mouse (TAC)Cardiac Fibrosis (Masson's Trichrome)Remarkably reduced cardiac fibrosis.[18][19][20]
TGF-β Inhibitor (GW788388) Mouse (Chagas Disease)Cardiac FibrosisReduced fibrosis in the cardiac tissue.[9][10]
CTGF mAb Mouse (Myocardial Infarction)Fibrosis in remote, non-ischemic myocardiumReduced fibrosis.[12]

Table 2: Effect on Myofibroblast Activation (α-SMA Expression)

AgentModelKey MetricResultReference
This compound (STI1) --Data not available in the reviewed literature.-
Pirfenidone Mouse (TAC)α-SMA protein expression (Western Blot & IHC)Significantly inhibited the increased expression of α-SMA.[16][17]
Nintedanib In vitro (Human Cardiac Fibroblasts)Myofibroblast transformationPrevents myofibroblast transformation.[20]
TGF-β Inhibitor (GW788388) Rat (Myocardial Infarction)α-SMA expressionReduced α-SMA expression.[7]
CTGF mAb In vitro (Human Cardiac Fibroblasts)α-SMA expression (TGF-β stimulated)Attenuated the expression of α-SMA.[14]

Table 3: Effect on Cardiac Function (Echocardiography)

AgentAnimal ModelKey Functional Parameter(s)ResultReference
This compound (STI1) Mouse (TAC)Ejection Fraction (EF), Fractional Shortening (FS)Preserved cardiac function and prevented the progression to heart failure.[1][2][3][4]
Pirfenidone Mouse (TAC)EF, FSSignificantly reversed the decline in EF and FS.[16]
Nintedanib Mouse (TAC)EF, FSPrevented TAC-induced cardiac functional decline.[18][19][20]
TGF-β Inhibitor (GW788388) Mouse (Chagas Disease)Electrocardiogram parametersImproved several cardiac parameters including reduced prolonged PR and QTc intervals.[9][10]
CTGF mAb Mouse (TAC)Left Ventricular Systolic FunctionBetter preserved LV systolic function.[13]

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the proposed signaling pathways targeted by each agent.

FC9402_Mechanism cluster_Mitochondrion Mitochondrion H2S H2S SQOR SQOR H2S->SQOR Catalyzes first irreversible step Cardioprotection Cardioprotection (Anti-fibrotic, Anti-hypertrophic) H2S->Cardioprotection Increased bioavailability leads to H2S_Metabolism H₂S Metabolism SQOR->H2S_Metabolism This compound This compound (STI1) This compound->SQOR Inhibits

This compound (STI1) Mechanism of Action

TGF_Beta_Pathway TGF_beta TGF-β TGF_beta_R TGF-β Receptor (ALK5) TGF_beta->TGF_beta_R SMAD2_3 p-SMAD2/3 TGF_beta_R->SMAD2_3 Phosphorylates SMAD_complex SMAD Complex SMAD2_3->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex Nucleus Nucleus SMAD_complex->Nucleus Translocates to Gene_Transcription Pro-fibrotic Gene Transcription (Collagen, α-SMA) Nucleus->Gene_Transcription Induces Fibrosis Fibrosis Gene_Transcription->Fibrosis TGF_beta_Inhibitor TGF-β Inhibitor (e.g., GW788388) TGF_beta_Inhibitor->TGF_beta_R Inhibits Pirfenidone Pirfenidone Pirfenidone->TGF_beta_R Inhibits Signaling

TGF-β Signaling Pathway in Cardiac Fibrosis

Multi_Target_Pathway cluster_growth_factors Growth Factors cluster_receptors Receptors PDGF PDGF PDGFR PDGFR PDGF->PDGFR FGF FGF FGFR FGFR FGF->FGFR VEGF VEGF VEGFR VEGFR VEGF->VEGFR Proliferation_Migration Fibroblast Proliferation, Migration, & Differentiation PDGFR->Proliferation_Migration FGFR->Proliferation_Migration VEGFR->Proliferation_Migration Nintedanib Nintedanib Nintedanib->PDGFR Inhibits Nintedanib->FGFR Inhibits Nintedanib->VEGFR Inhibits Fibrosis Fibrosis Proliferation_Migration->Fibrosis

Nintedanib's Multi-Target Mechanism

CTGF_Pathway TGF_beta TGF-β TGF_beta_R TGF-β Receptor TGF_beta->TGF_beta_R CTGF_Expression CTGF Expression TGF_beta_R->CTGF_Expression Induces CTGF CTGF CTGF_Expression->CTGF Fibroblast_Activation Fibroblast Activation (Collagen Production) CTGF->Fibroblast_Activation Promotes Fibrosis Fibrosis Fibroblast_Activation->Fibrosis CTGF_mAb CTGF mAb CTGF_mAb->CTGF Neutralizes

Role of CTGF in Cardiac Fibrosis

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Masson's Trichrome Staining for Collagen Deposition

Objective: To visualize and quantify collagen fibers in cardiac tissue, which appear blue, distinguishing them from myocardium (red) and nuclei (black).

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse formalin-fixed, paraffin-embedded tissue sections (5 µm) in xylene (2 changes, 5 minutes each).

    • Rehydrate through graded alcohols: 100% (2 changes, 3 minutes each), 95% (1 change, 3 minutes), and 70% (1 change, 3 minutes).

    • Rinse in distilled water.

  • Nuclear Staining:

    • Stain in Weigert's iron hematoxylin working solution for 10 minutes.

    • Rinse in running warm tap water for 10 minutes.

    • Wash in distilled water.

  • Cytoplasmic and Muscle Fiber Staining:

    • Stain in Biebrich scarlet-acid fuchsin solution for 10-15 minutes.

    • Wash in distilled water.

  • Differentiation and Collagen Staining:

    • Differentiate in phosphomolybdic-phosphotungstic acid solution for 10-15 minutes, or until collagen is no longer red.

    • Transfer sections directly to aniline blue solution and stain for 5-10 minutes.

    • Rinse briefly in distilled water and differentiate in 1% acetic acid solution for 2-5 minutes.

  • Dehydration and Mounting:

    • Wash in distilled water.

    • Rapidly dehydrate through 95% ethyl alcohol, followed by absolute ethyl alcohol.

    • Clear in xylene and mount with a resinous mounting medium.

Quantification: The fibrotic area (blue) is quantified as a percentage of the total tissue area using image analysis software (e.g., ImageJ).

Immunohistochemistry for α-Smooth Muscle Actin (α-SMA)

Objective: To detect the expression of α-SMA, a marker of myofibroblast differentiation, in cardiac tissue.

Procedure:

  • Deparaffinization and Rehydration: As described for Masson's Trichrome staining.

  • Antigen Retrieval: Perform heat-induced epitope retrieval using a suitable buffer (e.g., citrate buffer, pH 6.0) in a pressure cooker or water bath.

  • Blocking:

    • Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.

    • Block non-specific binding with a blocking serum (e.g., 5% normal goat serum) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate with a primary antibody against α-SMA (e.g., clone 1A4) overnight at 4°C.

  • Secondary Antibody and Detection:

    • Wash with buffer (e.g., PBS or TBS).

    • Incubate with a biotinylated secondary antibody for 1 hour at room temperature.

    • Wash, then incubate with an avidin-biotin-peroxidase complex (ABC reagent) for 30 minutes.

    • Develop with a chromogen such as diaminobenzidine (DAB), which produces a brown precipitate.

  • Counterstaining, Dehydration, and Mounting:

    • Counterstain with hematoxylin to visualize nuclei.

    • Dehydrate through graded alcohols, clear in xylene, and mount.

Quantification: The percentage of α-SMA-positive area or the number of α-SMA-positive cells is determined using image analysis software.

Echocardiography in Mouse Models

Objective: To non-invasively assess cardiac structure and function.

Procedure:

  • Animal Preparation:

    • Anesthetize the mouse (e.g., with 1-2% isoflurane) and maintain body temperature at 37°C.[17]

    • Depilate the chest area to ensure good probe contact.

    • Position the mouse in a supine or left lateral decubitus position on a heated platform with ECG electrodes for heart rate monitoring.

  • Image Acquisition:

    • Use a high-frequency ultrasound system designed for small animals (e.g., Vevo 2100 or 3100) with a high-frequency linear array transducer (e.g., 30-40 MHz).

    • Acquire standard views, including the parasternal long-axis (PLAX) and short-axis (SAX) views at the level of the papillary muscles.

  • Measurements (M-mode from SAX view):

    • Left Ventricular Internal Diameter at end-diastole (LVID;d)

    • Left Ventricular Internal Diameter at end-systole (LVID;s)

    • Anterior and Posterior Wall Thickness at end-diastole (AWTh;d, PWTh;d)

  • Calculations:

    • Fractional Shortening (FS%): [(LVID;d - LVID;s) / LVID;d] x 100

    • Ejection Fraction (EF%): Calculated from M-mode or B-mode measurements using standard formulas.

Data Analysis: Echocardiographic parameters are compared between treatment and control groups at baseline and at various time points post-intervention.

Summary and Future Directions

This compound (STI1) represents a novel therapeutic approach to cardiac fibrosis by targeting a key enzyme in hydrogen sulfide metabolism. Preclinical data are promising, demonstrating a significant reduction in cardiac fibrosis and preservation of cardiac function in a pressure overload model.[1][2][3][4]

  • Pirfenidone and Nintedanib , while developed for pulmonary fibrosis, have shown considerable anti-fibrotic effects in the heart, primarily through inhibition of the TGF-β pathway and multiple tyrosine kinases, respectively.[5][6][16][17][18][19][20]

  • Direct inhibition of the TGF-β and CTGF pathways with small molecules and monoclonal antibodies also holds therapeutic potential, though concerns about off-target effects and the pleiotropic nature of these signaling molecules remain.[7][8][9][10][11][12][13][14][15]

Further research is required to directly compare the efficacy and safety of these different anti-fibrotic strategies in head-to-head preclinical studies and ultimately in clinical trials. The development of agents like this compound, with a novel mechanism of action, offers a potentially complementary or alternative approach to the existing anti-fibrotic armamentarium, bringing new hope for the treatment of fibrotic heart disease.

References

Unveiling FC9402: A Novel Approach to Mitigating Cardiac Remodeling

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the landscape of cardiovascular research, the quest for effective therapies to combat pathological cardiac remodeling remains a paramount challenge. This guide provides a comprehensive comparison of a novel investigational compound, FC9402, against established therapeutic agents. Aimed at researchers, scientists, and drug development professionals, this document synthesizes available preclinical data, offering a clear perspective on the potential of this compound in attenuating the detrimental effects of cardiac hypertrophy and fibrosis.

This compound: Targeting Sulfide Quinone Oxidoreductase

This compound is a potent and selective inhibitor of sulfide quinone oxidoreductase (SQOR).[1] This enzyme plays a critical role in the metabolism of hydrogen sulfide (H₂S), a signaling molecule with known cardioprotective effects. By inhibiting SQOR, this compound is hypothesized to increase the bioavailability of H₂S in the myocardium, thereby counteracting the pathological processes of cardiac remodeling. Preclinical studies have demonstrated that this compound can attenuate cardiomyocyte hypertrophy and left ventricular fibrosis induced by transverse aortic constriction (TAC), a common experimental model of pressure overload-induced heart failure.[1]

A key study on a first-in-class SQOR inhibitor, designated as STI1 and believed to be structurally related to this compound, has provided significant insights into the therapeutic potential of this mechanism.[2][3][4] In a TAC mouse model, treatment with this inhibitor demonstrated a marked improvement in survival and preservation of cardiac function.[2][3][4]

Comparative Analysis: this compound vs. Standard-of-Care Therapies

To contextualize the potential of this compound, its preclinical performance is compared against established drug classes used in the management of cardiac remodeling: Angiotensin-Converting Enzyme (ACE) inhibitors, Angiotensin II Receptor Blockers (ARBs), Beta-Blockers, and Mineralocorticoid Receptor Antagonists (MRAs).

Table 1: Quantitative Comparison of this compound (STI1) and Standard Therapies on Cardiac Structure and Function in Mouse Models of Cardiac Remodeling
ParameterThis compound (STI1) in TAC Model[2]ACE Inhibitors in MI Model[5]Beta-Blockers in DCM Model[6]MRAs in MI Model[7]
Heart Weight to Tibia Length (HW/TL) Ratio Mitigated increase vs. vehicleData not specified in similar termsPrevented increase vs. vehicleData not specified in similar terms
Left Ventricular Ejection Fraction (LVEF) Preserved function vs. vehicle↑ 14.2% vs. -4.9% in controlPrevented decrease vs. vehicle↑ 2.97% (meta-analysis)
Left Ventricular Fractional Shortening (LVFS) Preserved function vs. vehicle↑ 8.6% vs. -7.2% in controlPrevented decrease vs. vehicleData not specified
Cardiac Fibrosis Mitigated development vs. vehicle↓ Interstitial collagen fractionPrevented increase vs. vehicle↓ Serum marker of collagen synthesis
Survival Dramatically improved vs. vehicleData not specifiedSignificantly longer lifespanData not specified

Note: Data is compiled from different studies and experimental models, which may not be directly comparable. The data for this compound is based on the STI1 compound. MI: Myocardial Infarction; DCM: Dilated Cardiomyopathy.

Signaling Pathways and Experimental Workflow

The proposed mechanism of action for this compound and the general workflow for evaluating its efficacy are depicted in the following diagrams.

cluster_0 This compound Mechanism of Action This compound This compound SQOR SQOR This compound->SQOR inhibits H2S Metabolism H2S Metabolism SQOR->H2S Metabolism catalyzes H2S Bioavailability H2S Bioavailability H2S Metabolism->H2S Bioavailability decreases Cardioprotective Pathways Cardioprotective Pathways H2S Bioavailability->Cardioprotective Pathways activates Cardiac Remodeling Cardiac Remodeling Cardioprotective Pathways->Cardiac Remodeling attenuates

Caption: Proposed mechanism of this compound in cardiac remodeling.

cluster_1 Experimental Workflow for this compound Evaluation Animal Model Pressure Overload Model (e.g., TAC in mice) Treatment Treatment Animal Model->Treatment Randomized Functional Assessment Echocardiography (LVEF, LVFS) Treatment->Functional Assessment This compound or Vehicle Structural Assessment Histology (Fibrosis, Hypertrophy) Functional Assessment->Structural Assessment Biochemical Analysis Western Blot (Protein Markers) Structural Assessment->Biochemical Analysis Data Analysis Data Analysis Biochemical Analysis->Data Analysis

Caption: General experimental workflow for preclinical validation.

Detailed Experimental Protocols

The following are standardized protocols for key experiments used in the evaluation of anti-remodeling agents.

Transverse Aortic Constriction (TAC) Mouse Model

This surgical procedure is a widely used experimental model to induce pressure overload-induced cardiac hypertrophy and heart failure.[8][9]

  • Anesthesia: Mice are anesthetized, typically with an intraperitoneal injection of a ketamine/xylazine cocktail or isoflurane inhalation. Depth of anesthesia is monitored by toe pinch reflex.

  • Surgical Procedure:

    • A midline cervical incision is made to expose the trachea and aortic arch.

    • The transverse aorta is carefully isolated between the innominate and left common carotid arteries.

    • A suture (e.g., 5-0 silk) is passed under the aorta.

    • A blunted needle of a specific gauge (e.g., 27-gauge) is placed alongside the aorta, and the suture is tied snugly around both the aorta and the needle.

    • The needle is then quickly removed, creating a defined constriction of the aorta.

  • Post-operative Care: Mice receive analgesics and are monitored closely for recovery. The degree of constriction can be verified by Doppler echocardiography.[8][9]

Echocardiography for Cardiac Function Assessment

Echocardiography is a non-invasive method to assess cardiac function in mice.[10][11][12]

  • Anesthesia: Light anesthesia (e.g., 1-2% isoflurane) is used to minimize cardiodepressant effects. Heart rate and body temperature are monitored and maintained within a physiological range.

  • Imaging: A high-frequency ultrasound system with a linear array transducer is used.

    • The chest is shaved, and ultrasound gel is applied.

    • Two-dimensional (2D) images are obtained in both parasternal long-axis and short-axis views.

    • M-mode images are acquired from the short-axis view at the level of the papillary muscles to measure left ventricular (LV) wall thickness and dimensions during systole and diastole.

  • Analysis: Left ventricular ejection fraction (LVEF) and fractional shortening (LVFS) are calculated from the M-mode measurements to assess systolic function.

Histological Analysis of Cardiac Fibrosis

This method quantifies the extent of fibrosis in the heart tissue.

  • Tissue Preparation:

    • Hearts are arrested in diastole, excised, and fixed (e.g., in 10% neutral buffered formalin).

    • Fixed tissues are dehydrated and embedded in paraffin.

    • Sections (e.g., 5 µm thick) are cut and mounted on slides.

  • Staining: Masson's trichrome or Picrosirius red staining is commonly used to visualize collagen fibers (which stain blue or red, respectively).

  • Quantification:

    • Stained sections are imaged using a light microscope.

    • The percentage of the fibrotic area relative to the total tissue area is quantified using image analysis software (e.g., ImageJ).

Western Blotting for Protein Expression

Western blotting is used to detect and quantify specific proteins in heart tissue lysates.[13][14][15]

  • Protein Extraction:

    • Frozen heart tissue is homogenized in RIPA buffer containing protease and phosphatase inhibitors.

    • The lysate is centrifuged to pellet cellular debris, and the supernatant containing the protein is collected.

    • Protein concentration is determined using a BCA assay.

  • Gel Electrophoresis and Transfer:

    • Equal amounts of protein are separated by SDS-PAGE.

    • Proteins are then transferred to a nitrocellulose or PVDF membrane.

  • Immunodetection:

    • The membrane is blocked to prevent non-specific antibody binding.

    • The membrane is incubated with a primary antibody specific to the target protein.

    • A secondary antibody conjugated to an enzyme (e.g., HRP) is then used to bind to the primary antibody.

    • The signal is detected using a chemiluminescent substrate, and the band intensity is quantified relative to a loading control (e.g., GAPDH or β-actin).

Conclusion

The available preclinical data positions this compound as a promising therapeutic candidate for the treatment of cardiac remodeling. Its novel mechanism of action, targeting the SQOR enzyme to enhance the endogenous cardioprotective H₂S signaling, offers a distinct approach compared to current standards of care. The significant improvements in survival and cardiac function observed in animal models warrant further investigation to translate these findings into clinical applications. This guide provides a foundational resource for researchers and drug developers to understand and further explore the potential of this compound in the fight against heart failure.

References

Cross-Validation of FC9402: A Comparative Analysis in Preclinical Models of Cardiac Disease

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the performance of FC9402, a potent and selective sulfide quinone oxidoreductase (SQOR) inhibitor, across different preclinical models of cardiovascular disease. By inhibiting SQOR, this compound modulates the hydrogen sulfide (H2S) signaling pathway, a critical regulator of cardiovascular homeostasis. This document summarizes key experimental data, details the methodologies employed, and visualizes the underlying biological pathways to offer an objective assessment of this compound's therapeutic potential.

Executive Summary

This compound, and its closely related analog STI1, have demonstrated significant efficacy in preclinical models of cardiac hypertrophy and heart failure.[1][2] As a selective inhibitor of SQOR, this compound prevents the degradation of H2S, leading to the activation of downstream cardioprotective pathways. Experimental evidence from both in vitro and in vivo studies consistently shows that this compound can attenuate pathological cardiac remodeling, improve cardiac function, and enhance survival in the context of pressure overload-induced heart failure. While the majority of published data focuses on this model, the foundational mechanism of action suggests potential therapeutic applications in other cardiovascular and ischemia-related pathologies.

Comparative Performance of this compound/STI1

The following tables summarize the key quantitative data from studies evaluating the efficacy of this compound/STI1 in different experimental models.

Table 1: In Vitro Efficacy of this compound/STI1 in Cardiomyocyte Hypertrophy Models
Model SystemTreatment GroupKey Parameter MeasuredResult
Neonatal Rat VentricularIsoproterenol (ISO)-induced hypertrophyCardiomyocyte Surface AreaSTI1 (1 µM) significantly attenuated the ISO-induced increase in cell surface area.
Cardiomyocytes (NRVMs)Angiotensin II (Ang II)-induced hypertrophyCardiomyocyte Surface AreaSTI1 (1 µM) significantly attenuated the Ang II-induced increase in cell surface area.
H9c2 Rat Cardiomyoblast Cell LineIsoproterenol (ISO)-induced hypertrophyCell Surface AreaSTI1 (1 µM) significantly attenuated the ISO-induced increase in cell surface area.
Table 2: In Vivo Efficacy of this compound/STI1 in a Mouse Model of Pressure Overload-Induced Heart Failure (Transverse Aortic Constriction - TAC)
ParameterVehicle-treated TAC MiceSTI1-treated TAC Mice (5 mg/kg/day)Sham-operated Mice
Survival Rate (at 12 weeks) ~50%~80%100%
Heart Weight to Tibia Length Ratio (mg/mm) Significantly increasedSignificantly reduced vs. VehicleNormal
Lung Weight to Tibia Length Ratio (mg/mm) Significantly increasedSignificantly reduced vs. VehicleNormal
Left Ventricular Ejection Fraction (%) Significantly decreasedSignificantly improved vs. VehicleNormal
Interstitial Fibrosis (%) Significantly increasedSignificantly reduced vs. VehicleMinimal

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro Cardiomyocyte Hypertrophy Assay
  • Cell Culture: Neonatal rat ventricular myocytes (NRVMs) were isolated from 1-2 day old Sprague-Dawley rat pups. H9c2 cells, a rat cardiomyoblast cell line, were also utilized. Cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Induction of Hypertrophy: Cardiomyocyte hypertrophy was induced by treating the cells with either isoproterenol (ISO, 10 µM) or angiotensin II (Ang II, 1 µM) for 48 hours.

  • Treatment: Cells were co-treated with the SQOR inhibitor STI1 (1 µM) or vehicle (DMSO).

  • Analysis: After 48 hours, cells were fixed and stained with an antibody against α-actinin to visualize the cardiomyocyte cell area. The cell surface area was quantified using imaging software.

In Vivo Transverse Aortic Constriction (TAC) Mouse Model
  • Animal Model: Male C57BL/6 mice (8-10 weeks old) were used for the study.

  • Surgical Procedure: A thoracotomy was performed to expose the aortic arch. A suture was tied around the aorta between the innominate and left common carotid arteries, using a blunted 27-gauge needle as a spacer to create a defined constriction. The needle was then removed, leaving a stenotic aorta. Sham-operated animals underwent the same procedure without aortic constriction.

  • Treatment: Mice in the treatment group received daily oral administration of STI1 (5 mg/kg) starting 2 days post-surgery. The vehicle group received the corresponding vehicle.

  • Functional Assessment: Echocardiography was performed at baseline and at various time points post-TAC to assess cardiac function, including left ventricular ejection fraction and dimensions.

  • Histological Analysis: At the end of the study, hearts were excised, weighed, and processed for histological analysis. Masson's trichrome staining was used to assess the extent of cardiac fibrosis.

Signaling Pathways and Mechanism of Action

The therapeutic effects of this compound are mediated through the potentiation of the hydrogen sulfide (H2S) signaling pathway. By inhibiting SQOR, this compound prevents the mitochondrial oxidation of H2S, thereby increasing its bioavailability. H2S is a pleiotropic signaling molecule with well-documented cardioprotective effects.

Hydrogen Sulfide (H2S) Signaling Pathway in Cardioprotection

H2S_Signaling_Pathway cluster_Cardioprotection Cardioprotective Effects This compound This compound SQOR SQOR This compound->SQOR H2S Hydrogen Sulfide (H2S) SQOR->H2S Antiapoptosis Anti-apoptosis H2S->Antiapoptosis Antifibrosis Anti-fibrosis H2S->Antifibrosis Antihypertrophy Anti-hypertrophy H2S->Antihypertrophy Vasodilation Vasodilation H2S->Vasodilation Angiogenesis Angiogenesis H2S->Angiogenesis

Caption: this compound inhibits SQOR, leading to increased H2S levels and cardioprotection.

Experimental Workflow for In Vivo TAC Model

TAC_Workflow cluster_surgery Surgical Procedure cluster_treatment Treatment Regimen cluster_assessment Assessment Animal_Prep Animal Preparation (Anesthesia, etc.) TAC_Surgery Transverse Aortic Constriction (TAC) Animal_Prep->TAC_Surgery Treatment_Start Start Treatment (2 days post-TAC) TAC_Surgery->Treatment_Start Daily_Dosing Daily Oral Dosing (this compound/STI1 or Vehicle) Treatment_Start->Daily_Dosing Echocardiography Echocardiography (Baseline & Follow-up) Daily_Dosing->Echocardiography Survival Survival Monitoring Daily_Dosing->Survival Histology Histological Analysis (Fibrosis, Hypertrophy) Survival->Histology

Caption: Workflow for the in vivo evaluation of this compound in the TAC mouse model.

Conclusion and Future Directions

The available data strongly support the therapeutic potential of this compound in treating cardiac hypertrophy and heart failure by inhibiting SQOR and augmenting the beneficial effects of H2S signaling. The cross-validation of these findings in different preclinical models of cardiovascular disease, such as myocardial infarction or ischemia-reperfusion injury, would further solidify its clinical potential. Future research should also focus on elucidating the detailed downstream molecular targets of H2S-mediated cardioprotection and exploring the long-term safety and efficacy of this compound. The consistent and robust preclinical data make this compound a promising candidate for further development as a novel cardiovascular therapeutic.

References

Independent Verification of FC9402's Mechanism: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of FC9402, a novel sulfide quinone oxidoreductase (SQOR) inhibitor, with alternative therapeutic strategies for cardiac fibrosis. This document synthesizes available data to facilitate an independent verification of its mechanism of action.

This compound is a potent and selective inhibitor of sulfide quinone oxidoreductase (SQOR), an enzyme implicated in cardiovascular regulation. [1][2][3]Its therapeutic potential lies in its ability to attenuate cardiomyocyte hypertrophy and left ventricular fibrosis, conditions that contribute to heart failure. [1][2][3]This guide delves into the experimental verification of this compound's mechanism, comparing its performance with a known SQOR inhibitor, STI1, and other established treatments for cardiac fibrosis.

Mechanism of Action: Targeting Sulfide Quinone Oxidoreductase

SQOR is a mitochondrial enzyme that catalyzes the oxidation of hydrogen sulfide (H₂S), a signaling molecule with cardioprotective effects. By inhibiting SQOR, compounds like this compound are presumed to increase the bioavailability of H₂S, thereby mitigating the pathological remodeling of the heart muscle seen in conditions like cardiac fibrosis. This mechanism offers a promising therapeutic avenue for heart failure.

Comparative Analysis of SQOR Inhibitors

To objectively assess the potency of this compound, a direct comparison with other known SQOR inhibitors is essential. While specific quantitative data for this compound's IC50 is not publicly available in the reviewed literature, information on a comparable inhibitor, STI1, provides a benchmark for performance.

InhibitorTargetIC50Therapeutic EffectSource
This compound Sulfide Quinone Oxidoreductase (SQOR)Not Publicly AvailableAttenuates TAC-induced cardiomyocyte hypertrophy and left ventricle (LV) fibrosis.Patent WO 2020/146636 A1 [1][2][3]
STI1 Sulfide Quinone Oxidoreductase (SQOR)29 nMMitigates cardiomegaly, pulmonary congestion, dilatation of the left ventricle, and cardiac fibrosis in a mouse model of heart failure.[4][5][6][7]

Comparison with Other Anti-Fibrotic Therapies

The therapeutic landscape for cardiac fibrosis includes a variety of agents with different mechanisms of action. Understanding where SQOR inhibitors fit within this landscape is crucial for evaluating their potential clinical utility.

Therapeutic ClassExamplesMechanism of Action
Renin-Angiotensin-Aldosterone System (RAAS) Inhibitors Lisinopril, LosartanReduce collagen synthesis.
Mineralocorticoid Receptor Antagonists SpironolactoneInhibit aldosterone signaling, reducing extracellular matrix turnover.
Guanylate Cyclase Stimulators VericiguatIncrease sensitivity to nitric oxide, causing vasodilation.
Herbal Extracts Ginsenoside, ResveratrolModulate various signaling pathways involved in fibrosis, such as TGF-β1/Smad3.

Experimental Protocols for Mechanistic Verification

The following experimental workflows are standard for validating the efficacy of anti-fibrotic compounds like this compound.

In Vitro SQOR Inhibition Assay

A key in vitro experiment to determine the potency of a SQOR inhibitor is a direct enzyme activity assay.

SQOR_Inhibition_Assay cluster_assay SQOR Inhibition Assay Workflow recombinant_sqor Purified Recombinant Human SQOR reaction_mixture Reaction Mixture recombinant_sqor->reaction_mixture substrates Substrates: H₂S, Coenzyme Q analogue substrates->reaction_mixture inhibitor Test Compound (e.g., this compound) inhibitor->reaction_mixture incubation Incubation reaction_mixture->incubation detection Detection of Coenzyme Q reduction (Spectrophotometry) incubation->detection ic50 IC50 Determination detection->ic50

Caption: Workflow for determining the IC50 of a SQOR inhibitor.

In Vivo Model of Cardiac Fibrosis: Transverse Aortic Constriction (TAC)

The Transverse Aortic Constriction (TAC) model in mice is a widely accepted preclinical model to induce cardiac hypertrophy and fibrosis, mimicking the effects of pressure overload on the heart.

TAC_Model_Workflow cluster_tac Transverse Aortic Constriction (TAC) Model mouse_model C57BL/6 Mice surgery Surgical Ligation of Transverse Aorta (TAC) mouse_model->surgery treatment Treatment Groups: - Vehicle Control - this compound surgery->treatment monitoring Monitoring of Cardiac Function (Echocardiography) treatment->monitoring endpoint Endpoint Analysis (e.g., 4 weeks) monitoring->endpoint histology Histological Analysis: - Masson's Trichrome - Picrosirius Red endpoint->histology fibrosis_quantification Quantification of Fibrotic Area histology->fibrosis_quantification

Caption: Experimental workflow for the in vivo evaluation of anti-fibrotic compounds using the TAC mouse model.

Signaling Pathway Modulation by SQOR Inhibition

The cardioprotective effects of SQOR inhibition are mediated through the modulation of downstream signaling pathways. Increased H₂S levels are thought to influence pathways involved in inflammation, oxidative stress, and apoptosis, ultimately leading to reduced fibrosis.

SQOR_Signaling_Pathway cluster_pathway Proposed Signaling Pathway of SQOR Inhibition This compound This compound SQOR SQOR This compound->SQOR inhibits H2S ↑ Hydrogen Sulfide (H₂S) SQOR->H2S degrades TGF_beta Transforming Growth Factor-β (TGF-β) Signaling H2S->TGF_beta modulates Fibroblast_activation Cardiac Fibroblast Activation & Proliferation TGF_beta->Fibroblast_activation promotes Collagen_deposition Collagen Deposition Fibroblast_activation->Collagen_deposition leads to Cardiac_fibrosis ↓ Cardiac Fibrosis Collagen_deposition->Cardiac_fibrosis results in

References

Comparative Analysis of FC9402: A Potent SQOR Inhibitor Across Diverse Cell Types

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of FC9402's Performance with Supporting Experimental Data.

This compound is a potent and selective inhibitor of sulfide quinone oxidoreductase (SQOR), a mitochondrial enzyme that plays a crucial role in hydrogen sulfide (H₂S) metabolism. While initial research has highlighted its cardioprotective effects by attenuating cardiomyocyte hypertrophy and left ventricular fibrosis, a comprehensive understanding of its impact across a broader spectrum of cell types is essential for elucidating its full therapeutic potential and potential off-target effects. This guide provides a comparative analysis of this compound's effects on various cell types, supported by experimental data and detailed protocols.

Performance of this compound and Other SQOR Inhibitors on Various Cell Lines

The following table summarizes the observed effects of this compound and other notable SQOR inhibitors on different cell types. Due to the limited availability of public data on this compound across a wide range of cells, data from other potent and selective SQOR inhibitors, such as STI1 and HTS07545, are included to provide a broader comparative context.

Cell TypeCell LineInhibitorObserved EffectReference
Cardiac Neonatal Rat Ventricular Myocytes (NRVMs)STI1Attenuation of agonist-induced hypertrophy.[1][2][3][4]
H9c2 (Rat heart myoblasts)STI1Mitigation of isoproterenol-induced increase in cell surface area.[1][2][3][4]
CardiomyocytesThis compoundAttenuation of TAC-induced cardiomyocyte hypertrophy.[5]
Cancer Pancreatic Ductal AdenocarcinomaHTS07545Implicated in research concerning this cancer type.[6]
NeuroblastomaNot specifiedInhibition of cell viability and proliferation observed with general mitochondrial inhibitors.[7][8][9] SQOR inhibition's direct effect requires further study.
Immune T-cellsNot specifiedGeneral immunoproteasome inhibition affects T-cell differentiation, but direct effects of SQOR inhibitors are not well-documented.[10]

Experimental Protocols

To facilitate reproducible research, detailed methodologies for key experiments are provided below.

Cell Viability Assay (MTT Assay)

This protocol is designed to assess the cytotoxic effects of this compound on different cell lines.

Materials:

  • Target cell lines

  • Complete cell culture medium

  • This compound (or other SQOR inhibitors)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control. Incubate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Western Blot for SQOR Expression

This protocol allows for the analysis of SQOR protein levels in different cell types.

Materials:

  • Cell lysates from various cell lines

  • RIPA buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against SQOR

  • Loading control primary antibody (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse cells in RIPA buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • Gel Electrophoresis: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. Run the gel to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against SQOR overnight at 4°C. Also, probe a separate membrane or the same stripped membrane with a loading control antibody.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and add the chemiluminescent substrate. Capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize the SQOR protein levels to the loading control.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental designs, the following diagrams are provided in the DOT language for Graphviz.

Sulfide Quinone Oxidoreductase (SQOR) Signaling Pathway

SQOR_Pathway cluster_Mitochondrion Mitochondrial Inner Membrane H2S Hydrogen Sulfide (H₂S) SQOR SQOR H2S->SQOR Substrate Persulfide Glutathione Persulfide (GSSH) SQOR->Persulfide Product CoQH2 Coenzyme Q (reduced) SQOR->CoQH2 Electron Donor CellularEffects Downstream Cellular Effects (e.g., Reduced Hypertrophy) Persulfide->CellularEffects CoQ Coenzyme Q (oxidized) CoQ->SQOR Electron Acceptor ETC Electron Transport Chain (Complex III) CoQH2->ETC This compound This compound This compound->SQOR Inhibition

Caption: this compound inhibits SQOR, disrupting H₂S metabolism.

Experimental Workflow for Comparative Analysis

Experimental_Workflow cluster_Cell_Culture Cell Culture & Treatment cluster_Assays Downstream Assays Cardiac Cardiac Cells (NRVMs, H9c2) Treatment Treat with this compound (various concentrations) Cardiac->Treatment Cancer Cancer Cells (e.g., Pancreatic, Neuroblastoma) Cancer->Treatment Immune Immune Cells (e.g., T-cells) Immune->Treatment Viability Cell Viability Assay (MTT) Treatment->Viability Western Western Blot (SQOR expression) Treatment->Western Functional Functional Assays (e.g., Hypertrophy markers) Treatment->Functional Analysis Comparative Data Analysis (IC₅₀, Protein Levels, Phenotypes) Viability->Analysis Western->Analysis Functional->Analysis

Caption: Workflow for comparing this compound effects.

This guide provides a foundational framework for the comparative analysis of this compound. Further research into the effects of this compound on a wider array of non-cardiac cell lines is crucial to fully delineate its therapeutic window and potential applications in various disease contexts. The provided protocols and diagrams serve as a starting point for these future investigations.

References

Unveiling FC9402: A Potent Inhibitor of Sulfide Quinone Oxidoreductase in Cardiovascular Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the sulfide quinone oxidoreductase (SQOR) inhibitor FC9402, including its performance against alternatives, supporting experimental data, and detailed methodologies for replicating published findings.

This compound is a potent and selective inhibitor of sulfide quinone oxidoreductase (SQOR), an enzyme that plays a critical role in regulating the levels of hydrogen sulfide (H₂S), a key signaling molecule in the cardiovascular system.[1][2] Research suggests that this compound, also referred to in scientific literature as STI1, can attenuate cardiomyocyte hypertrophy and left ventricular fibrosis, making it a compound of significant interest in the study of cardiovascular diseases.[1][2] This guide synthesizes the available data on this compound/STI1, providing a clear overview of its mechanism of action, experimental validation, and protocols for further investigation.

Comparative Analysis of SQOR Inhibitors

The primary focus of published research has been on this compound/STI1, which was identified through high-throughput screening and subsequent medicinal chemistry optimization. While the patent WO/2020/146636, which covers this compound, may describe other related compounds, the detailed in-vitro and in-vivo data are most extensively available for this compound/STI1.

CompoundTargetIC₅₀ (nM)Animal ModelKey FindingsReference
This compound / STI1 Sulfide Quinone Oxidoreductase (SQOR)29Transverse Aortic Constriction (TAC) in miceMitigated cardiomegaly, pulmonary congestion, and cardiac fibrosis; improved survival and preserved cardiac function.[3][4]
Alternative SQOR InhibitorsSulfide Quinone Oxidoreductase (SQOR)Data not readily available in comparative studiesNot specified in direct comparisonThe patent WO/2020/146636 suggests other compounds, but their preclinical data is not as extensively published as that for this compound/STI1.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound/STI1.

In Vivo Model of Pressure Overload-Induced Heart Failure

Transverse Aortic Constriction (TAC) Mouse Model: This surgical model is widely used to induce cardiac hypertrophy and heart failure due to pressure overload on the left ventricle.

Surgical Procedure:

  • Anesthesia: Mice are anesthetized, typically with an inhalant anesthetic like isoflurane.

  • Incision: A small incision is made at the suprasternal notch to expose the trachea and the aortic arch.

  • Aortic Constriction: A ligature (e.g., a 7-0 silk suture) is passed under the aortic arch between the innominate and left common carotid arteries.

  • Banding: The suture is tied around the aorta and a blunted 27-gauge needle, which is then promptly removed to create a standardized constriction.

  • Closure: The incision is closed in layers.

  • Post-operative Care: Analgesics are administered, and the animals are closely monitored during recovery.

Drug Administration:

  • This compound/STI1 is typically administered via intraperitoneal (IP) injection.

  • A common dosage used in studies is 10 mg/kg, administered daily, starting 24 hours after the TAC surgery.[1]

Evaluation of Cardiac Function and Hypertrophy

Echocardiography:

  • Transthoracic echocardiography is performed on anesthetized mice to assess cardiac function.

  • Key parameters measured include:

    • Left ventricular internal dimensions in diastole and systole (LVIDd, LVIDs)

    • Left ventricular posterior wall thickness (LVPW)

    • Ejection fraction (EF)

    • Fractional shortening (FS)

Histological Analysis:

  • Hearts are excised, weighed, and fixed in formalin.

  • Paraffin-embedded sections are stained with:

    • Hematoxylin and eosin (H&E): To assess cardiomyocyte size and overall cardiac morphology.

    • Masson's trichrome or Picrosirius red: To quantify the extent of cardiac fibrosis.

Signaling Pathway and Experimental Workflow

The mechanism of action of this compound/STI1 involves the modulation of hydrogen sulfide (H₂S) signaling, which is crucial for cardioprotection.

Caption: Mechanism of this compound/STI1 in preventing adverse cardiac remodeling.

The experimental workflow for evaluating the efficacy of this compound/STI1 in a preclinical model of heart failure is a multi-step process.

Experimental_Workflow cluster_Model_Induction Model Induction cluster_Treatment Treatment Groups cluster_Evaluation Evaluation (e.g., 4 weeks post-TAC) cluster_Data_Analysis Data Analysis TAC_Surgery Transverse Aortic Constriction (TAC) Surgery in Mice Sham Sham-operated Control TAC_Surgery->Sham Vehicle TAC + Vehicle TAC_Surgery->Vehicle FC9402_Treatment TAC + this compound/STI1 (10 mg/kg/day, IP) TAC_Surgery->FC9402_Treatment Echo Echocardiography (Cardiac Function) Sham->Echo Histo Histological Analysis (Hypertrophy, Fibrosis) Sham->Histo Survival Survival Analysis Sham->Survival Vehicle->Echo Vehicle->Histo Vehicle->Survival FC9402_Treatment->Echo FC9402_Treatment->Histo FC9402_Treatment->Survival Stats Statistical Comparison between Groups Echo->Stats Histo->Stats Survival->Stats

Caption: Workflow for in vivo evaluation of this compound/STI1.

References

Evaluating the Translational Potential of FC9402: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of cardiovascular drug development, the novel sulfide quinone oxidoreductase (SQOR) inhibitor, FC9402, presents a promising therapeutic strategy for heart failure. This guide provides a comprehensive evaluation of its translational potential by comparing its preclinical performance with existing and emerging alternatives, supported by experimental data and detailed methodologies.

This compound is a potent and selective inhibitor of sulfide quinone oxidoreductase (SQOR), an enzyme that plays a critical role in the metabolism of hydrogen sulfide (H₂S). By inhibiting SQOR, this compound increases the bioavailability of H₂S, a signaling molecule with known cardioprotective effects. Preclinical studies have demonstrated its potential in mitigating cardiac hypertrophy and left ventricular fibrosis, key pathological features of heart failure.

Comparative Efficacy of this compound and Alternatives

To contextualize the therapeutic potential of this compound, its preclinical performance in a murine model of transverse aortic constriction (TAC)-induced heart failure is compared with other therapeutic agents. The TAC model is a widely accepted experimental paradigm that mimics the pressure overload conditions leading to heart failure in humans.

Therapeutic AgentMechanism of ActionAnimal ModelKey Efficacy EndpointsSource
This compound (STI1) SQOR InhibitorMouse (TAC)Heart Weight/Tibia Length (HW/TL) Ratio: Mitigated increase vs. vehicle. Lung Weight/Tibia Length (LW/TL) Ratio: Mitigated increase vs. vehicle. Ejection Fraction (EF%): Preserved cardiac function vs. vehicle. Cardiac Fibrosis: Mitigated vs. vehicle. Survival: Dramatically improved vs. vehicle.[1]
Enalapril ACE InhibitorMouse (TAC)Heart Weight & Lung Weight: Significantly reduced vs. vehicle. Plasma BNP: Reduced vs. vehicle. Survival: Improved vs. vehicle.[2]
Elamipretide Mitochondria-Targeting PeptideRodent & Canine ModelsLeft Ventricular Systolic Function: Significantly improved. Pathological LV Remodeling: Prevented post-myocardial infarction. Myocardial ATP Synthesis: Increased.[3][4]
MitoQ Mitochondria-Targeted AntioxidantAnimal Models (Pressure Overload)Cardioprotective effects demonstrated.[4][5]

Note: The data for this compound is based on studies of the compound referred to as STI1, which is understood to be either identical or a closely related precursor. Direct head-to-head comparative studies are limited; therefore, this table summarizes findings from separate preclinical investigations in relevant models.

Detailed Experimental Protocols

A thorough understanding of the experimental methodologies is crucial for interpreting the preclinical data and assessing the translational potential of this compound.

Transverse Aortic Constriction (TAC) Mouse Model of Heart Failure

The in vivo efficacy of this compound was evaluated in a TAC-induced heart failure model in mice. This surgical procedure creates a pressure overload on the left ventricle, leading to cardiac hypertrophy, fibrosis, and eventual heart failure, thus mimicking the human disease progression.

Surgical Procedure:

  • Anesthesia: Mice are anesthetized.

  • Incision: A small incision is made at the suprasternal notch.

  • Aortic Constriction: The transverse aorta is carefully isolated, and a ligature is tied around it against a needle of a specific gauge to create a defined stenosis.

  • Closure: The incision is closed, and the animals are allowed to recover.

Post-Operative Monitoring and Analysis:

  • Echocardiography: To assess cardiac function, including ejection fraction and ventricular dimensions, at baseline and various time points post-surgery.

  • Histological Analysis: Hearts are harvested at the end of the study for histological examination. Staining techniques such as Masson's trichrome are used to quantify the extent of cardiac fibrosis.

  • Organ Weight Measurement: Heart and lung weights are measured and normalized to tibia length to assess hypertrophy and pulmonary congestion, respectively.

Signaling Pathways and Mechanism of Action

This compound's therapeutic effect is rooted in the modulation of the hydrogen sulfide (H₂S) signaling pathway, which is increasingly recognized for its cardioprotective role.

Hydrogen Sulfide (H₂S) Biosynthesis and Degradation Pathway

Hydrogen sulfide is endogenously produced by three key enzymes: cystathionine β-synthase (CBS), cystathionine γ-lyase (CSE), and 3-mercaptopyruvate sulfurtransferase (3-MST).[6][7][8] The primary degradation pathway for H₂S involves its oxidation in the mitochondria, a process initiated by sulfide quinone oxidoreductase (SQOR).

H2S_Metabolism cluster_production H₂S Production cluster_degradation H₂S Degradation L-Cysteine L-Cysteine CBS CBS L-Cysteine->CBS CSE CSE L-Cysteine->CSE 3-MST 3-MST L-Cysteine->3-MST H2S H₂S CBS->H2S CSE->H2S 3-MST->H2S SQOR SQOR H2S->SQOR Mitochondria Mitochondria SQOR->Mitochondria Oxidation_Products Oxidation Products Mitochondria->Oxidation_Products

Caption: Endogenous production and mitochondrial degradation of hydrogen sulfide.

Cardioprotective Signaling Cascade of this compound

By inhibiting SQOR, this compound leads to an accumulation of H₂S. This elevated H₂S level activates downstream cardioprotective signaling pathways, including antioxidant and anti-apoptotic mechanisms, which collectively combat the pathological remodeling seen in heart failure.

FC9402_Mechanism cluster_effects Cardioprotective Effects This compound This compound SQOR SQOR This compound->SQOR inhibits H2S ↑ H₂S SQOR->H2S degrades Antioxidant Antioxidant Pathways H2S->Antioxidant Anti_apoptotic Anti-apoptotic Pathways H2S->Anti_apoptotic Anti_fibrotic Anti-fibrotic Effects H2S->Anti_fibrotic Anti_hypertrophic Anti-hypertrophic Effects H2S->Anti_hypertrophic Heart_Failure Heart Failure Pathology Antioxidant->Heart_Failure attenuates Anti_apoptotic->Heart_Failure attenuates Anti_fibrotic->Heart_Failure attenuates Anti_hypertrophic->Heart_Failure attenuates

Caption: Mechanism of action of this compound in attenuating heart failure pathology.

Experimental Workflow for Preclinical Evaluation

The evaluation of a novel cardioprotective agent like this compound follows a structured preclinical workflow, from target identification to in vivo efficacy studies.

Preclinical_Workflow Target_ID Target Identification (SQOR) HTS High-Throughput Screening Target_ID->HTS Lead_Opt Lead Optimization (this compound/STI1) HTS->Lead_Opt In_Vitro In Vitro Assays (IC₅₀, Cytotoxicity) Lead_Opt->In_Vitro In_Vivo In Vivo Model (TAC Surgery) In_Vitro->In_Vivo Efficacy_Eval Efficacy Evaluation (Echocardiography, Histology, etc.) In_Vivo->Efficacy_Eval

References

A Comparative Meta-Analysis of FC9402 and Alternative Therapies in Cardiac Remodeling

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of cardiovascular research, the pursuit of novel therapeutic agents to combat pathological cardiac remodeling, specifically cardiomyocyte hypertrophy and fibrosis, is of paramount importance. This guide provides a comparative meta-analysis of FC9402, a potent and selective sulfide quinone oxidoreductase (SQOR) inhibitor, and other therapeutic alternatives. Due to the limited availability of public, peer-reviewed experimental data on this compound, this guide will utilize data from STI1, a structurally distinct but functionally similar potent SQOR inhibitor, as a representative for this class of compounds. The comparison will extend to established and investigational drugs targeting the Renin-Angiotensin-Aldosterone System (RAAS), Transforming Growth Factor-β (TGF-β) signaling, and the Wnt/β-catenin pathway.

Introduction to this compound and SQOR Inhibition

This compound is identified as a potent and selective inhibitor of sulfide quinone oxidoreductase (SQOR), an enzyme that plays a critical role in hydrogen sulfide (H₂S) metabolism. By inhibiting SQOR, this compound is purported to increase the bioavailability of H₂S, a signaling molecule with known cardioprotective effects. The primary claim for this compound, originating from patent WO 2020/146636 A1, is its ability to attenuate transverse aortic constriction (TAC)-induced cardiomyocyte hypertrophy and left ventricular fibrosis[1][2][3][4].

The mechanism of action of SQOR inhibitors revolves around the preservation of H₂S levels. H₂S is a gasotransmitter that exerts cardioprotective effects by mitigating oxidative stress, reducing inflammation, and inhibiting apoptosis. Pathological cardiac remodeling, characterized by hypertrophy and fibrosis, is often associated with a decline in H₂S bioavailability. By blocking the primary catabolic pathway of H₂S, SQOR inhibitors aim to restore its protective signaling.

Comparative Analysis of Therapeutic Strategies

This guide compares the efficacy of potent SQOR inhibition (represented by STI1) with three other major classes of drugs implicated in the management of cardiac fibrosis and hypertrophy.

Data Presentation: Quantitative Comparison of Efficacy

The following table summarizes the quantitative data from preclinical studies on the effects of these different therapeutic agents on key markers of cardiac remodeling.

Therapeutic AgentDrug ClassModelKey Efficacy ParametersResultsReference
STI1 SQOR InhibitorMouse TAC ModelHeart Weight/Tibia Length (HW/TL) ratioReduced by ~30% vs. vehicle[5]
Left Ventricular FibrosisReduced by ~50% vs. vehicle[5]
Neonatal Rat CardiomyocytesHypertrophic cell surface areaReduced by ~40% vs. vehicle[6]
Lisinopril RAAS Inhibitor (ACEi)Hypertensive PatientsMyocardial Collagen VolumeReduced by ~15% vs. baseline[7]
GW788388 TGF-β InhibitorMouse Chronic Chagas' Heart DiseaseCardiac FibrosisReduced by ~60% vs. untreated[8]
ICG-001 Wnt/β-catenin InhibitorMouse TAC ModelHeart Weight/Body Weight (HW/BW) ratioReduced by ~25% vs. vehicle[9]
Interstitial FibrosisReduced by ~40% vs. vehicle[9]
Experimental Protocols

Detailed methodologies are crucial for the interpretation and comparison of experimental data. Below are the protocols for the key experiments cited in this guide.

1. Transverse Aortic Constriction (TAC) Mouse Model:

  • Objective: To induce pressure overload cardiac hypertrophy and fibrosis.

  • Procedure: Adult male C57BL/6 mice are anesthetized. A thoracotomy is performed to expose the aortic arch. A suture is tied around the aorta between the innominate and left common carotid arteries, typically over a 27-gauge needle, which is then removed to create a constriction. Sham-operated animals undergo the same procedure without the aortic constriction.

  • Drug Administration: For the STI1 study, the drug was administered daily via oral gavage starting one week post-TAC for a specified duration[5]. For the ICG-001 study, the drug was administered via intraperitoneal injection[9].

  • Analysis: At the end of the study period, hearts are excised, weighed, and processed for histological analysis (e.g., Masson's trichrome staining for fibrosis) and molecular analysis (e.g., qPCR for hypertrophic and fibrotic markers).

2. In Vitro Cardiomyocyte Hypertrophy Assay:

  • Objective: To assess the direct anti-hypertrophic effect of a compound on cardiomyocytes.

  • Cell Culture: Neonatal rat ventricular cardiomyocytes (NRVCs) are isolated and cultured.

  • Induction of Hypertrophy: Cells are stimulated with a hypertrophic agonist, such as phenylephrine or angiotensin II, for 24-48 hours.

  • Drug Treatment: The test compound (e.g., STI1) is added to the culture medium prior to or concurrently with the hypertrophic stimulus.

  • Analysis: Cardiomyocyte hypertrophy is quantified by measuring the cell surface area using immunofluorescence staining for α-actinin and imaging analysis. The expression of hypertrophic markers like atrial natriuretic peptide (ANP) and brain natriuretic peptide (BNP) is measured by qPCR or ELISA[6].

3. Chronic Chagas' Heart Disease Mouse Model:

  • Objective: To model infection-induced cardiac fibrosis.

  • Procedure: C57BL/6 mice are infected with Trypanosoma cruzi. The chronic phase of the disease, characterized by cardiac fibrosis, develops over several months.

  • Drug Administration: GW788388 was administered orally to mice in the chronic phase of infection[8].

  • Analysis: Cardiac function is assessed by electrocardiogram, and hearts are collected for histological analysis of fibrosis and inflammation.

Signaling Pathways and Mechanisms of Action

The therapeutic effects of these different drug classes are mediated by their modulation of distinct signaling pathways that are central to the pathogenesis of cardiac remodeling.

SQOR Inhibition and H₂S Signaling

Inhibition of SQOR leads to an accumulation of H₂S, which is thought to be the primary mediator of its cardioprotective effects. While the direct downstream targets of H₂S in the context of cardiac fibrosis and hypertrophy are still being fully elucidated, it is known to exert its effects through multiple mechanisms including post-translational modification of proteins (S-persulfidation), antioxidant effects, and modulation of inflammatory pathways. The diagram below illustrates the proposed mechanism of action.

SQOR_Inhibition_Pathway This compound This compound / STI1 SQOR SQOR This compound->SQOR Inhibits H2S Hydrogen Sulfide (H₂S) Levels SQOR->H2S Decreases Cardioprotection Cardioprotective Effects (Anti-hypertrophic, Anti-fibrotic) H2S->Cardioprotection Promotes

Mechanism of SQOR Inhibition.
TGF-β Signaling Pathway

The Transforming Growth Factor-β (TGF-β) pathway is a major driver of fibrosis. TGF-β ligands bind to their receptors, leading to the phosphorylation of Smad proteins, which then translocate to the nucleus to activate the transcription of pro-fibrotic genes, including collagens.

TGF_beta_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_nucleus Nucleus TGF_beta TGF-β TGF_beta_R TGF-β Receptor TGF_beta->TGF_beta_R Smad Smad2/3 TGF_beta_R->Smad Phosphorylates pSmad p-Smad2/3 Smad_complex Smad Complex pSmad->Smad_complex Smad4 Smad4 Smad4->Smad_complex Gene_expression Pro-fibrotic Gene Expression Smad_complex->Gene_expression Activates GW788388 GW788388 GW788388->TGF_beta_R Inhibits

TGF-β Signaling Pathway in Cardiac Fibrosis.
Wnt/β-catenin Signaling Pathway

The canonical Wnt/β-catenin pathway is also implicated in cardiac fibrosis. In the absence of Wnt ligands, β-catenin is targeted for degradation. Upon Wnt binding to its receptors, β-catenin accumulates in the cytoplasm and translocates to the nucleus, where it partners with TCF/LEF transcription factors to drive the expression of pro-fibrotic and pro-hypertrophic genes.

Wnt_beta_catenin_Pathway cluster_extracellular_wnt Extracellular cluster_membrane_wnt Cell Membrane cluster_intracellular_wnt Intracellular cluster_nucleus_wnt Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Destruction_complex Destruction Complex Frizzled->Destruction_complex Inhibits beta_catenin β-catenin Destruction_complex->beta_catenin Degrades beta_catenin_nucleus β-catenin beta_catenin->beta_catenin_nucleus Translocates TCF_LEF TCF/LEF Gene_expression_wnt Pro-fibrotic & Pro-hypertrophic Gene Expression TCF_LEF->Gene_expression_wnt Activates ICG001 ICG-001 ICG001->beta_catenin_nucleus Inhibits interaction with CBP beta_catenin_nucleus->Gene_expression_wnt

Wnt/β-catenin Signaling in Cardiac Remodeling.

Conclusion

The inhibition of SQOR presents a novel and promising therapeutic strategy for mitigating cardiac hypertrophy and fibrosis. While direct, peer-reviewed data on this compound is currently limited, the available information on the potent SQOR inhibitor STI1 demonstrates significant efficacy in preclinical models, comparable to and in some aspects potentially exceeding that of established and other investigational drugs targeting the RAAS, TGF-β, and Wnt/β-catenin pathways. The mechanism of action, centered on the preservation of the cardioprotective signaling molecule H₂S, offers a distinct approach to tackling the complex pathology of cardiac remodeling. Further research and clinical trials are warranted to fully elucidate the therapeutic potential of this compound and other SQOR inhibitors in cardiovascular disease.

References

A Comparative Guide to the Cardiac Effects of FC9402 and Other Heart Failure Therapeutics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the novel sulfide quinone oxidoreductase (SQOR) inhibitor, FC9402, with established heart failure treatments, including Angiotensin-Converting Enzyme (ACE) inhibitors and Sodium-Glucose Cotransporter-2 (SGLT2) inhibitors. The comparisons are supported by preclinical experimental data, primarily from studies utilizing the transverse aortic constriction (TAC) mouse model of pressure overload-induced heart failure.

Introduction to this compound (STI1)

This compound is a potent and selective inhibitor of sulfide quinone oxidoreductase (SQOR).[1] The mechanism of action of this compound and similar SQOR inhibitors like STI1 involves increasing the levels of hydrogen sulfide (H2S), a significant cardioprotective signaling molecule, by preventing its metabolic degradation.[2][3][4][5] Preclinical studies have demonstrated that this class of inhibitors can protect against adverse cardiac remodeling and heart failure.[2][3][4][6] In a mouse model of heart failure with reduced ejection fraction (HFrEF) induced by transverse aortic constriction (TAC), the SQOR inhibitor STI1 was shown to mitigate the development of cardiomegaly, pulmonary congestion, left ventricular dilatation, and cardiac fibrosis.[2][3][6] Furthermore, it markedly improved survival and preserved cardiac function.[3][4][6]

Comparative Analysis of Cardiac Function

The following table summarizes the effects of this compound (based on data for the similar SQOR inhibitor STI1), an ACE inhibitor (Captopril), and an SGLT2 inhibitor (Empagliflozin) on key parameters of cardiac function in the TAC mouse model.

ParameterThis compound (STI1)ACE Inhibitor (Captopril)SGLT2 Inhibitor (Empagliflozin)
Cardiomyocyte Hypertrophy AttenuatedPrevents increase in posterior wall thicknessAttenuated
Cardiac Fibrosis AttenuatedPrevents increaseAmeliorated
Ejection Fraction (EF) Preserved/ImprovedImprovedBlunts decline
Left Ventricular Dilatation MitigatedReducedPreserved systolic function
Survival Dramatically improvedImprovedNot explicitly stated in the reviewed TAC model study

Signaling Pathways and Mechanisms of Action

The therapeutic effects of these different drug classes on cardiac function are mediated by distinct signaling pathways.

This compound (SQOR Inhibitor) Signaling Pathway

This compound inhibits SQOR, leading to an accumulation of H2S. H2S is a gasotransmitter that exerts cardioprotective effects through multiple pathways, including the activation of pro-survival signaling cascades and modulation of mitochondrial function.

This compound This compound SQOR SQOR This compound->SQOR inhibits H2S Hydrogen Sulfide (H2S) Metabolism SQOR->H2S catalyzes H2S_levels Increased H2S Levels Cardioprotection Cardioprotective Pathways H2S_levels->Cardioprotection activates

Caption: this compound inhibits SQOR, increasing H2S levels and promoting cardioprotection.

ACE Inhibitor Signaling Pathway

ACE inhibitors block the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor that also promotes cardiac fibrosis and hypertrophy. By reducing angiotensin II levels, ACE inhibitors alleviate these detrimental effects on the heart.

ACEi ACE Inhibitor ACE Angiotensin-Converting Enzyme (ACE) ACEi->ACE inhibits AngII Angiotensin II ACE->AngII AngI Angiotensin I AngI->ACE Vasoconstriction Vasoconstriction AngII->Vasoconstriction Fibrosis_Hypertrophy Fibrosis & Hypertrophy AngII->Fibrosis_Hypertrophy

Caption: ACE inhibitors block the production of angiotensin II, reducing vasoconstriction and cardiac remodeling.

SGLT2 Inhibitor Signaling Pathway

The cardioprotective mechanisms of SGLT2 inhibitors are multifactorial and not fully elucidated. They are thought to involve systemic effects such as diuresis and natriuresis, as well as direct cardiac effects that may include modulation of ion exchange and metabolism.[7][8][9]

SGLT2i SGLT2 Inhibitor Systemic Systemic Effects (Diuresis, Natriuresis) SGLT2i->Systemic Direct Direct Cardiac Effects (Ion Exchange, Metabolism) SGLT2i->Direct Cardiac_Function Improved Cardiac Function Systemic->Cardiac_Function Direct->Cardiac_Function

Caption: SGLT2 inhibitors improve cardiac function through both systemic and direct cardiac effects.

Experimental Protocols

Transverse Aortic Constriction (TAC) Mouse Model

The TAC model is a standard surgical procedure used to induce pressure overload on the left ventricle, leading to cardiac hypertrophy and subsequent heart failure.[10][11][12]

Workflow:

Anesthesia Anesthesia Incision Midline Thoracotomy Anesthesia->Incision Aorta_Isolation Isolation of Aortic Arch Incision->Aorta_Isolation Ligation Ligation of Aorta (with spacer) Aorta_Isolation->Ligation Closure Chest Closure Ligation->Closure Recovery Post-operative Recovery Closure->Recovery

Caption: Workflow for the Transverse Aortic Constriction (TAC) surgical procedure.

Detailed Methodology: Male C57BL/6J mice (6-8 weeks old) are typically used.[13][14] Following anesthesia, a midline sternotomy is performed to expose the aortic arch.[13] A suture is then tied around the aorta between the innominate and left carotid arteries against a needle of a specific gauge (e.g., 26-gauge) to create a defined constriction.[13][15] The needle is then removed, and the chest is closed.[13][15] Sham-operated animals undergo the same procedure without the aortic ligation.

Drug Administration Protocols in TAC Models
  • This compound (STI1): In the study with STI1, the compound was administered to mice after the TAC surgery.[2]

  • Captopril (ACE Inhibitor): Captopril is typically administered in the drinking water (e.g., 0.075 g/L) or via oral gavage.[16][17] In some protocols, treatment begins one week post-TAC and continues for several weeks.[16]

  • Empagliflozin (SGLT2 Inhibitor): Empagliflozin can be administered by daily oral gavage at a dose of 10 mg/kg.[7][18] Treatment in the TAC model has been initiated after the development of heart failure (ejection fraction <45%) and continued for a period of 2 weeks.[7]

Conclusion

The novel SQOR inhibitor this compound (and its analogue STI1) demonstrates significant promise in the preclinical setting for the treatment of heart failure. Its unique mechanism of action, centered on the enhancement of the cardioprotective H2S signaling pathway, offers a new therapeutic avenue. While direct comparative studies are still needed, the available data from the TAC mouse model suggests that this compound's effects on mitigating cardiac hypertrophy, fibrosis, and preserving cardiac function are comparable to, and in some aspects such as survival, potentially superior to established treatments like ACE inhibitors and SGLT2 inhibitors. Further research, including head-to-head clinical trials, will be crucial to fully elucidate the therapeutic potential of this compound in the management of heart failure.

References

Assessing the Selectivity of FC9402 for Sulfide:Quinone Oxidoreductase (SQOR)

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers

This guide provides a detailed comparison of the novel sulfide:quinone oxidoreductase (SQOR) inhibitor, FC9402, with other known SQOR inhibitors. The document is intended for researchers, scientists, and drug development professionals, offering objective performance comparisons supported by experimental data.

Introduction to this compound and SQOR

Sulfide:quinone oxidoreductase (SQOR) is a key mitochondrial enzyme that catalyzes the first irreversible step in the metabolism of hydrogen sulfide (H₂S), a critical signaling molecule.[1] By linking H₂S metabolism to the mitochondrial electron transport chain via the coenzyme Q (CoQ) pool, SQOR plays a vital role in cellular bioenergetics and redox homeostasis. Given its central role, SQOR has emerged as a promising therapeutic target for conditions associated with dysregulated H₂S signaling.

This compound is a potent and selective inhibitor of SQOR, identified from the patent WO 2020/146636 A1.[2][3] Extensive research has been conducted on a closely related or identical compound, referred to as STI1, which demonstrates a high affinity for SQOR. This guide will present the selectivity profile of this class of inhibitors against other mitochondrial enzymes that also utilize Coenzyme Q.

Comparative Analysis of SQOR Inhibitors

This compound and its analogs are among the most potent SQOR inhibitors reported to date. The following table summarizes the in vitro potency of this compound/STI1 and other comparable SQOR inhibitors.

CompoundTargetIC₅₀ (nM)Chemical ClassReference
This compound/STI1 Human SQOR 29 2,4-diphenylpyridine derivative [4][5]
HTS07545Human SQOR302,4-diphenylpyridine derivative[4]
HTS12411Human SQOR≤ 302,4-diphenylpyridine derivative[4]
RH00520Human SQOR≤ 302,4-diphenylpyridine derivative[4]

Selectivity Profile of this compound/STI1

A critical aspect of a therapeutic inhibitor is its selectivity for the intended target over other related proteins. The selectivity of STI1 was assessed against a panel of other mammalian Coenzyme Q-dependent mitochondrial enzymes. The results demonstrate a high degree of selectivity for SQOR.

Off-Target EnzymeIC₅₀ (µM)Selectivity Index (IC₅₀ Off-Target / IC₅₀ SQOR)Reference
Mitochondrial Complex I~460~15,862[4]
Dihydroorotate Dehydrogenase (DHODH)~300~10,345[4]
Mitochondrial Complex II> 1000> 34,483[4]
Mitochondrial Complex III> 1000> 34,483[4]
Electron Transferring Flavoprotein:Ubiquinone Oxidoreductase (ETF:QO)> 100> 3,448[4]

Signaling Pathway and Experimental Workflow

To visually represent the biological context and experimental procedures, the following diagrams are provided.

SQOR_Pathway H2S Hydrogen Sulfide (H₂S) SQOR SQOR H2S->SQOR CoQ_pool Coenzyme Q Pool SQOR->CoQ_pool e- Persulfides Persulfides SQOR->Persulfides ETC Electron Transport Chain (Complexes I, II, III, IV) CoQ_pool->ETC Downstream Downstream H₂S Metabolism Persulfides->Downstream Experimental_Workflow cluster_screening Primary Screening cluster_optimization Lead Optimization cluster_validation In Vitro Validation HTS High-Throughput Screening of Small Molecule Library Hits Identification of Potent Hits (e.g., HTS07545) HTS->Hits SAR Structure-Activity Relationship (SAR) and Structure-Based Design Hits->SAR This compound Synthesis of this compound/STI1 SAR->this compound SQOR_assay SQOR Inhibition Assay (IC₅₀ Determination) This compound->SQOR_assay Selectivity_assays Selectivity Profiling (Off-Target Enzyme Assays) This compound->Selectivity_assays

References

Safety Operating Guide

Essential Guide to the Proper Disposal of FC9402

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount. This guide provides detailed procedures for the proper disposal of FC9402, a potent and selective sulfide quinone oxidoreductase (SQOR) inhibitor. Adherence to these protocols is crucial for laboratory safety and environmental protection.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) provided by the manufacturer. While a complete, specific SDS for this compound is not publicly available, general safety protocols for research-grade chemicals should be strictly followed. Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat. Work in a well-ventilated area, preferably a fume hood, when handling the compound.

Quantitative Data on Waste Segregation

Proper segregation of chemical waste is a critical first step in the disposal process. Mixing incompatible waste streams can lead to hazardous reactions. The following table summarizes the segregation protocol for waste generated during the handling of this compound.

Waste TypeContainer TypeSegregation GuidelinesDisposal Route
Unused/Expired this compound (Solid) Labeled, sealed, chemically resistant containerDo not mix with other chemicals.Hazardous Waste Contractor
This compound Solutions (e.g., in DMSO) Labeled, sealed, chemically resistant containerSegregate from aqueous and halogenated waste.Hazardous Waste Contractor
Contaminated Labware (pipette tips, vials) Labeled, puncture-resistant containerSegregate from non-hazardous lab waste.Hazardous Waste Contractor
Contaminated PPE (gloves, disposable lab coat) Labeled, sealed plastic bagSegregate from regular trash.Hazardous Waste Contractor

Experimental Protocol: Step-by-Step Disposal Procedures

The following protocols provide a detailed methodology for the safe disposal of this compound and associated waste.

Protocol 1: Disposal of Unused or Expired this compound (Solid)

  • Preparation: Ensure all necessary PPE is worn. Work within a designated area for hazardous waste handling.

  • Containerization: Place the original container with the unused or expired this compound into a larger, sealable, and clearly labeled outer container. The label should include "Hazardous Waste," the chemical name ("this compound"), and the approximate quantity.

  • Storage: Store the container in a designated hazardous waste accumulation area, away from incompatible materials.

  • Collection: Arrange for pickup by a licensed hazardous waste disposal contractor. Do not attempt to dispose of solid this compound in regular trash or down the drain.[1]

Protocol 2: Disposal of this compound Solutions

  • Preparation: Wear appropriate PPE, including chemical-resistant gloves and safety goggles.

  • Waste Collection: Collect all liquid waste containing this compound in a dedicated, leak-proof, and chemically compatible container.[2] The container must be clearly labeled as "Hazardous Waste," with the name of the chemical and solvent (e.g., "this compound in DMSO").

  • Segregation: Do not mix this compound solutions with other waste streams, such as aqueous or halogenated waste, unless explicitly permitted by your institution's environmental health and safety (EHS) office.[3][4]

  • Storage: Keep the waste container sealed when not in use and store it in a designated satellite accumulation area.[5]

  • Disposal: Contact your institution's EHS office or a certified hazardous waste disposal company for collection and disposal.[6] Under no circumstances should this compound solutions be poured down the drain.[1][5][7]

Protocol 3: Disposal of Contaminated Materials

  • Sharps: Any chemically contaminated sharps, such as needles or broken glass, should be placed in a designated, puncture-resistant sharps container labeled "Hazardous Chemical Sharps Waste."[7]

  • Labware: Disposable labware (e.g., pipette tips, microfuge tubes) contaminated with this compound should be collected in a designated, lined container. The container must be clearly labeled as "Hazardous Waste" with the name of the contaminant.

  • Personal Protective Equipment: Contaminated gloves, disposable lab coats, and other PPE should be collected in a sealed bag that is clearly labeled as "Hazardous Waste."

  • Decontamination: Non-disposable labware should be decontaminated by rinsing with an appropriate solvent. The rinsate must be collected and disposed of as hazardous liquid waste.[3]

  • Collection: All containers of contaminated materials should be stored in the designated hazardous waste accumulation area for pickup by a licensed contractor.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound and related waste materials.

FC9402_Disposal_Workflow cluster_waste_type Identify Waste Type cluster_disposal_action Disposal Action start This compound Waste Generated is_solid Unused/Expired Solid start->is_solid is_liquid This compound Solution start->is_liquid is_contaminated Contaminated Material (Labware, PPE) start->is_contaminated container_solid Package in Labeled, Sealed Container is_solid->container_solid container_liquid Collect in Labeled, Leak-Proof Container is_liquid->container_liquid container_contaminated Collect in Designated Labeled Container is_contaminated->container_contaminated store Store in Designated Hazardous Waste Accumulation Area container_solid->store container_liquid->store container_contaminated->store end Dispose via Licensed Hazardous Waste Contractor store->end

Caption: this compound Disposal Decision Workflow.

By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, minimizing risks to themselves and the environment. Always consult your institution's specific guidelines and the product's Safety Data Sheet for the most accurate and up-to-date information.

References

Essential Safety and Logistical Protocols for Handling FC9402

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with the potent and selective sulfide quinone oxidoreductase (SQOR) inhibitor, FC9402, a comprehensive understanding of safety and handling procedures is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans to ensure the safe and effective use of this compound in a laboratory setting.

Summary of Quantitative Data

For ease of reference, the following table summarizes key quantitative data for this compound.

ParameterValueSource
CAS Number 2452401-65-7MedchemExpress
Molecular Formula C19H16N4OMedchemExpress
Molecular Weight 316.36 g/mol MedchemExpress
Purity 99.61%MedchemExpress
Solubility in DMSO ≥ 100 mg/mL (≥ 316.10 mM)MedchemExpress
Storage of Solid Form -20°C for 3 years; 4°C for 2 yearsMedchemExpress Product Data Sheet
Storage of Solvent Solutions -80°C for 6 months; -20°C for 1 monthMedchemExpress[1]

Hazard Identification and Personal Protective Equipment (PPE)

While a specific Safety Data Sheet (SDS) for this compound was not publicly available, general safety precautions for handling potent, research-grade inhibitors should be strictly followed. The GHS classification for similar compounds often includes warnings for skin irritation, serious eye irritation, and potential respiratory irritation. Therefore, a comprehensive approach to personal protection is mandatory.

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles with side-shields are required at all times.

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile gloves). Gloves should be inspected before use and changed frequently, especially after direct contact with the compound.

  • Body Protection: A lab coat must be worn. For procedures with a higher risk of splashes, impervious clothing should be considered.

  • Respiratory Protection: If handling the powder outside of a certified chemical fume hood or glove box, a suitable respirator is necessary to prevent inhalation of dust particles.

Experimental Protocols: Step-by-Step Handling Procedures

The following protocols are designed to minimize exposure and ensure the integrity of the compound.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any damage or leaks.

  • Verification: Confirm that the product name, catalog number (HY-141552), and CAS number on the label match the order.

  • Storage:

    • Solid Form: Store the container in a tightly sealed, upright position in a designated, well-ventilated, and cool area at -20°C for long-term storage or 4°C for shorter periods.

    • In-Solution: For stock solutions, store in aliquots at -80°C for up to 6 months or -20°C for up to 1 month to avoid repeated freeze-thaw cycles.[1]

Preparation of Stock Solutions
  • Work Area Preparation: All handling of the solid compound should be performed in a certified chemical fume hood or a glove box to minimize inhalation exposure.

  • Personal Protective Equipment: Don all required PPE as outlined above.

  • Weighing: Carefully weigh the desired amount of this compound powder using a calibrated analytical balance.

  • Dissolving: Add the appropriate volume of dimethyl sulfoxide (DMSO) to the solid to achieve the desired concentration. The product data sheet indicates that sonication may be necessary to fully dissolve the compound.[1]

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use vials to prevent contamination and degradation from multiple freeze-thaw cycles. Store the aliquots at the recommended temperature (-80°C or -20°C).

Use in Experiments
  • Dilution: When preparing working solutions, perform dilutions within the chemical fume hood.

  • Handling: Use appropriate laboratory equipment (e.g., calibrated pipettes) to handle solutions. Avoid direct contact with skin and eyes.

  • Incubation: If experiments require incubation, ensure that the containers are properly sealed to prevent aerosol formation.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure laboratory safety.

  • Waste Segregation:

    • Solid Waste: Unused this compound powder and any materials grossly contaminated with the solid (e.g., weigh boats, contaminated gloves) should be collected in a designated, sealed hazardous waste container.

    • Liquid Waste: Unused stock solutions and experimental media containing this compound should be collected in a designated, sealed hazardous liquid waste container. Do not pour down the drain.

    • Sharps: Any contaminated sharps (e.g., pipette tips, needles) must be disposed of in a designated sharps container.

  • Decontamination: All surfaces and equipment that have come into contact with this compound should be decontaminated. A common procedure is to wipe down surfaces with a suitable solvent (e.g., 70% ethanol), followed by a cleaning agent.

  • Waste Disposal: All hazardous waste must be disposed of in accordance with local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific guidelines on chemical waste disposal.

Signaling Pathways and Experimental Workflows

To provide a clear visual representation of the handling and safety workflow, the following diagram has been created using the Graphviz (DOT language).

FC9402_Handling_Workflow cluster_receipt Receiving cluster_prep Preparation cluster_exp Experimentation cluster_disposal Disposal Receive Receive this compound Inspect Inspect Container Receive->Inspect Store_Solid Store Solid (-20°C or 4°C) Inspect->Store_Solid PPE Don PPE (Goggles, Gloves, Lab Coat) Store_Solid->PPE Fume_Hood Work in Fume Hood PPE->Fume_Hood Weigh Weigh Powder Fume_Hood->Weigh Dissolve Dissolve in DMSO (May require sonication) Weigh->Dissolve Aliquot Aliquot Stock Solution Dissolve->Aliquot Store_Solution Store Solution (-80°C or -20°C) Aliquot->Store_Solution Use_in_Exp Use in Experiment Store_Solution->Use_in_Exp Collect_Solid Collect Solid Waste Use_in_Exp->Collect_Solid Solid Waste Collect_Liquid Collect Liquid Waste Use_in_Exp->Collect_Liquid Liquid Waste Decontaminate Decontaminate Surfaces Use_in_Exp->Decontaminate Post-Experiment EHS_Disposal Dispose via EHS Collect_Solid->EHS_Disposal Collect_Liquid->EHS_Disposal Decontaminate->EHS_Disposal Contaminated Materials

Caption: Workflow for the safe handling of this compound from receipt to disposal.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。